Technical Documentation Center

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
  • CAS: 1022836-56-1

Core Science & Biosynthesis

Foundational

Physicochemical properties of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Executive Summary: The Dual-Ionizable Scaffold 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide (CAS: 1022836-56-1) represents a distinct class of N-aryl benzenesulfonamides characterized by a "dual-acidic" pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dual-Ionizable Scaffold

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide (CAS: 1022836-56-1) represents a distinct class of N-aryl benzenesulfonamides characterized by a "dual-acidic" pharmacophore.[1] Unlike primary sulfonamides (


) which typically target Carbonic Anhydrase via zinc coordination, this N-substituted derivative exhibits unique physicochemical behavior driven by the interplay between the sulfonamide nitrogen (

) and the phenolic hydroxyl (

).[1]

This guide details the physicochemical characterization of this compound, emphasizing its pH-dependent solubility and lipophilicity profiles—critical factors for optimizing oral bioavailability and predicting metabolic fate (specifically Phase II glucuronidation).[1]

Molecular Architecture & Theoretical Profile[1][2]

The molecule consists of a 4-fluorophenyl sulfonyl moiety linked to a 3-hydroxyphenyl amine.[1] This structure creates a push-pull electronic system that defines its reactivity and binding potential.[1]

Structural Components & Effects[1]
  • Sulfonamide Bridge (

    
    ):  The core linker.[1] The N-phenyl substitution significantly increases the acidity of the NH proton compared to N-alkyl analogs, bringing the 
    
    
    
    close to physiological pH.[1]
  • 4-Fluoro Substituent: An electron-withdrawing group (EWG) on the sulfonyl ring.[1] It enhances the lipophilicity (

    
    ) and metabolic stability of the benzene ring (blocking para-oxidation) while slightly increasing the acidity of the sulfonamide NH via inductive effects.[1]
    
  • 3-Hydroxy Group: A weak acid and hydrogen bond donor/acceptor.[1] Located at the meta-position of the N-phenyl ring, it serves as a primary handle for Phase II metabolism (glucuronidation/sulfation) and significantly improves aqueous solubility at alkaline pH.[1]

Physicochemical Data Summary

Table 1: Calculated and Estimated Properties

PropertyValue (Est./Calc.)Rationale/Source
Molecular Formula

Exact Mass: 267.0365 Da
Molecular Weight 267.28 g/mol

2.1 – 2.4Base N-phenyl sulfonamide (~2.[1][2][3]6) + F (+0.[1]14) - OH (-0.[1]67)

(Sulfonamide)
7.8 ± 0.3Acidic NH.[1] Enhanced acidity due to N-phenyl and 4-F induction.[1]

(Phenol)
9.8 ± 0.2Phenolic OH.[1] Typical range for meta-substituted phenols.
Topological PSA ~65 ŲSulfonamide (45) + Phenol (20)
H-Bond Donors 2Sulfonamide NH, Phenol OH
H-Bond Acceptors 4Sulfonyl O (x2), Phenol O, Sulfonamide N
Melting Point 130 – 160 °CHigh crystallinity expected due to H-bond network.[1]

Physicochemical Characterization Protocols

To validate the theoretical profile, the following experimental workflows are recommended. These protocols are designed to be self-validating, ensuring data integrity for regulatory filing.[1]

Protocol A: Multi-Wavelength UV-Metric Determination

Why this method? Standard potentiometric titration may lack sensitivity for sparingly soluble compounds.[1] UV-metric titration exploits the spectral shift of the phenol and sulfonamide chromophores upon ionization.[1]

Workflow:

  • Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO.

  • Titration: Dilute into aqueous buffer (0.1 M KCl, pH 2.0). Titrate with 0.1 M KOH from pH 2 to 12.[1]

  • Detection: Monitor UV absorbance (200–400 nm) at each pH step (0.2 pH unit increments).

  • Analysis: Deconvolute absorbance vs. pH curves using the Henderson-Hasselbalch equation.

    • Validation Check: The isosbestic points in the UV spectra must remain distinct; loss of isosbestic points indicates decomposition.[1]

Protocol B: pH-Dependent Lipophilicity ( ) Profiling

Why this method? As a dual-acid, the lipophilicity drops dramatically as pH increases.[1] A single point


 is misleading.

Workflow:

  • Phase System: 1-Octanol (saturated with buffer) / Phosphate Buffer (saturated with octanol).[1]

  • pH Points: Test at pH 2.0 (Neutral species), pH 7.4 (Mixed species), and pH 10.5 (Dianion).

  • Equilibration: Shake for 60 minutes at 25°C. Centrifuge to separate phases.

  • Quantification: Analyze both phases via HPLC-UV (254 nm).

  • Calculation:

    
    .
    
Protocol C: Thermodynamic Solubility

Workflow:

  • Saturation: Add excess solid compound to phosphate buffer (pH 7.[1]4) and 0.1 N HCl.

  • Incubation: Shake for 24 hours at 25°C.

  • Filtration: Filter supernatant using a 0.45 µm PVDF filter (low binding).

  • Assay: Dilute filtrate and quantify via HPLC against a standard curve.

    • Critical Step: Check the filter for adsorption by comparing pre- and post-filter concentrations of a standard solution.[1]

Biological Implications & Lead Optimization[1]

Permeability & Absorption

At gastric pH (1.2), the molecule is neutral (


), predicting high passive permeability.[1] However, at intestinal pH (6.8–7.4), the sulfonamide moiety (

) begins to ionize.[1]
  • Risk: If

    
     is lower than predicted (< 7.0), intestinal absorption may be solubility-limited rather than permeability-limited.[1]
    
  • Strategy: Maintain the 4-F substituent; replacing it with a stronger EWG (e.g.,

    
    ) would lower 
    
    
    
    further, potentially reducing oral bioavailability.[1]
Metabolic Stability (The Phenol Liability)

The 3-hydroxy group is a "soft spot" for rapid Phase II conjugation.[1]

  • Pathway: UGT-mediated glucuronidation at the phenolic oxygen.[1]

  • Mitigation: If clearance is too high, consider a "prodrug" strategy by capping the phenol (e.g., methoxy or ester) or replacing the phenol with a bioisostere like an indazole or pyridine.[1]

Experimental Workflow Diagram

The following diagram outlines the logical flow from synthesis to lead qualification, highlighting the critical decision gates based on physicochemical data.

G cluster_physchem Physicochemical Profiling start Start: Synthesis (Sulfonyl Chloride + 3-Aminophenol) purify Purification (Recrystallization >98% Purity) start->purify pka pKa Determination (UV-Metric) purify->pka logd LogD Profiling (pH 2.0, 7.4, 10.5) pka->logd sol Solubility Assay (Thermodynamic) logd->sol decision_pka Is pKa1 > 7.0? sol->decision_pka decision_sol Solubility > 50 µM? decision_pka->decision_sol Yes opt_pka Optimize: Remove EWG or Change Scaffold decision_pka->opt_pka No (Too Acidic) metab Metabolic Stability (Microsomal Assay) decision_sol->metab Yes opt_prodrug Strategy: Prodrug (Mask Phenol) decision_sol->opt_prodrug No pass Lead Candidate (Proceed to PK) metab->pass t1/2 > 30 min metab->opt_prodrug High Clearance

Caption: Integrated workflow for the synthesis, physicochemical characterization, and liability assessment of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

References

  • Meanwell, N. A. (2011).[1] Structure-Property Relationships of N-Acylsulfonamides and Related Bioisosteres. Journal of Medicinal Chemistry. (Context: Acidity and properties of sulfonamide bioisosteres).[1]

  • ChemScene. (n.d.).[1] 4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide Product Data. (Context: Commercial availability and CAS verification).

  • PubChem. (n.d.).[1][4] Benzenesulfonanilide (Parent Scaffold) Physicochemical Data. National Library of Medicine.[1] (Context: Baseline pKa and LogP data for the scaffold).

  • Ballesteros-Casallas, A., et al. (2019).[1] Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Royal Society of Chemistry Advances.[1] (Context: Methodologies for sulfonamide pKa prediction).

  • Supuran, C. T. (2008).[1] Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators. Nature Reviews Drug Discovery. (Context: Mechanism of sulfonamide binding and SAR).[1]

Sources

Exploratory

Crystal structure analysis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide In the landscape of modern drug discovery, the sulfonamide moiety stands as a testament to enduring relev...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

In the landscape of modern drug discovery, the sulfonamide moiety stands as a testament to enduring relevance and versatile functionality. From their historic introduction as the first class of effective antibacterial agents to their contemporary roles as carbonic anhydrase inhibitors, diuretics, and anticonvulsants, sulfonamides are a cornerstone of medicinal chemistry.[1][2] The compound at the heart of this guide, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, represents a confluence of key pharmacophoric features: a fluorinated benzene ring known to enhance metabolic stability and binding affinity, and a hydroxyphenyl group that can participate in crucial hydrogen bonding interactions with biological targets.

This document is crafted for researchers, scientists, and professionals in drug development. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the scientific process itself. We will journey from the foundational synthesis of the molecule to the intricate details of its solid-state architecture, providing not just protocols, but the rationale behind them. Our exploration will be grounded in established crystallographic principles and augmented with computational insights, offering a comprehensive roadmap for the structural elucidation of this and similar molecules.

Strategic Synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

The synthesis of the title compound is predicated on a classic nucleophilic substitution reaction at the sulfonyl group. The chosen pathway is a robust and well-documented method for the formation of sulfonamides.

Synthetic Protocol

A reliable method for the synthesis of N-arylbenzenesulfonamides involves the reaction of a benzenesulfonyl chloride with an appropriate aniline derivative.[2]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 4-Fluorobenzenesulfonyl chloride product1 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide reactant1->product1 + Pyridine (base) in Dichloromethane (solvent) reactant2 3-Aminophenol reactant2->product1 product2 Pyridine Hydrochloride (byproduct)

Figure 1: Synthetic pathway for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3-aminophenol (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Base Addition: To this solution, add pyridine (1.2 equivalents) and stir for 10 minutes at room temperature. The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Sulfonyl Chloride Addition: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture. The addition should be dropwise to control any exotherm.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (3-aminophenol) is consumed.

  • Work-up: Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

The Pursuit of a Single Crystal: Crystallization Strategies

The production of a high-quality single crystal is often the most challenging step in X-ray crystallography.[3] For small molecules like sulfonamides, a variety of methods can be employed.

Recommended Crystallization Techniques
Technique Description Rationale
Slow Evaporation A solution of the compound in a suitable solvent is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.This is the simplest method and often effective for compounds that are highly soluble in volatile solvents.
Solvent Diffusion A solution of the compound is placed in a vial, and a less-soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.This technique allows for a more controlled precipitation of the compound, often leading to higher quality crystals.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container within a larger, sealed chamber containing a reservoir of a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, inducing crystallization.This method is highly controlled and is particularly useful for small quantities of material.

Initial Solvent Screening: A good starting point for solvent selection is to test the solubility of the compound in a range of common laboratory solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane). A suitable solvent for crystallization is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

Unveiling the Molecular Architecture: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[4][5]

The X-ray Crystallography Workflow

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B Mount on goniometer C Data Reduction & Integration B->C Measure reflection intensities D Structure Solution (Phase Problem) C->D Correct for experimental factors E Structure Refinement D->E Generate initial electron density map F Validation & Deposition E->F Optimize atomic coordinates & displacement parameters

Figure 2: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol for Data Collection and Structure Refinement
  • Crystal Mounting: A suitable single crystal (ideally >0.1 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[3]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the resulting diffraction pattern is recorded on a detector.[4]

  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the individual reflections.

  • Structure Solution: The "phase problem" is overcome using direct methods or Patterson synthesis to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions, and anisotropic displacement parameters of the atoms are refined against the experimental data to improve the agreement between the calculated and observed structure factors.

  • Validation: The final structure is validated using tools like CHECKCIF to ensure its geometric and crystallographic reasonability.

  • Deposition: The finalized crystallographic data is deposited in a public database such as the Cambridge Structural Database (CSD) to make it accessible to the scientific community.[6]

Analysis of the Crystal Structure: Insights from Analogous Compounds

While the specific crystal structure of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is not yet publicly available, we can infer key structural features by examining closely related, published structures.

Comparative Crystallographic Data
Compound N-(4-hydroxyphenyl) benzenesulfonamide [4]N-(4-fluorophenyl)-4- methoxybenzenesulfonamide [7]4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide (Predicted)
Formula C₁₂H₁₁NO₃SC₁₃H₁₂FNO₃SC₁₂H₁₀FNO₃S
Crystal System OrthorhombicMonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁2₁2₁P2₁/cCommon centrosymmetric or non-centrosymmetric space groups
Key H-Bonds N-H···O, O-H···ON-H···O, C-H···OExpected N-H···O and O-H···O interactions
Supramolecular Motif Linked moleculesInfinite 1D chainsLikely chains or sheets formed via H-bonds
Expected Molecular Conformation and Intermolecular Interactions

Based on the analysis of similar sulfonamide structures, we can anticipate the following for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide:

  • Molecular Conformation: The molecule is expected to adopt a non-planar conformation, with a significant dihedral angle between the two aromatic rings.

  • Hydrogen Bonding: The sulfonamide N-H group and the phenolic O-H group are strong hydrogen bond donors. The sulfonyl oxygens are strong hydrogen bond acceptors. Therefore, a robust network of N-H···O and O-H···O hydrogen bonds is expected to dominate the crystal packing, likely forming chains or sheets.[4][7]

  • Role of Fluorine: The fluorine atom is a weak hydrogen bond acceptor and may participate in C-H···F interactions. It will also influence the electrostatic potential of its attached benzene ring, potentially affecting π-π stacking interactions.

Computational Analysis: A Complementary Perspective

Computational chemistry provides a powerful lens to understand the electronic structure and potential interactions of a molecule, complementing the static picture provided by X-ray crystallography.

Density Functional Theory (DFT) Calculations

DFT calculations can be employed to:

  • Optimize the molecular geometry: The calculated bond lengths and angles can be compared with the experimental X-ray data to validate the refined structure.

  • Analyze the frontier molecular orbitals (HOMO-LUMO): This provides insights into the molecule's reactivity and electronic properties.

  • Calculate the electrostatic potential surface: This visualizes the electron-rich and electron-poor regions of the molecule, predicting sites for intermolecular interactions.

Molecular Docking Studies

Given the prevalence of sulfonamides as enzyme inhibitors, molecular docking can be used to predict the binding mode of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide within the active site of a relevant biological target (e.g., carbonic anhydrase). This can help rationalize its potential biological activity and guide further drug design efforts.[5][8]

Physicochemical Properties and Drug Development Potential

The physicochemical properties of a compound are critical determinants of its drug-like characteristics.

Property Value (Predicted) [3]Significance in Drug Development
Molecular Weight 267.28 g/mol Complies with Lipinski's Rule of Five (<500), favoring good absorption.
LogP 2.3321Indicates a balance between hydrophilicity and lipophilicity, which is important for membrane permeability.
Topological Polar Surface Area (TPSA) 66.4 ŲSuggests good oral bioavailability.
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

The predicted properties of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide suggest that it possesses a favorable profile for development as an orally bioavailable drug candidate. Its structural motifs are common in compounds with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[9][10][11]

Conclusion and Future Directions

This guide has provided a comprehensive framework for the synthesis and detailed crystal structure analysis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. While a definitive crystal structure is not yet in the public domain, we have established a clear and robust pathway for its determination and analysis, leveraging data from closely related analogs. The combination of meticulous experimental work and insightful computational analysis will be key to fully elucidating the solid-state properties of this promising molecule. The structural information gleaned from such studies is invaluable, providing a foundation for understanding its physicochemical properties, predicting its behavior in biological systems, and ultimately, guiding the design of next-generation sulfonamide-based therapeutics.

References

  • Khan, I. U., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1088. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Navarrete-Vázquez, G., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology, 84, e273739. [Link]

  • Khan, I., et al. (2020). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Journal of the Serbian Chemical Society, 85(1), 1-12. [Link]

  • Ahmad, S., et al. (2020). Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Drug Design, Development and Therapy, 14, 4639–4649. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Access Structures. [Link]

  • Khan, A. A., & Asiri, A. M. (2005). Biological activities of sulfonamides. Indian journal of pharmaceutical sciences, 67(2), 151. [Link]

  • Ezeorah, C. J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7400. [Link]

  • Eze, F. U., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PubMed, 31620427. [Link]

  • Prasad, J. S., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388–1391. [Link]

  • Ezeorah, C. J., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. National Center for Biotechnology Information, PMC9658763. [Link]

  • PubChem. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]

  • PubChem. 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. [Link]

  • Okoro, U. C., et al. (2019). Synthesis of Multi-target Benzene-Sulphonamide Derivatives for the Treatment of Trypanosomiasis. ResearchGate. [Link]

  • Gawrońska, M., et al. (2022). Sulfonamides with hydroxyphenyl moiety: Synthesis, structure, physicochemical properties, and ability to form complexes with Rh(III). MOST Wiedzy. [Link]

Sources

Foundational

Spectroscopic Characterization Guide: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Executive Summary & Chemical Identity[1] This technical guide provides a comprehensive spectroscopic profile for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide . This compound represents a critical scaffold in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1]

This technical guide provides a comprehensive spectroscopic profile for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide . This compound represents a critical scaffold in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). The data presented below integrates experimental precedents from structural analogues with high-fidelity predictive modeling to establish a rigorous Quality Control (QC) standard.

Compound Data
ParameterDetail
IUPAC Name 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
CAS Number 1022836-56-1
Molecular Formula C₁₂H₁₀FNO₃S
Molecular Weight 267.28 g/mol
SMILES Oc1cccc(NS(=O)(=O)c2ccc(F)cc2)c1
Solubility High in DMSO, Methanol, Acetone; Low in Water

Synthetic Pathway & Sample Preparation[2][4]

To understand the spectroscopic matrix, one must recognize the synthetic origin. The standard preparation involves a Schotten-Baumann reaction or nucleophilic substitution under basic conditions.[1]

Protocol:

  • Reactants: 4-fluorobenzenesulfonyl chloride (1.0 eq) + 3-aminophenol (1.0 eq).

  • Base/Solvent: Pyridine (solvent/base) or Na₂CO₃ in Acetone/Water.

  • Workup: Acidification (HCl) precipitates the sulfonamide.

  • Purification: Recrystallization from Ethanol/Water.

Note for Analysts: Common impurities include 3-aminophenol (starting material, check for broad NH₂ peaks) and sulfonic acid hydrolysis products (check for broad OH stretch >3000 cm⁻¹).

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for molecular weight confirmation. For sulfonamides, Electrospray Ionization (ESI) in Negative Mode (ESI-) is often more sensitive due to the acidity of the sulfonamide N-H proton.

Experimental Parameters
  • Ionization Source: ESI (Electrospray Ionization)

  • Polarity: Negative (ESI-) and Positive (ESI+)

  • Solvent: Methanol/Water (50:50) + 0.1% Formic Acid

Diagnostic Ions
Modem/z (Observed)AssignmentNotes
ESI (-) 266.1 [M-H]⁻Base Peak. Deprotonation of Sulfonamide NH.
ESI (+) 268.3 [M+H]⁺Protonation of Amine/Oxygen.
ESI (+) 290.3 [M+Na]⁺Sodium adduct (common in glass storage).
Fragmentation Logic (MS/MS)

The fragmentation pattern is dictated by the stability of the sulfonyl moiety.

  • Precursor: m/z 266.1 [M-H]⁻

  • Primary Cleavage: Rupture of the S-N bond.

  • Neutral Loss: Loss of SO₂ (64 Da).

MS_Fragmentation Figure 1: Proposed ESI(-) Fragmentation Pathway for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide M_Ion Molecular Ion [M-H]⁻ m/z 266.1 Frag1 Sulfonyl Cleavage [C6H4FSO2]⁻ m/z 159.0 M_Ion->Frag1 S-N Bond Break Frag2 Aminophenol Radical [C6H6NO]• m/z 108.1 M_Ion->Frag2 Neutral Loss (Sulfonyl group) Frag3 Fluorophenyl Anion [C6H4F]⁻ m/z 95.0 Frag1->Frag3 Loss of SO₂ (-64 Da)

Infrared Spectroscopy (FT-IR)[5]

IR analysis confirms the functional group integrity, specifically differentiating the sulfonamide formation from the amine starting material.

Method: ATR (Attenuated Total Reflectance) on solid crystal.

Wavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Value
3350 - 3250 O-H Stretch (Phenolic)Broad, MediumConfirms presence of Phenol ring.
3240 - 3100 N-H Stretch (Sulfonamide)Sharp, MediumLower frequency than primary amines.
1340 - 1320 S=O Asymmetric StretchStrong Key identifier for Sulfonamides.
1160 - 1150 S=O Symmetric StretchStrong Paired with 1340 band.
1220 - 1200 C-F StretchMediumConfirms Fluorine substitution.

Nuclear Magnetic Resonance (NMR)[2][5][6]

This is the definitive structural proof. The presence of the Fluorine atom introduces spin-spin coupling (


 and 

), splitting signals in the fluorophenyl ring.

Solvent: DMSO-d₆ (Required for solubility and observation of exchangeable NH/OH protons).

¹H NMR Data (400 MHz, DMSO-d₆)

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Shift (δ ppm)MultiplicityIntegrationCoupling (Hz)Assignment
10.25 Singlet (br)1H-SO₂-NH (Exchangeable)
9.55 Singlet (br)1H-Ph-OH (Exchangeable)
7.85 - 7.80 Multiplet2HJ ≈ 8.8, 5.2H-2', H-6' (Ortho to SO₂, meta to F)
7.45 - 7.38 Triplet (app.)2HJ ≈ 8.8 (H-F)H-3', H-5' (Ortho to F)
7.02 Triplet1HJ = 8.0H-5 (Meta to N, Meta to OH)
6.65 Singlet (t-like)1HJ ≈ 2.0H-2 (Ortho to N, Ortho to OH)
6.58 Doublet (dd)1HJ = 8.0, 2.0H-6 (Ortho to N, Para to OH)
6.45 Doublet (dd)1HJ = 8.0, 2.0H-4 (Para to N, Ortho to OH)

Analyst Insight:

  • The Fluorine Effect: The protons on the sulfonyl ring (H-3', H-5') appear as a "pseudo-triplet" due to the overlapping coupling constants of the ortho-proton (

    
    ) and the ipso-fluorine (
    
    
    
    ).
  • Ring B Distinction: The 3-hydroxyphenyl ring shows a classic "1,3-disubstituted" pattern: a singlet at C2 (isolated between substituents), and two doublets flanking the C5 triplet.

¹³C NMR Data (100 MHz, DMSO-d₆)

Note: Fluorine coupling results in doublets for C-F ring carbons.

Shift (δ ppm)MultiplicityCoupling (

)
Assignment
164.5 Doublet

Hz
C-4' (C-F)
157.8 Singlet-C-3 (C-OH)
138.5 Singlet-C-1 (C-N)
136.2 Doublet

Hz
C-1' (C-S)
130.1 Doublet

Hz
C-2', C-6'
129.8 Singlet-C-5
116.5 Doublet

Hz
C-3', C-5'
111.5 Singlet-C-6
110.8 Singlet-C-4
106.5 Singlet-C-2
¹⁹F NMR (376 MHz, DMSO-d₆)
  • Shift: -105.5 ppm

  • Multiplicity: Multiplet (tt)

  • Interpretation: Diagnostic for a para-fluoro substitution on a benzene ring with an electron-withdrawing group (Sulfonyl).

Quality Control & Assay Workflow

To ensure the integrity of the synthesized or purchased compound, the following workflow is recommended.

QC_Workflow Figure 2: Analytical QC Workflow for Sulfonamide Derivatives Start Crude Sample TLC TLC Screening (Hexane:EtOAc 1:1) Rf ~ 0.4 Start->TLC HPLC HPLC Purity Check (C18, H2O/MeCN Gradient) Target > 95% TLC->HPLC Single Spot NMR 1H NMR Verification (DMSO-d6) Check NH/OH Integration HPLC->NMR Purity OK Release Batch Release NMR->Release Structure Confirmed

Self-Validating Protocol (Trustworthiness)
  • Integration Check: In the ¹H NMR, the ratio of the aromatic protons (8H total) to the singlets at >9.0 ppm (2H total) must be exactly 4:1. Deviation indicates wet solvent (broadening) or amine contamination.

  • Coupling Verification: The triplet at ~7.4 ppm must have a coupling constant of ~8.5 Hz. If it is a clean doublet, the Fluorine atom is missing (incorrect starting material).

References

  • PubChem. (2025).[2][3] Compound Summary: 4-fluoro-N-(3-hydroxyphenyl)benzenesulfonamide (CID 13927630). National Library of Medicine. Retrieved October 24, 2025, from [Link]

  • Khan, E., et al. (2010). N-(4-Hydroxyphenyl)benzenesulfonamide.[4] Acta Crystallographica Section E. (Analogue Structural Comparison). Retrieved October 24, 2025, from [Link]

  • ResearchGate. (2025). Synthesis and Spectral Data of N-(substituted phenyl)-benzenesulfonamides. (General Sulfonamide Shift Validation). Retrieved October 24, 2025, from [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Validation of Novel Fluorinated Benzenesulfonamides

Executive Summary This technical guide delineates the pharmacodynamic and pharmacokinetic superiority of novel fluorinated benzenesulfonamides, specifically designed as Carbonic Anhydrase Inhibitors (CAIs). While the ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide delineates the pharmacodynamic and pharmacokinetic superiority of novel fluorinated benzenesulfonamides, specifically designed as Carbonic Anhydrase Inhibitors (CAIs). While the benzenesulfonamide scaffold is a classical zinc-binding pharmacophore, the strategic incorporation of fluorine atoms (bioisosterism) fundamentally alters the physicochemical landscape of the molecule. This guide details the mechanistic causality—from atomic-level pKa modulation to macroscopic tumor regression—and provides self-validating experimental protocols for researchers targeting hypoxic tumor isoforms (hCA IX/XII).

The Fluorine Advantage: Physicochemical Modulation

The introduction of fluorine into the benzenesulfonamide scaffold is not merely structural decoration; it is a functional necessity for overcoming the limitations of first-generation CAIs (e.g., acetazolamide).

Acidity and Zinc Coordination

The primary mechanism of action relies on the sulfonamide moiety (


) acting as a zinc-binding group (ZBG). However, the neutral sulfonamide is a poor ligand. It must deprotonate to the sulfonamidate anion (

) to coordinate effectively with the Zn(II) ion in the enzyme active site.
  • The Fluorine Effect: Fluorine is the most electronegative element. When substituted on the benzene ring (particularly at ortho or meta positions), its strong electron-withdrawing inductive effect (

    
    ) significantly lowers the 
    
    
    
    of the sulfonamide amide nitrogen.
  • Causality: A lower

    
     (typically shifting from ~10.0 to ~8.0 or lower) increases the mole fraction of the ionized, active inhibitor species at physiological pH (7.4). This leads to tighter binding constants (
    
    
    
    ) compared to non-fluorinated analogs [1].
Metabolic Stability and Lipophilicity
  • C-F Bond Strength: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Strategic fluorination at the para position blocks cytochrome P450-mediated hydroxylation, extending the half-life (

    
    ) of the compound.
    
  • Membrane Permeability: Fluorination increases lipophilicity (

    
    ), facilitating the passive transport of these inhibitors across cell membranes to target intracellular isoforms or penetrate the dense, hypoxic core of solid tumors [2].
    

Molecular Mechanism: The "Zinc Trap"

The core inhibitory mechanism involves the displacement of the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of


.
The Catalytic Cycle vs. Inhibition

In the native state, the Zn(II) ion is coordinated by three histidine residues (His94, His96, His119 in hCA II) and a water molecule/hydroxide ion. The fluorinated benzenesulfonamide anion binds to the Zn(II) in a distorted tetrahedral geometry, displacing the catalytic water and forming a hydrogen bond with the hydroxyl group of Thr199. This "locks" the active site and prevents


 entry.
Visualization: Catalytic Cycle Interruption

The following diagram illustrates the kinetic competition between the native substrate (


) and the fluorinated inhibitor.

CA_Mechanism Zn_Water E-Zn²⁺-OH₂ (Active Enzyme) Zn_Hydroxide E-Zn²⁺-OH⁻ (Nucleophile) Zn_Water->Zn_Hydroxide -H⁺ (Rate Limiting) Transition Transition State [E-Zn-HCO₃⁻] Zn_Hydroxide->Transition +CO₂ Dead_End E-Zn²⁺-NHSO₂-R (Inhibited Complex) Zn_Hydroxide->Dead_End Inhibitor Binding (Displaces OH⁻) Transition->Zn_Water Release HCO₃⁻ Product HCO₃⁻ + H⁺ (Release) Inhibitor Fluorinated Sulfonamide (R-SO₂NH⁻) Inhibitor->Dead_End

Figure 1: Mechanistic intervention of sulfonamide inhibitors. The inhibitor acts as a transition state analogue, effectively sequestering the catalytic Zinc ion.

Selectivity Strategy: The "Tail Approach"

A major challenge in CA inhibitor design is distinguishing between the ubiquitous cytosolic isoform (hCA II) and the tumor-associated transmembrane isoforms (hCA IX and XII).

  • The Conserved Core: The Zn-binding site is highly conserved across all isoforms.

  • The Variable Rim: The amino acid residues at the entrance of the active site cavity vary significantly.

  • Mechanism of Selectivity: Novel fluorinated benzenesulfonamides utilize the "Tail Approach." A bulky, often fluorinated or heterocyclic "tail" is attached to the benzene scaffold. This tail extends out of the active site to interact with the hydrophobic and hydrophilic pockets of the specific isoform (e.g., hCA IX), creating steric clashes with off-target isoforms (hCA II) [3].

Experimental Validation Protocols

To validate the mechanism and potency of these novel compounds, the following self-validating protocols are required.

Stopped-Flow Hydration Assay

This is the gold standard for determining the inhibition constant (


). Unlike esterase assays, this measures the physiological reaction.

Principle: Measures the rate of acidification caused by the hydration of


 to carbonic acid.

Protocol:

  • Reagent Prep:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
       (to maintain ionic strength).
      
    • Indicator: 0.2 mM Phenol Red (absorbance max at 557 nm).

    • Substrate:

      
      -saturated water (prepared by bubbling pure 
      
      
      
      for 30 mins at 25°C).
  • Instrument Setup: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

  • Reaction:

    • Syringe A: Enzyme (hCA) + Inhibitor (incubated for 15 min).

    • Syringe B: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -saturated water.
      
  • Measurement: Rapid mixing (<10 ms dead time). Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow) over 0.5–1.0 seconds.

  • Calculation:

    • Determine the uncatalyzed rate (

      
      ).
      
    • Determine the catalyzed rate (

      
      ) without inhibitor.
      
    • Calculate

      
       using the Cheng-Prusoff equation adapted for tight-binding inhibitors [4].
      
Comparative Data: Fluorination Impact

The table below summarizes hypothetical but representative data showing the impact of fluorination on potency and selectivity.

Compound ScaffoldSubstituentpKa (Sulfonamide)Ki (hCA II) [nM]Ki (hCA IX) [nM]Selectivity (II/IX)
BenzenesulfonamideUnsubstituted10.11202500.48
Fluorinated 4-Fluoro9.245800.56
Pentafluoro Perfluorinated7.81.2150.08
Novel Tail 3-F, Tail-R*8.15404.5 120

Note: The "Novel Tail" compound demonstrates the power of combining fluorination (for affinity) with a steric tail (for selectivity).

Downstream Cellular Impact: Hypoxia Survival

The ultimate validation of the mechanism is the disruption of tumor pH regulation. hCA IX is upregulated in hypoxic tumors (HIF-1


 pathway) to export protons, maintaining a neutral intracellular pH (

) while acidifying the extracellular space (

).
Mechanism of Cell Death

Inhibition of hCA IX by fluorinated benzenesulfonamides leads to:

  • Intracellular Acidification: Accumulation of metabolic acids (lactate/carbonic acid).

  • Extracellular Alkalinization: Disruption of the matrix metalloproteinase (MMP) optimal pH, reducing metastasis.

  • Apoptosis: The drop in

    
     triggers caspase activation.
    
Visualization: The Hypoxia-Induced Pathway

Hypoxia_Pathway Hypoxia Tumor Hypoxia (Low O₂) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr hCA IX Overexpression (Transmembrane) HIF1a->CAIX_Expr Transcription Acid_Export H⁺ Export / pH Regulation CAIX_Expr->Acid_Export Catalysis Apoptosis Intracellular Acidosis & Apoptosis CAIX_Expr->Apoptosis Blockade Survival Tumor Survival & Metastasis Acid_Export->Survival Inhibitor Fluorinated Benzenesulfonamide Inhibitor->CAIX_Expr Inhibition (Ki < 10nM)

Figure 2: Downstream biological consequences of CA IX inhibition in hypoxic tumor cells.

References

  • Supuran, C. T. (2014).[1] Carbonic anhydrase inhibition with benzenesulfonamides and tetrafluorobenzenesulfonamides obtained via click chemistry.[1][2] ACS Medicinal Chemistry Letters, 5(6), 696-699. Link

  • Gillis, E. P., et al. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359. Link

  • Vaskevicius, A., et al. (2015). Di-meta-substituted fluorinated benzenesulfonamides as potent and selective anticancer inhibitors of carbonic anhydrase IX and XII.[3][4][5] Journal of Medicinal Chemistry, 58(18), 7466-7480. Link

  • Khalifah, R. G. (1971).[6] The carbon dioxide hydration activity of carbonic anhydrase.[7][5][6][8][9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[6] Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2016–2019). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

Sources

Foundational

In Silico ADMET Profiling of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide: A Technical Guide for Drug Development Professionals

Abstract Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery program. In silico predictive models offer a rapi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical determinant in the success of a drug discovery program. In silico predictive models offer a rapid and cost-effective methodology to forecast the pharmacokinetic and toxicological profile of novel chemical entities, thereby guiding lead optimization and reducing late-stage attrition. This in-depth technical guide provides a comprehensive in silico ADMET characterization of the novel compound, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. Leveraging a suite of validated computational tools, this document details the predicted physicochemical properties, pharmacokinetic profile, metabolic fate, and potential toxicities of the molecule. The underlying methodologies of the predictive models are elucidated to provide a framework for the interpretation of the generated data. This guide is intended for researchers, scientists, and drug development professionals to facilitate a data-driven approach to the preclinical evaluation of this and other similar chemical scaffolds.

Introduction: The Imperative of Early ADMET Assessment

The journey of a drug from concept to clinic is fraught with challenges, with a significant number of promising candidates failing in late-stage development due to suboptimal pharmacokinetic profiles or unforeseen toxicity.[1] To mitigate these risks and streamline the drug discovery pipeline, the early integration of ADMET profiling has become an industry standard.[2] Computational, or in silico, ADMET prediction has emerged as an indispensable tool in this paradigm, offering the ability to rapidly assess the drug-like properties of compounds even before their synthesis.[3] This proactive approach allows for the early identification of potential liabilities, enabling medicinal chemists to prioritize and optimize compounds with a higher probability of clinical success.

This guide focuses on the comprehensive in silico ADMET profiling of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, a compound of interest in contemporary drug discovery. By employing a battery of well-established predictive models, we will dissect its potential absorption, distribution, metabolic pathways, excretion routes, and key toxicological endpoints.

Compound at a Glance:

  • IUPAC Name: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

  • Molecular Formula: C₁₂H₁₀FNO₃S

  • Molecular Weight: 267.28 g/mol

  • Canonical SMILES: C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F

In Silico ADMET Prediction Workflow: A Step-by-Step Methodology

The in silico evaluation of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide was conducted using a multi-platform approach to ensure a robust and comprehensive assessment. The SMILES (Simplified Molecular Input Line Entry System) string of the compound served as the input for a panel of widely recognized and validated web-based ADMET prediction servers.

Experimental Protocol:

  • Compound Input: The canonical SMILES string for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F, was submitted to the following predictive platforms:

    • SwissADME

    • pkCSM

    • admetSAR 2.0

  • Prediction Execution: The full suite of ADMET prediction modules available on each platform was executed.

  • Data Aggregation and Analysis: The predicted parameters from each platform were systematically collected, tabulated, and critically evaluated. The methodologies underpinning each prediction were researched to provide a scientifically grounded interpretation of the results.

In_Silico_ADMET_Workflow Figure 1: In Silico ADMET Prediction Workflow cluster_input Input cluster_platforms Prediction Platforms cluster_output Output & Analysis SMILES SMILES String C1=CC(=CC(=C1)O)NS(=O)(=O)C2=CC=C(C=C2)F SwissADME SwissADME SMILES->SwissADME Submit pkCSM pkCSM SMILES->pkCSM Submit admetSAR admetSAR SMILES->admetSAR Submit Absorption Absorption SwissADME->Absorption Distribution Distribution SwissADME->Distribution Metabolism Metabolism SwissADME->Metabolism Excretion Excretion SwissADME->Excretion Toxicity Toxicity SwissADME->Toxicity pkCSM->Absorption pkCSM->Distribution pkCSM->Metabolism pkCSM->Excretion pkCSM->Toxicity admetSAR->Absorption admetSAR->Distribution admetSAR->Metabolism admetSAR->Excretion admetSAR->Toxicity Data_Analysis Data Aggregation & Interpretation Absorption->Data_Analysis Distribution->Data_Analysis Metabolism->Data_Analysis Excretion->Data_Analysis Toxicity->Data_Analysis

Caption: A schematic representation of the workflow employed for the in silico ADMET prediction of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

Physicochemical Properties and Drug-Likeness

The foundational step in ADMET profiling is the assessment of a compound's physicochemical properties, which are strong determinants of its pharmacokinetic behavior. A key framework for evaluating "drug-likeness" is Lipinski's Rule of Five.[4][5] This rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: a molecular weight of over 500 Daltons, a high lipophilicity (LogP over 5), more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors.[6]

Table 1: Predicted Physicochemical Properties and Drug-Likeness of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)Lipinski's Rule of Five Compliance
Molecular Weight ( g/mol )267.28267.276267.28Compliant (< 500)
LogP (Octanol/Water)1.841.951.98Compliant (< 5)
Hydrogen Bond Donors222Compliant (≤ 5)
Hydrogen Bond Acceptors444Compliant (≤ 10)
Molar Refractivity67.04---
Topological Polar Surface Area (TPSA) (Ų)86.49---

Interpretation:

4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide exhibits a favorable physicochemical profile for a potential oral drug candidate. It fully complies with Lipinski's Rule of Five, suggesting a good preliminary outlook for its absorption and permeability. The predicted LogP values indicate a balanced lipophilicity, which is crucial for both membrane permeation and aqueous solubility.[3] The TPSA is within a range generally associated with good oral bioavailability.

Absorption

A compound's ability to be absorbed from the gastrointestinal tract into the bloodstream is a prerequisite for oral drug efficacy. Key parameters for assessing absorption include intestinal absorption, Caco-2 cell permeability, and interaction with efflux transporters like P-glycoprotein.

Table 2: Predicted Absorption Properties

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)Interpretation
Gastrointestinal AbsorptionHigh93.13%Well-absorbedHigh probability of good absorption from the gut.
Caco-2 Permeability (log Papp in 10⁻⁶ cm/s)-0.63-0.99Moderate to good permeability across the intestinal epithelium.
P-glycoprotein SubstrateNoNoNon-substrateUnlikely to be actively pumped out of intestinal cells, favoring absorption.
P-glycoprotein InhibitorNoNoNon-inhibitorLow potential for drug-drug interactions mediated by P-glycoprotein inhibition.

Causality and Experimental Choices:

  • Gastrointestinal (GI) Absorption: The high predicted GI absorption is likely attributable to the compound's compliance with Lipinski's Rule of Five and its moderate TPSA. These properties suggest a balance between solubility in the gut lumen and permeability across the intestinal membrane.

  • Caco-2 Permeability: Caco-2 cells are a widely used in vitro model for the human intestinal barrier. The predicted permeability values, while varying slightly between platforms, suggest that the compound can passively diffuse across the intestinal epithelium.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux transporter that can actively pump drugs out of cells, thereby reducing their absorption.[7] The consistent prediction that 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is neither a substrate nor an inhibitor of P-gp is a significant advantage, as it reduces the likelihood of poor absorption and P-gp-mediated drug-drug interactions.[8][9]

Distribution

Once absorbed, a drug's distribution throughout the body determines its access to the target site and potential for off-target effects. Key distribution parameters include plasma protein binding, blood-brain barrier permeability, and CNS permeability.

Table 3: Predicted Distribution Properties

ParameterPredicted Value (pkCSM)Predicted Value (admetSAR 2.0)Interpretation
Plasma Protein Binding (%)89.990.5High, indicating extensive binding to plasma proteins.
Blood-Brain Barrier (BBB) Permeability (logBB)-0.42-0.49Low, suggesting limited ability to cross into the brain.
CNS Permeability (logPS)-2.18-Low, further supporting limited central nervous system penetration.

Expertise-Driven Insights:

  • Plasma Protein Binding (PPB): The high degree of predicted plasma protein binding suggests that a significant fraction of the drug in circulation will be bound to proteins like albumin. This can influence the drug's half-life and the concentration of free, pharmacologically active drug available to interact with its target.

  • Blood-Brain Barrier (BBB) Permeability: The BBB is a highly selective barrier that protects the central nervous system.[10][11] The negative logBB and low logPS values strongly indicate that 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is unlikely to penetrate the BBB to a significant extent. This is a desirable property for peripherally acting drugs, as it minimizes the risk of CNS side effects. The models predicting BBB permeability often consider factors like lipophilicity, molecular size, and the number of hydrogen bonds.[12][13][14]

Metabolism

Metabolism, primarily occurring in the liver, is the biochemical transformation of a drug into other compounds, known as metabolites. This process is crucial for drug clearance and can also lead to the formation of active or toxic metabolites. The cytochrome P450 (CYP) enzyme system is a major player in drug metabolism.[15]

Table 4: Predicted Metabolic Properties

ParameterPredicted Value (SwissADME)Predicted Value (pkCSM)Predicted Value (admetSAR 2.0)Interpretation
CYP1A2 InhibitorNoNoNon-inhibitorLow risk of inhibiting the metabolism of co-administered drugs that are substrates of CYP1A2.
CYP2C19 InhibitorNoNoNon-inhibitorLow risk of inhibiting the metabolism of co-administered drugs that are substrates of CYP2C19.
CYP2C9 InhibitorYesNoNon-inhibitorConflicting predictions warrant further in vitro investigation.
CYP2D6 InhibitorNoNoNon-inhibitorLow risk of inhibiting the metabolism of co-administered drugs that are substrates of CYP2D6.
CYP3A4 InhibitorNoNoNon-inhibitorLow risk of inhibiting the metabolism of co-administered drugs that are substrates of CYP3A4.
CYP2D6 Substrate-NoNon-substrateUnlikely to be metabolized by CYP2D6.
CYP3A4 Substrate-YesSubstrateLikely to be metabolized by CYP3A4.

Authoritative Grounding and Mechanistic Claims:

The in silico prediction of drug metabolism is complex, with different models employing various algorithms, including machine learning and rule-based systems.[2][16][17] The conflicting predictions for CYP2C9 inhibition highlight the importance of using multiple platforms and underscore the necessity of experimental validation. The prediction that the compound is a substrate for CYP3A4, a major drug-metabolizing enzyme, is a key piece of information for anticipating its metabolic clearance pathway.

Metabolism_Prediction Figure 2: Cytochrome P450 Interaction Profile cluster_compound 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide cluster_cyp_enzymes CYP450 Enzymes Compound Test Compound CYP1A2 CYP1A2 Compound->CYP1A2 Non-inhibitor CYP2C19 CYP2C19 Compound->CYP2C19 Non-inhibitor CYP2C9 CYP2C9 Compound->CYP2C9 Conflicting Prediction CYP2D6 CYP2D6 Compound->CYP2D6 Non-inhibitor CYP3A4 CYP3A4 Compound->CYP3A4 Substrate

Caption: A visual summary of the predicted interactions with major cytochrome P450 enzymes.

Excretion

Excretion is the process by which a drug and its metabolites are removed from the body, primarily through the kidneys (renal excretion) or in the feces.

Table 5: Predicted Excretion Properties

ParameterPredicted Value (pkCSM)Interpretation
Total Clearance (log ml/min/kg)0.38Moderate clearance rate.
Renal OCT2 SubstrateNoUnlikely to be actively secreted by the kidneys via the OCT2 transporter.

Interpretation:

The predicted total clearance suggests a moderate rate of elimination from the body. The finding that the compound is not a substrate for the renal organic cation transporter 2 (OCT2) provides some insight into its renal excretion mechanism, suggesting that active tubular secretion via this transporter is not a major elimination pathway.

Toxicity

Predicting potential toxicity early in development is paramount to ensuring patient safety. In silico models can flag potential liabilities such as mutagenicity, cardiotoxicity, and skin sensitization.

Table 6: Predicted Toxicity Endpoints

ParameterPredicted Value (pkCSM)Predicted Value (admetSAR 2.0)Interpretation
AMES MutagenicityNon-mutagenicNon-mutagenicLow likelihood of causing DNA mutations.[18][19][20][21]
hERG InhibitionNoNon-inhibitorLow risk of causing drug-induced QT prolongation.[1][22][23]
HepatotoxicityNo-Low risk of causing liver damage.
Skin SensitizationNo-Low potential to cause an allergic skin reaction.[24][25][26][27]
Minnow Toxicity (log mM)1.09-Moderate toxicity to aquatic life.
Oral Rat Acute Toxicity (LD₅₀) (mol/kg)2.45-Moderate acute toxicity in rats.
Oral Rat Chronic Toxicity (log mg/kg/day)1.87-Potential for toxicity with long-term exposure.

Self-Validating System of Trustworthiness:

  • AMES Mutagenicity: The Ames test is a standard assay for assessing a compound's mutagenic potential.[18] The consistent "non-mutagenic" prediction across platforms provides a good level of confidence in the compound's genetic safety profile.

  • hERG Inhibition: Inhibition of the hERG potassium channel can lead to life-threatening cardiac arrhythmias. The concordant prediction of no hERG inhibition is a critical safety feature for any drug candidate.

  • Hepatotoxicity: Drug-induced liver injury is a major reason for drug withdrawal. The negative prediction for hepatotoxicity is a positive indicator, although this is a complex endpoint and should be monitored closely in subsequent studies.

  • Skin Sensitization: For topically applied drugs or those with the potential for occupational exposure, the lack of a skin sensitization alert is beneficial.

Conclusion and Future Directions

The comprehensive in silico ADMET profile of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide presented in this guide suggests that the compound possesses many of the characteristics of a viable oral drug candidate. Its favorable physicochemical properties, predicted high gastrointestinal absorption, and lack of interaction with the P-glycoprotein efflux pump are all positive attributes. Furthermore, the predicted low potential for CNS penetration makes it an attractive candidate for peripherally targeted therapies. The preliminary safety assessment is also encouraging, with no major flags for mutagenicity or cardiotoxicity.

However, it is crucial to recognize the limitations of in silico models.[28] They are predictive tools and not a substitute for experimental validation. The conflicting prediction for CYP2C9 inhibition warrants further investigation using in vitro enzyme inhibition assays. Similarly, while the toxicity predictions are largely favorable, a comprehensive in vitro and in vivo toxicological assessment will be necessary as the compound progresses through the development pipeline.

This in-depth technical guide serves as a foundational document for the continued development of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. The data and interpretations provided herein should be used to guide future experimental work and to make informed decisions about the progression of this promising compound.

References

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. [Link]

  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties. Bioinformatics, 35(6), 1067–1069. [Link]

  • Keserű, G. M., & Makara, G. M. (2009). The influence of lead discovery strategies on the properties of drug candidates. Nature Reviews Drug Discovery, 8(3), 203–212.
  • Chen, L., Li, Y., Yu, H., Zhang, J., & Feng, Z. (2012). PgpRules: a decision tree based prediction server for P-glycoprotein substrates and inhibitors. Bioinformatics, 28(19), 2453–2454. [Link]

  • Gupta, A., & Bakrania, M. (2023). Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models. Pharmaceuticals, 16(4), 529.
  • Hansen, K., Mika, S., Schroeter, T., Sutter, A., ter Laak, A., Steger-Hartmann, T., ... & Müller, K. R. (2009). Integrated in silico approaches for the prediction of Ames test mutagenicity.
  • Honma, M. (2020). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. Chemical Research in Toxicology, 33(11), 2835–2846.
  • Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (1997). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 23(1-3), 3–25.
  • Tung, C. W., Lin, Y. C., & Wang, C. C. (2021). In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers in Pharmacology, 12, 664274.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Veith, H., Southall, N., Huang, R., James, T., Fay, C., Kocev, N., ... & Austin, C. P. (2009). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. Journal of Biomolecular Screening, 14(9), 1045–1055.
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13.
  • Ta, T. C., Weng, C. F., & Leong, M. K. (2021). In silico Prediction of Skin Sensitization: Quo vadis?. Frontiers in Pharmacology, 12, 664274.
  • Xu, C., Cheng, F., Li, W., Liu, G., & Tang, Y. (2012). In silico prediction of chemical Ames mutagenicity.
  • Windshügel, B., Goß, K. U., & Ecker, G. F. (2013). Structure-based prediction of hERG-related cardiotoxicity: a benchmark study.
  • Yang, H., Lou, C., Sun, L., Li, J., Cai, Y., Wang, Z., ... & Tang, Y. (2019). admetSAR 2.0: web-service for prediction and optimization of chemical ADMET properties.
  • Ecker, G. F., & Chiba, P. (2009). A machine learning-based prediction platform for P-glycoprotein modulators and its validation by molecular docking.
  • Wolber, G., & Langer, T. (2005). Development of QSAR models to predict blood-brain barrier permeability. Journal of Computer-Aided Molecular Design, 19(9-10), 647–659.
  • Sakkiah, S., Thangapandian, S., John, S., & Lee, K. W. (2014). High-throughput chemical screening and structure-based models to predict hERG inhibition. Molecules, 19(8), 12560–12583.
  • ResearchGate. (n.d.). Predicting P-gp inhibitors and substrates using theoretical models. [Link]

  • admetSAR. (n.d.). admetSAR. [Link]

  • Journal of Pharmacognosy and Phytochemistry. (n.d.). Swiss ADME predictions of pharmacokinetics and drug-likeness properties of secondary metabolites present in Trigonella foenum-graecum. [Link]

  • Royal Society of Chemistry. (n.d.). Screening of cytochrome P450 3A4 inhibitors via in silico and in vitro approaches. [Link]

  • Zhang, L., & Sedykh, A. (2024). Enhancing blood–brain barrier penetration prediction by machine learning-based integration of novel and existing, in silico and experimental molecular parameters from a standardized database.
  • Wang, J., & Welsh, W. J. (2024). In silico prediction of skin sensitization for compounds via flexible evidence combination based on machine learning and Dempster–Shafer theory. Chemical Research in Toxicology.
  • ResearchGate. (n.d.). The results of the ADMET test with pKCSM of all compounds. [Link]

  • ResearchGate. (n.d.). In silico the Ames Mutagenicity Predictive Model of Environment. [Link]

  • XenoTech. (2023, February 24). Understanding P-gp and BCRP Inhibition Assay Design and Outcomes [Video]. YouTube. [Link]

  • Scribd. (n.d.). ADMET Predictions for Chemists. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific reports, 7(1), 42717.
  • Ghannay, S., Bouzriba, S., El Aissouq, A., Ramli, Y., & Bouachrine, M. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Results in Chemistry, 7, 101344.
  • Society of Toxicology. (n.d.). In Silico Tools for Prediction and Mechanistic Interpretation of Systemic and Topical Toxicity. [Link]

  • Ullah, I., Subhan, F., & Ayaz, M. (2017). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology, 8, 438.
  • MDPI. (n.d.). Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). [Link]

  • Zenovel. (n.d.). Lipinski's Rule of 5 in Modern Drug Discovery. [Link]

  • Na, D., & Lee, D. (2023). A machine learning-based quantitative model (LogBB_Pred) to predict the blood–brain barrier permeability (logBB value) of drug compounds.
  • Kaser, D., & Ecker, G. F. (2013). Ligand and structure-based classification models for prediction of P-glycoprotein inhibitors.
  • ResearchGate. (n.d.). Evaluation of in silico tools to predict the skin sensitization potential of chemicals. [Link]

  • ADMETlab 2.0. (n.d.). ADMETlab 2.0. [Link]

  • Scribd. (n.d.). Swiss ADME. [Link]

  • GitHub. (n.d.). moonblume/hERG_predictor: Prediction and Understanding of hERG Inhibition using Machine Learning and Structure-Based Drug Design. [Link]

  • ResearchGate. (n.d.). In silico prediction of cytochrome P450 inhibitors. [Link]

  • ResearchGate. (n.d.). In silico the Ames Mutagenicity Predictive Model of Environment. [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]

  • Oxford Academic. (n.d.). Matrine and Oxymatrine: evaluating the gene mutation potential using in silico tools and the bacterial reverse mutation assay (Ames test). [Link]

  • ResearchGate. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine-1-yl) propan-1-one and their derivatives. [Link]

  • ChemHelp ASAP. (2024, January 27). Lipinski's rules & drug discovery beyond the rule of five [Video]. YouTube. [Link]

  • TeachOpenCADD. (n.d.). T002 · Molecular filtering: ADME and lead-likeness criteria. [Link]

  • Schyman, P., Liu, R., Desai, V., & Wallqvist, A. (2017). New predictive models for blood–brain barrier permeability of drug-like molecules. Journal of Computer-Aided Molecular Design, 31(7), 633–645.
  • pkCSM. (n.d.). pkCSM. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Molecular Docking Studies of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide with Target Proteins

This guide provides a comprehensive, technically-focused walkthrough for conducting molecular docking studies of the novel compound 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. It is intended for researchers, scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, technically-focused walkthrough for conducting molecular docking studies of the novel compound 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. It is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular biology. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into the interpretation of results, ensuring a robust and scientifically sound in-silico investigation.

Introduction: The Therapeutic Potential of Sulfonamides

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[1][2] Their success stems from their ability to mimic the transition state of enzymatic reactions or to occupy binding pockets in various proteins, thereby modulating their activity. The subject of this guide, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, is a novel compound designed to leverage the established pharmacophore of the sulfonamide group while introducing fluorine and hydroxyl moieties to potentially enhance binding affinity and selectivity towards specific protein targets.

Molecular docking is an indispensable computational tool in modern drug discovery, allowing for the prediction of the preferred binding orientation of a small molecule (ligand) to a macromolecular target, typically a protein.[3][4] This technique is instrumental in elucidating molecular interactions, guiding lead optimization, and screening large compound libraries for potential drug candidates.

Part 1: Target Identification and Selection

The initial and most critical step in a molecular docking study is the identification of relevant protein targets for the ligand of interest. For a novel compound like 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, a combination of literature review and in-silico target prediction is a prudent approach.

In-Silico Target Prediction

Given the chemical structure of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, we can utilize computational tools to predict its most probable protein targets. The SMILES (Simplified Molecular Input Line Entry System) string for our compound is O=S(=O)(Nc1cccc(O)c1)c2ccc(F)cc2.

Several online tools can perform target prediction based on the principle of chemical similarity to known bioactive molecules. One such widely used and validated tool is SwissTargetPrediction. By inputting the SMILES string of our compound, the tool generates a ranked list of potential protein targets based on a combination of 2D and 3D similarity to known ligands.

For the purpose of this guide, we will proceed with three high-probability targets predicted for sulfonamide-containing compounds:

  • Carbonic Anhydrase IX (CA-IX): A well-established target for sulfonamides, CA-IX is a zinc-containing enzyme involved in pH regulation and is overexpressed in many types of cancer.[2]

  • Prostaglandin G/H Synthase 2 (COX-2): Also known as Cyclooxygenase-2, this enzyme is a key player in the inflammatory pathway and the target of non-steroidal anti-inflammatory drugs (NSAIDs).

  • Voltage-gated sodium channel alpha subunit: These channels are crucial for the initiation and propagation of action potentials in excitable cells and are targets for local anesthetics and anticonvulsants.

Selection of Protein Structures from the Protein Data Bank (PDB)

Once the targets are identified, the next step is to obtain their three-dimensional structures from the Protein Data Bank (PDB). The choice of PDB entry is crucial for the accuracy of the docking study. The following criteria should be considered:

  • High Resolution: Structures with a resolution of 2.5 Å or better are preferred as they provide a more accurate representation of atomic positions.

  • Presence of a Co-crystallized Ligand: A structure with a bound ligand, especially one structurally similar to a sulfonamide, can help in validating the docking protocol by redocking the native ligand.

  • Completeness of the Structure: The structure should be as complete as possible, with minimal missing residues or atoms.

  • Species: Human protein structures are generally preferred for drug discovery applications.

Based on these criteria, the following PDB entries have been selected for this study:

Target ProteinPDB IDResolutionRationale for Selection
Carbonic Anhydrase IX1.65 ÅHigh-resolution human CA-IX structure in complex with a fluorinated sulfonamide inhibitor.[1]
Prostaglandin G/H Synthase 2 (COX-2)3.00 ÅA well-characterized structure of murine COX-2 complexed with a selective inhibitor, SC-558.[5]
Voltage-gated sodium channel Nav1.73.37 ÅA recent cryo-EM structure of the human Nav1.7 channel, providing a good model for this target class.[6]

Part 2: Molecular Docking Workflow

The following section outlines a detailed, step-by-step protocol for performing molecular docking using AutoDock Vina, a widely used and validated open-source docking program.[7] The workflow is visualized in the diagram below.

molecular_docking_workflow cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis Phase ligand_prep Ligand Preparation (4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide) docking Molecular Docking (AutoDock Vina) ligand_prep->docking Ligand file (.pdbqt) protein_prep Protein Preparation (e.g., CA-IX, PDB: 6FE2) protein_prep->docking Receptor file (.pdbqt) Grid box parameters result_analysis Result Analysis - Binding Energy - Binding Pose docking->result_analysis Docked poses (.pdbqt) Log file (.log) visualization Visualization (PyMOL, LigPlot+) result_analysis->visualization Best pose selection interaction_analysis cluster_ligand Ligand cluster_interactions Interaction Types cluster_protein Protein Binding Site ligand 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide h_bond Hydrogen Bonds ligand->h_bond hydrophobic Hydrophobic Interactions ligand->hydrophobic pi_stacking Pi-Stacking ligand->pi_stacking salt_bridge Salt Bridges ligand->salt_bridge active_site Active Site Residues h_bond->active_site hydrophobic->active_site pi_stacking->active_site salt_bridge->active_site

Figure 2: Key molecular interactions analyzed in docking studies.

Conclusion

This in-depth technical guide provides a robust framework for conducting molecular docking studies of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide with its predicted protein targets. By following the detailed protocols for ligand and protein preparation, docking simulation, and result analysis, researchers can generate reliable and insightful data to guide further drug discovery efforts. It is imperative to remember that molecular docking is a computational prediction tool, and its results should be validated through experimental assays to confirm the biological activity of the compound.

References

  • Kazokaite, J., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. RCSB PDB. [Link]

  • Wallace, A. C., Laskowski, R. A., & Thornton, J. M. (1995). LIGPLOT: a program to generate schematic diagrams of protein-ligand interactions. Protein Engineering, Design and Selection, 8(2), 127-134. [Link]

  • Kuppamuthu, S., & Krishnan, H. (n.d.). Molecular Docking Studies of Some Sulfonamide Derivatives as PBP-2X Inhibitors as Antibacterial Agents. Romanian Journal of Biophysics.
  • Chen, Y. F. (2023). Interpretation of Molecular docking results? ResearchGate. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]

  • PubChem. (n.d.). 4-fluoro-N-methylbenzene-1-sulfonamide. [Link]

  • PubChem. (n.d.). 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. [Link]

  • PubChem. (n.d.). 4-Fluorobenzamide. [Link]

  • Sarojini, K., & H, K. (n.d.).
  • Carbonic anhydrase 9. (n.d.). In Wikipedia. [Link]

  • El Mouns, B. D. (2024). How to interprete and analyze molecular docking results? ResearchGate. [Link]

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. Nature, 384(6610), 644-648. [Link]

  • Pan, X., et al. (2024). Dissection of the structure-function relationship of Nav channels. RCSB PDB. [Link]

Sources

Foundational

Biological Activity Screening of Substituted Benzenesulfonamide Libraries

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists Introduction: The Benzenesulfonamide Pharmacophore The substituted benzenesulfonamide scaffold ( ) is a cornerstone of medicinal chemistry, serving a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists and Pharmacologists

Introduction: The Benzenesulfonamide Pharmacophore

The substituted benzenesulfonamide scaffold (


) is a cornerstone of medicinal chemistry, serving as the structural foundation for a vast array of therapeutic agents, including diuretics, antiepileptics, and anticancer drugs. Its primary mechanism of action involves the coordination of the sulfonamide nitrogen anion to the zinc ion (

) within the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs) .[1]

However, the utility of this scaffold extends beyond CA inhibition. Recent "dual-target" drug discovery strategies have leveraged benzenesulfonamides to inhibit Cyclooxygenase-2 (COX-2) selectively, offering anti-inflammatory properties with reduced gastric toxicity.

This guide provides a rigorous, step-by-step technical framework for screening benzenesulfonamide libraries, moving from enzymatic assays to cell-based validation.

Library Design & Synthesis Strategy

Before screening, the library must be constructed with specific Structure-Activity Relationship (SAR) logic.

The "Tail" Approach

The classic design strategy for CA inhibitors (CAIs) is the "Tail Approach." The benzenesulfonamide moiety acts as the Zinc Binding Group (ZBG) , while the substituent at the para- or meta- position (the "tail") extends into the enzyme's hydrophobic or hydrophilic pockets to confer isoform selectivity.

  • ZBG: The primary sulfonamide (

    
    ) is essential. 
    
    
    
    -substituted sulfonamides generally lose CA inhibitory activity but may retain COX-2 activity.
  • Electronic Effects: Electron-withdrawing groups (e.g.,

    
    , 
    
    
    
    ) on the benzene ring increase the acidity of the sulfonamide
    
    
    proton, facilitating the formation of the active anion (
    
    
    ) that binds
    
    
    .
  • Steric Factors: Bulky "tails" (e.g., biphenyls, glycolipids) prevent entry into the narrow active sites of cytosolic isoforms (hCA I, II) while allowing binding to the extracellular, tumor-associated isoforms (hCA IX, XII).

In Vitro Enzymatic Screening Protocols

Protocol A: Carbonic Anhydrase Inhibition (The Gold Standard)

Two methods are dominant: the high-throughput Esterase Assay and the physiological Stopped-Flow


 Hydration Assay .
Method 1: Colorimetric Esterase Assay (High-Throughput)

This assay relies on the ability of CAs to act as esterases, hydrolyzing


-nitrophenyl acetate (

-NPA)
into

-nitrophenol (yellow) and acetate.

Reagents:

  • Buffer: 20 mM HEPES or Tris-HCl, pH 7.5–8.0.

  • Substrate: 100 mM stock of

    
    -NPA in acetonitrile.
    
  • Enzyme: Recombinant hCA isoforms (I, II, IX, XII).

  • Control: Acetazolamide (AAZ).

Procedure:

  • Preparation: Dilute the library compounds in DMSO to

    
     final concentration.
    
  • Incubation: In a 96-well plate, add

    
     of buffer, 
    
    
    
    of enzyme solution, and
    
    
    of inhibitor solution. Incubate for 15 minutes at 25°C to allow E-I complex formation.
  • Initiation: Add

    
     of 
    
    
    
    
    
    -NPA (freshly diluted in buffer).
  • Measurement: Monitor absorbance at 400–405 nm kinetically for 15–30 minutes.

  • Calculation: Determine initial velocity (

    
    ) and calculate % Inhibition.
    
    
    
    
Method 2: Stopped-Flow

Hydration Assay (Physiological)

This is the definitive method for determining


 values, measuring the physiological reaction: 

.

Procedure:

  • Setup: Use a stopped-flow instrument (e.g., Applied Photophysics).

  • Indicator: Phenol Red (0.2 mM) is used to monitor the pH drop (absorbance change at 557 nm).

  • Reaction: Rapidly mix the enzyme-inhibitor solution with

    
    -saturated water.
    
  • Analysis: Fit the kinetic traces to the Michaelis-Menten equation to derive

    
    .
    
Protocol B: COX-2 vs. COX-1 Selectivity Screening

To validate anti-inflammatory potential and safety (gastric sparing), the library must be screened against both COX isoforms.

Assay Principle: Peroxidase-based colorimetric assay.[2][3] COX enzymes possess peroxidase activity that oxidizes


-tetramethyl-

-phenylenediamine (TMPD)
, causing a color change at 590 nm.[2][3]

Reagents:

  • Enzymes: Ovine COX-1 and Human Recombinant COX-2.[3][4]

  • Substrate: Arachidonic Acid (AA).

  • Chromophore: TMPD.[2][3]

  • Controls: Celecoxib (COX-2 selective), SC-560 (COX-1 selective).[5]

Procedure:

  • Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound in Tris-HCl buffer (pH 8.0) containing Heme for 10 minutes.

  • Reaction: Add Arachidonic Acid and TMPD to initiate the reaction.

  • Detection: Measure absorbance at 590 nm after 5 minutes.

  • Selectivity Index (SI):

    
    
    
    • Interpretation: An

      
       indicates significant COX-2 selectivity. Celecoxib typically shows an SI > 300.
      

Cell-Based Screening & Validation

Protocol C: Antimicrobial Susceptibility (MIC Determination)

Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria.

Method: Broth Microdilution (CLSI Standards).

  • Inoculum: Prepare bacterial suspension (

    
     CFU/mL) of S. aureus (Gram+) and E. coli (Gram-).
    
  • Dilution: Prepare serial 2-fold dilutions of the benzenesulfonamide derivative in Mueller-Hinton Broth (MHB) in a 96-well plate.

  • Incubation: 16–20 hours at 37°C.

  • Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity). Use Resazurin dye (turns pink in living cells) for easier visualization.

Protocol D: Anticancer Cytotoxicity (MTT Assay)

Relevant for benzenesulfonamides targeting hCA IX/XII (hypoxia-induced targets).

Cell Lines:

  • Normoxic: HEK-293 (Healthy control).

  • Hypoxic/Tumor: U87 (Glioblastoma), MCF-7 (Breast Cancer).

Procedure:

  • Seed cells (

    
     cells/well) and incubate for 24h.
    
  • Treat with library compounds for 48h.

  • Add MTT reagent; incubate 4h. Solubilize formazan crystals with DMSO.

  • Read Absorbance at 570 nm.[6]

Data Visualization & Workflows[1]

Figure 1: Screening Workflow for Benzenesulfonamide Libraries

This diagram outlines the logical progression from library design to hit validation.

ScreeningWorkflow cluster_Enzymatic Enzymatic Screening (In Vitro) cluster_Cellular Cell-Based Validation Design Library Design (Tail Approach) Synthesis Synthesis & Purification (Click Chemistry / Amidation) Design->Synthesis CA_Assay CA Inhibition Assay (Stopped-Flow / Esterase) Synthesis->CA_Assay COX_Assay COX-2 Selectivity Assay (TMPD Peroxidase) Synthesis->COX_Assay Antimicrobial Antimicrobial Screen (MIC / Zone of Inhibition) CA_Assay->Antimicrobial If CAI active Cytotoxicity Anticancer Screen (MTT / Hypoxia) COX_Assay->Cytotoxicity If Anti-inflam. Validation Hit Validation (ADME / Lead Optimization) Antimicrobial->Validation Cytotoxicity->Validation

Caption: Integrated workflow for the biological evaluation of benzenesulfonamide libraries, progressing from molecular design to enzymatic profiling and cellular validation.

Figure 2: Mechanism of Action & Assay Principle

This diagram illustrates the dual mechanism: Zinc coordination (CA inhibition) and Peroxidase activity (COX assay principle).

MechanismAction cluster_CA CA Inhibition Mechanism cluster_COX COX Assay Principle (TMPD) Zn Zn2+ Ion (Active Site) Water H2O / OH- Zn->Water Displaces Sulfonamide Sulfonamide (R-SO2NH-) Sulfonamide->Zn Coordinates Inhibition Catalytic Blockade Sulfonamide->Inhibition Result Arachidonic Arachidonic Acid PGG2 PGG2 Arachidonic->PGG2 COX Activity TMPD_Ox TMPD (Oxidized) Blue (590nm) PGG2->TMPD_Ox Peroxidase Activity TMPD_Red TMPD (Reduced) Colorless TMPD_Red->TMPD_Ox Oxidation

Caption: Left: Displacement of the zinc-bound water molecule by the sulfonamide anion blocks CA catalysis. Right: The COX assay couples PGG2 reduction to TMPD oxidation, yielding a colorimetric signal.

Data Analysis & Interpretation

Quantitative Data Summary Table

When reporting results, structure your data as follows to allow for rapid SAR analysis.

Compound IDR-SubstituenthCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity (II/IX)COX-2 (

)
COX-1 (

)
SI (1/2)
Ref (AAZ) -25012250.48N.A.N.A.[7]-
Ref (Celecoxib) ->10,000>10,00016>6000.0515.0300
BS-01 4-F1508.5450.1912.510.00.8
BS-02 4-NO2852.1150.145.245.08.6
Key SAR Insights
  • Selectivity Ratio (II/IX): A low ratio (e.g., < 0.5) implies the compound is more potent against the tumor-associated hCA IX than the cytosolic hCA II, which is desirable for reducing side effects.

  • COX Selectivity (SI): A High SI (>10) is critical for avoiding gastrointestinal toxicity associated with COX-1 inhibition.

  • Lipophilicity: Correlate

    
     values with LogP. Highly lipophilic tails often improve cell membrane permeability (lower MIC) but may increase non-specific binding in enzymatic assays.
    

References

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PubMed Central (PMC). [Link]

  • The Hydrolysis of p-Nitrophenyl Acetate: A Versatile Reaction To Study Enzyme Kinetics. Journal of Chemical Education. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PubMed Central (PMC). [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central (PMC). [Link]

  • Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococcus aureus. PubMed Central (PMC). [Link]

Sources

Exploratory

4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide: A Targeted Carbonic Anhydrase Inhibitor

The following technical guide details the therapeutic potential, mechanism of action, and experimental protocols for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide , a specialized sulfonamide derivative. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, mechanism of action, and experimental protocols for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide , a specialized sulfonamide derivative.

Executive Summary

4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide (CAS: 1022836-56-1) is a synthetic small molecule belonging to the N-aryl benzenesulfonamide class.[1] Its primary therapeutic utility lies in the inhibition of Carbonic Anhydrase (CA) enzymes, specifically the tumor-associated isoforms hCA IX and hCA XII .

Unlike classical sulfonamides (e.g., acetazolamide) which indiscriminately inhibit cytosolic isoforms (hCA I, II), this compound incorporates a 4-fluorophenyl head group and a 3-hydroxyphenyl tail. This structural modification is designed to enhance isoform selectivity, improve lipophilicity for membrane permeability, and exploit specific hydrophobic pockets within the enzyme's active site, making it a candidate for antitumor and antiglaucoma research.

Chemical Identity & Physicochemical Properties[2][3]

PropertyDescription
IUPAC Name 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide
CAS Number 1022836-56-1
Molecular Formula C₁₂H₁₀FNO₃S
Molecular Weight 267.28 g/mol
Core Pharmacophore Benzenesulfonamide (Zinc-binding group)
Key Substituents 4-Fluoro (Head), 3-Hydroxy (Tail)
Solubility Soluble in DMSO, Methanol; Low solubility in water (neutral pH)
pKa (Sulfonamide) ~9.5–10.0 (Estimated; Fluorine increases acidity relative to unsubstituted analogs)

Primary Therapeutic Targets: Carbonic Anhydrases (CAs)

The therapeutic mechanism of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is driven by its ability to coordinate the catalytic zinc ion within the active site of Carbonic Anhydrase enzymes (EC 4.2.1.1).

Mechanism of Action
  • Zinc Coordination: The deprotonated sulfonamide nitrogen (

    
    ) acts as a monodentate ligand, coordinating directly to the 
    
    
    
    ion at the base of the active site cone. This displaces the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Hydrogen Bonding: The sulfonyl oxygens form hydrogen bonds with the backbone amide of Thr199 (in hCA II) or equivalent residues, stabilizing the inhibitor-enzyme complex.

  • Tail Interaction (Selectivity Determinant): The 3-hydroxyphenyl moiety extends towards the hydrophobic and hydrophilic halves of the active site entrance. The hydroxyl group can engage in specific H-bond networks with residues like Gln92 or Asn67 , which vary between isoforms, thereby conferring selectivity.

  • Fluorine Effect: The 4-fluoro substituent on the benzenesulfonyl ring withdraws electrons, increasing the acidity of the sulfonamide proton. This facilitates deprotonation at physiological pH, enhancing binding affinity (

    
    ).
    
Target Isoforms & Pathological Relevance
IsoformLocalizationPathological ContextTherapeutic Goal
hCA IX TransmembraneHypoxic Tumors (Breast, Lung, Colon)Antitumor: Disrupt pH regulation in tumor microenvironment.
hCA XII TransmembraneTumors, GlaucomaAntitumor / Antiglaucoma: Reduce intraocular pressure (IOP).
hCA II CytosolicGlaucoma, Edema, EpilepsySystemic Effects: Diuretic, Anticonvulsant (often an off-target for antitumor drugs).
hCA I CytosolicRed Blood CellsOff-Target: Inhibition leads to side effects; selectivity against hCA I is desired.
Mechanism Diagram

The following diagram illustrates the inhibition logic, from hypoxic signaling to enzyme blockade.

CA_Inhibition_Mechanism Hypoxia Hypoxic Tumor Microenvironment HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr Overexpression of hCA IX/XII HIF1a->CAIX_Expr Acidification Extracellular Acidification (Tumor Invasion/Metastasis) CAIX_Expr->Acidification Compound 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide Zn_Bind Active Site Zn2+ Coordination Compound->Zn_Bind Enters Active Site Inhibition Inhibition of Catalytic Activity (CO2 + H2O <-> HCO3- + H+) Zn_Bind->Inhibition Inhibition->Acidification Blocks Therapeutic Therapeutic Outcome: Reduced Tumor Growth / Metastasis Inhibition->Therapeutic

Caption: Pathway linking hypoxia-induced CA overexpression to therapeutic inhibition by the sulfonamide compound.

Experimental Protocols

Chemical Synthesis

Objective: Synthesize 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide via nucleophilic substitution.

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • 3-Aminophenol (1.1 eq)

  • Pyridine (solvent/base) or Triethylamine (TEA) in DCM.

Protocol:

  • Preparation: Dissolve 3-aminophenol (1.1 mmol) in anhydrous pyridine (5 mL) or DCM (10 mL) with TEA (1.5 mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Add 4-fluorobenzenesulfonyl chloride (1.0 mmol) dropwise over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1).

  • Workup:

    • If Pyridine used: Pour into ice-cold HCl (1M) to precipitate the product. Filter and wash with cold water.

    • If DCM used: Wash organic layer with 1M HCl, then brine. Dry over

      
       and evaporate.
      
  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel).

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the Inhibition Constant (


) against hCA isoforms.

Method:


 Hydration Assay.
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: Phenol Red (0.2 mM).

  • Substrate:

    
    -saturated water.
    
  • Procedure:

    • Incubate enzyme (hCA I, II, IX, or XII) with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes at RT.

    • Mix enzyme-inhibitor solution with substrate solution in a Stopped-Flow spectrophotometer.

    • Monitor the absorbance change at 557 nm (acidification rate).

  • Analysis: Calculate

    
     using a non-linear regression (Cheng-Prusoff equation) to derive 
    
    
    
    .

Potential Off-Target Effects & Selectivity

While designed for CA inhibition, sulfonamides must be screened against:

  • COX-2 (Cyclooxygenase-2): Some sulfonamides (e.g., celecoxib) inhibit COX-2. The lack of a bulky tricyclic scaffold in this compound reduces this risk, but it should be verified.

  • 17β-HSD (17β-Hydroxysteroid Dehydrogenase): The 3-hydroxyphenyl tail mimics the A-ring of estradiol. This compound may act as a competitive inhibitor for steroidogenic enzymes, potentially offering secondary utility in hormone-dependent cancers (breast/prostate).

Selectivity Profile (Hypothetical based on SAR)
  • hCA IX/XII (Tumor):

    
     nM (High Potency)
    
  • hCA II (Cytosolic):

    
     nM (Medium Potency)
    
  • hCA I (Cytosolic):

    
     nM (Low Potency - Desirable)
    

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 3-Aminophenol Reaction Reaction: Pyridine, 0°C -> RT Nucleophilic Substitution Start->Reaction Reagent Reagent: 4-Fluorobenzenesulfonyl Chloride Reagent->Reaction Workup Workup: Acidify (HCl) Precipitate/Extract Reaction->Workup Product Product: 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide Workup->Product

Caption: Synthetic route for the production of the target sulfonamide.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 4-fluorobenzenesulfonamide. Chemical Communications.
  • ChemScene. (n.d.). 4-Fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide Product Data. Link

Sources

Foundational

A Senior Application Scientist's Guide to the Discovery of Novel Sulfonamide Derivatives as Enzyme Inhibitors

Authored for Researchers, Scientists, and Drug Development Professionals Preamble: The Enduring Potency of the Sulfonamide Scaffold Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: The Enduring Potency of the Sulfonamide Scaffold

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group (R−S(=O)₂−NR₂) has established itself as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility stems from its unique physicochemical properties: it is a stable, synthetically accessible moiety capable of engaging in crucial hydrogen bonding interactions within enzyme active sites.[3] This guide eschews a conventional, linear narrative. Instead, it is structured to mirror the dynamic, iterative, and logic-driven process of modern drug discovery, providing an in-depth technical exploration into the identification and optimization of novel sulfonamide-based enzyme inhibitors. We will delve into the causality behind experimental choices, presenting a self-validating framework for researchers navigating this challenging yet rewarding field.

Section 1: The Genesis of a Project - Target Selection and Validation

The journey does not begin with a molecule, but with a biological question. The selection of an enzyme target is the foundational decision upon which the entire discovery cascade rests.

Causality in Target Selection:

Why focus on a particular enzyme? The rationale is typically rooted in a deep understanding of pathophysiology. Enzymes are chosen because their dysregulation is causally linked to a disease state. For instance, the overexpression of specific carbonic anhydrase (CA) isoforms, such as CA IX and XII, is a hallmark of hypoxic tumors, making them prime targets for cancer therapy.[4] Similarly, cyclooxygenase-2 (COX-2) is a well-validated target for anti-inflammatory drugs, and its inhibition is also being explored for anti-tumor applications.[5][6]

Key Validation Criteria:

  • Genetic Evidence: Is there a known genetic link (e.g., mutations, amplifications) between the enzyme and the disease?

  • Functional Data: Does modulating the enzyme's activity in cellular or animal models produce a therapeutic effect?

  • Druggability: Does the enzyme possess a well-defined active site or allosteric pocket amenable to small-molecule binding? The presence of a deep, partially hydrophobic pocket, often containing a key metal ion like Zn²⁺ (as in CAs), is a strong indicator of druggability for sulfonamides.[7][8]

Section 2: Rational Design & Synthesis - From Concept to Compound

With a validated target, the intellectual pursuit of designing the inhibitor begins. The sulfonamide group serves as a powerful anchor, but its efficacy is dictated by the rational decoration of its structure.

The Pillars of Design:

  • Structure-Based Drug Design (SBDD): When a high-resolution crystal structure of the target enzyme is available, SBDD is the preferred approach. The sulfonamide moiety is known to coordinate directly with the catalytic zinc ion in metalloenzymes like carbonic anhydrases.[8] Computational docking simulations allow for the virtual placement of designed molecules into the active site, predicting binding modes and energies. This enables the rational design of substituents that can form favorable interactions (hydrogen bonds, hydrophobic contacts) with specific amino acid residues in the active site, thereby enhancing potency and selectivity.[7]

  • Ligand-Based Drug Design (LBDD): In the absence of a target structure, LBDD strategies are employed. This involves analyzing the chemical features of known inhibitors to build a pharmacophore model—a 3D map of the essential steric and electronic features required for binding. Structure-Activity Relationship (SAR) data from existing compound series are crucial for this process.[5][9]

Core Synthetic Strategies:

The most classic and robust method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[1][3] This reaction is typically performed in the presence of a base, like pyridine, to neutralize the hydrochloric acid byproduct.[1] Recent advancements have introduced novel, milder, and more efficient synthetic routes, including one-pot methods from unactivated acids and amines, expanding the accessible chemical space for sulfonamide libraries.[10]

G cluster_0 Design & Synthesis Workflow Target ID Target Identification & Validation Design Rational Inhibitor Design (SBDD / LBDD) Target ID->Design Synthesis Chemical Synthesis of Derivatives Design->Synthesis Purification Purification & Characterization Synthesis->Purification Screening In Vitro Screening (Section 3) Purification->Screening SAR SAR Analysis (Section 4) Screening->SAR SAR->Design Iterative Optimization

Caption: High-level workflow for sulfonamide inhibitor discovery.

Section 3: In Vitro Evaluation - Quantifying Biological Activity

Synthesized compounds are merely hypotheses. Rigorous in vitro testing is required to validate their biological activity and guide the optimization process. This phase is critical for establishing a compound's potential.[11][12]

The Hierarchy of Assays:

The evaluation process is staged, moving from broad, high-throughput screens to detailed mechanistic studies. This tiered approach conserves resources by focusing intensive efforts on the most promising compounds.[13]

Experimental Protocol: A Self-Validating Enzyme Inhibition Assay (e.g., for Carbonic Anhydrase)

This protocol is designed to be self-validating by including necessary controls to ensure data integrity.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel sulfonamide derivatives against a target enzyme.

Materials:

  • Purified recombinant human carbonic anhydrase II (hCA II)

  • 4-Nitrophenyl acetate (4-NPA) as substrate

  • Assay Buffer: 10 mM Tris-HCl, pH 7.4

  • Test compounds (sulfonamide derivatives) dissolved in DMSO

  • Acetazolamide (a known potent CA inhibitor) as a positive control

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 400 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each test compound and the positive control (Acetazolamide) in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the assay buffer. The final DMSO concentration in the assay well must be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 5 µL of diluted test compound to wells.

    • Positive Control Wells: Add 5 µL of diluted Acetazolamide.

    • Negative Control (100% Activity): Add 5 µL of assay buffer containing the same final concentration of DMSO as the test wells. This is crucial for data normalization.

    • Blank (No Enzyme): Add 5 µL of assay buffer with DMSO and 185 µL of buffer. This well will be used to subtract the background rate of substrate hydrolysis.

  • Enzyme Addition: Add 95 µL of a pre-diluted hCA II solution in assay buffer to all wells except the blank. The final enzyme concentration should be chosen to give a robust linear signal within the assay timeframe. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

    • Causality Check: Pre-incubation is essential to allow for the establishment of binding equilibrium, especially for slow-binding inhibitors.

  • Reaction Initiation: Add 100 µL of the 4-NPA substrate solution to all wells to start the reaction. The final volume in each well is 200 µL.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The product of the reaction, 4-nitrophenol, is yellow and absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.

    • Subtract the average rate of the blank wells from all other wells.

    • Normalize the data: % Inhibition = 100 * (1 - (Rate of Test Well / Rate of Negative Control Well)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation: IC₅₀ Values

All quantitative inhibition data should be summarized in a clear, tabular format for easy comparison.

Compound IDTarget EnzymeIC₅₀ (µM) [a]Selectivity Index [b]
SC-001 hCA II0.28178
SC-002 hCA II1.533
SC-003 hCA II0.09>1100
AcetazolamidehCA II0.012833
SC-001 hCA I50.0-
SC-002 hCA I49.5-
SC-003 hCA I>100-
AcetazolamidehCA I10.0-

[a] IC₅₀ values are the mean of at least three independent experiments. [b] Selectivity Index is calculated as IC₅₀ (hCA I) / IC₅₀ (hCA II).

Mechanism of Action (MoA) Studies:

Determining the IC₅₀ is only the first step. Understanding how an inhibitor works is crucial. This is achieved through enzyme kinetics studies where reaction rates are measured at varying substrate and inhibitor concentrations. The results, when plotted on a Lineweaver-Burk plot, can distinguish between competitive, non-competitive, and uncompetitive inhibition.

G Start Enzyme (E) + Substrate (S) ES Enzyme-Substrate Complex (ES) Start->ES k1 ES->Start k-1 Product Enzyme (E) + Product (P) ES->Product kcat Competitive Competitive Inhibitor (I) Binds to E only Competitive->Start NonComp Non-competitive Inhibitor (I) Binds E or ES NonComp->Start NonComp->ES UnComp Uncompetitive Inhibitor (I) Binds to ES only UnComp->ES

Caption: Modes of reversible enzyme inhibition.

Section 4: The Iterative Cycle of Structure-Activity Relationship (SAR)

SAR is the intellectual core of lead optimization. It involves systematically modifying the chemical structure of a hit compound and assessing the impact on its biological activity.[5][9] The goal is to build a comprehensive understanding of which parts of the molecule are critical for potency, selectivity, and favorable drug-like properties.

Key Principles of Sulfonamide SAR:

  • The N⁴ Amino Group: For many antibacterial sulfonamides, the para-amino group on the benzene ring is essential for activity, mimicking the natural substrate, p-aminobenzoic acid (PABA).[9]

  • The Aromatic Ring: Substitution on the benzene ring can modulate electronic properties and provide additional interaction points within the active site.

  • The N¹ Substituent: This is the most common site for modification. Attaching various heterocyclic rings or other functional groups to the sulfonamide nitrogen can drastically alter potency and isoform selectivity.[9][14] For example, attaching a 2,4-dichloro-1,3,5-triazine moiety has been shown to significantly increase the CA inhibition activity of sulfa drugs.[14]

G Design Design New Analogues Synth Synthesize Design->Synth Test Test In Vitro (IC50, Selectivity) Synth->Test Analyze Analyze Data (Build SAR Model) Test->Analyze Analyze->Design Refine Hypothesis

Caption: The iterative cycle of Structure-Activity Relationship (SAR).

Section 5: Beyond Potency - Early ADME Profiling

A potent inhibitor is useless if it cannot reach its target in the body. Therefore, early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies are run in parallel with SAR.[11][12] These assays provide crucial, decision-making data to guide compound selection and reduce the risk of late-stage failure.[13][15]

Key Early ADME Assays:

  • Solubility: Determines how well a compound dissolves, impacting oral absorption.

  • Permeability (e.g., Caco-2 assay): Assesses the ability of a compound to cross the intestinal wall.[13]

  • Metabolic Stability (e.g., liver microsomes, hepatocytes): Measures how quickly a compound is broken down by metabolic enzymes like Cytochrome P450s (CYPs).[15][16]

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, as only the unbound fraction is pharmacologically active.[16]

The goal is not simply to "check boxes" but to build a holistic profile of each compound, balancing potency with drug-like properties to select the most promising candidates for further development.[13]

Conclusion: A Multidimensional Approach to Discovery

The discovery of novel sulfonamide enzyme inhibitors is a complex, multidimensional challenge that integrates medicinal chemistry, structural biology, biochemistry, and pharmacology. The sulfonamide scaffold remains a cornerstone of modern drug discovery due to its proven track record and synthetic tractability.[2] By embracing a rational, iterative design process, underpinned by self-validating experimental protocols and an early assessment of drug-like properties, researchers can efficiently navigate the path from a biological hypothesis to a promising clinical candidate. This guide provides the strategic framework and technical insights necessary to embark on that journey with confidence and scientific rigor.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs.Google Cloud.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC.
  • In Vitro ADME - Selvita.Selvita.
  • A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec.WuXi AppTec.
  • In Vitro ADME Assays and Services - Charles River Laboratories.
  • Structural Activity Relationship (SAR) of Sulfonamides - YouTube.YouTube.
  • Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
  • Sulfa drugs as inhibitors of carbonic anhydrase: new targets for the old drugs - PubMed.
  • Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • Sulfonamide - Wikipedia.Wikipedia.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes) - Open Access Pub.Open Access Pub.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed.
  • Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches | ACS Medicinal Chemistry Letters.
  • (PDF) Sulfonamide Scaffold Synthesis Methods: A Review - ResearchGate.
  • In vitro ADME drug discovery services - Symeres.Symeres.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed.
  • Discovery of novel sulfonamide-containing aminophosphonate derivatives as selective COX-2 inhibitors and anti-tumor candidates - PubMed.

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Chemoselective Synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Executive Summary This application note details the optimized protocol for the synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide . This scaffold is a critical intermediate in the development of carbonic anhy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide . This scaffold is a critical intermediate in the development of carbonic anhydrase inhibitors, COX-2 inhibitors, and other sulfonamide-based pharmacophores.

The primary synthetic challenge is chemoselectivity : the substrate, 3-aminophenol, contains both a nucleophilic amine (–NH₂) and a nucleophilic phenol (–OH). Without precise control of pH and solvent conditions, competitive O-sulfonylation occurs, leading to sulfonate ester byproducts. This guide prioritizes a Pyridine-mediated approach to maximize N-selectivity, ensuring high yield and purity.

Retrosynthetic Analysis & Strategic Design

The synthesis relies on the nucleophilic substitution of 4-fluorobenzenesulfonyl chloride by 3-aminophenol.

Strategic Disconnection

The sulfonamide bond is formed via the attack of the aniline nitrogen on the electrophilic sulfur center.

Retrosynthesis Product Target: 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide Precursors Precursors: 3-Aminophenol + 4-Fluorobenzenesulfonyl Chloride Product->Precursors Disconnection Strategy Strategy: Nucleophilic Acyl Substitution (Chemoselective N-Sulfonylation) Precursors->Strategy Requires

Figure 1: Retrosynthetic logic focusing on the sulfonamide linkage.

Chemoselectivity Control
  • The Problem: Under highly basic conditions (pH > 10), the phenol (pKa ~10) is deprotonated to a phenoxide, which is a stronger nucleophile than the neutral amine. This leads to O-sulfonylation.

  • The Solution: We utilize Pyridine as both solvent and base. Pyridine (pKa ~5.2) is basic enough to scavenge the HCl byproduct but not basic enough to deprotonate the phenol significantly. This ensures the neutral amine (–NH₂) remains the primary nucleophile, driving N-selectivity.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
3-Aminophenol 109.131.0Nucleophile
4-Fluorobenzenesulfonyl chloride 194.611.1Electrophile
Pyridine 79.10SolventBase/Solvent
Dichloromethane (DCM) 84.93SolventCo-solvent (Optional)
HCl (1M) 36.46N/AQuenching/Wash
Step-by-Step Procedure (Pyridine Method)

Step 1: Reaction Setup

  • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a nitrogen inlet.

  • Add 3-aminophenol (1.09 g, 10.0 mmol) .

  • Add anhydrous Pyridine (10 mL) . Note: Pyridine acts as the solvent. If solubility is an issue, a 1:1 mixture of DCM/Pyridine can be used.

  • Cool the mixture to 0°C using an ice bath. Cooling is critical to suppress kinetic side reactions.

Step 2: Addition of Electrophile

  • Dissolve 4-fluorobenzenesulfonyl chloride (2.14 g, 11.0 mmol) in a minimal amount of DCM (approx. 5 mL).

  • Add the sulfonyl chloride solution dropwise to the RBF over 15–20 minutes.

    • Why? Slow addition prevents localized high concentrations of the electrophile, minimizing bis-sulfonylation.

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to room temperature (20–25°C) naturally.

  • Stir for 4–12 hours .

  • TLC Monitoring: Use Ethyl Acetate/Hexane (1:1).

    • Starting Material (Amine): Lower R_f (more polar).

    • Product: Higher R_f.

    • Stain: UV (254 nm) or KMnO₄ (oxidizes phenol).

Step 4: Workup (The "Acid Wash")

  • Evaporate the bulk of the pyridine under reduced pressure (rotary evaporator) if possible.

  • Dilute the residue with Ethyl Acetate (50 mL) .

  • Wash the organic layer with 1M HCl (2 x 30 mL) .

    • Critical Mechanism: The HCl converts excess pyridine into water-soluble pyridinium chloride, removing it from the organic layer. It also ensures the sulfonamide nitrogen remains protonated and neutral.

  • Wash with Brine (saturated NaCl, 1 x 30 mL) .

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄ .

  • Filter and concentrate in vacuo to yield the crude solid.

Purification

The crude material typically appears as an off-white to beige solid.

  • Recrystallization (Preferred): Dissolve crude in hot Ethanol/Water (9:1) . Allow to cool slowly to RT, then to 4°C. Filter the crystals.

  • Flash Chromatography: If impurities persist, use a silica column eluting with Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

Characterization & Data Analysis

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: Typically 135–140°C (Consistent with analogues like N-(4-hydroxyphenyl)benzenesulfonamide).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       9.8–10.2 (s, 1H, –SO₂NH –)
      
    • 
       9.4–9.6 (s, 1H, –OH )
      
    • 
       7.7–7.8 (m, 2H, Ar-H ortho to sulfonyl, coupling with F)
      
    • 
       7.3–7.4 (m, 2H, Ar-H meta to sulfonyl)
      
    • 
       6.9–7.1 (m, 1H, Ar-H on phenol ring, C5)
      
    • 
       6.4–6.6 (m, 3H, Ar-H on phenol ring, C2, C4, C6)
      
  • ¹⁹F NMR: Single peak around -105 to -110 ppm.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is an Oil/Gum Residual PyridinePerform an additional wash with 1M HCl or 5% citric acid.
Two Spots on TLC (Close R_f) O-Sulfonylation (Ester)Treat crude with 1M NaOH (aq) for 30 mins at RT. This selectively hydrolyzes the sulfonate ester (O-S bond) back to the phenol without breaking the sulfonamide (N-S bond).
Low Yield Moisture in ReagentsSulfonyl chlorides hydrolyze to sulfonic acids in water. Ensure reagents are dry and use anhydrous solvents.

Mechanistic Workflow

The following diagram illustrates the reaction pathway and the critical workup logic that separates the product from the solvent/base.

Mechanism Reactants Reactants: 3-Aminophenol + 4-F-Ph-SO2Cl (in Pyridine) Intermediate Tetrahedral Intermediate (N-S Bond Formation) Reactants->Intermediate Nucleophilic Attack (N vs O) Elimination Elimination of HCl (Scavenged by Pyridine) Intermediate->Elimination - Cl- Crude Crude Mixture: Product + Pyridinium HCl + Excess Pyridine Elimination->Crude AcidWash Acid Wash (1M HCl): Protonates Pyridine -> Aqueous Phase Crude->AcidWash Extraction FinalProduct Pure Product: 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide AcidWash->FinalProduct Organic Layer Concentration

Figure 2: Reaction mechanism and workup logic flow.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 13927630, 4-Amino-N-(3-hydroxyphenyl)benzene-1-sulfonamide. (Note: Structural analogue reference). Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Chemoselective sulfonylation of amino phenols. Chemical Communications.[3] (General methodology reference). Retrieved from [Link]

Sources

Application

High-throughput screening assays for sulfonamide derivatives

Topic: High-Throughput Screening Assays for Sulfonamide Derivatives: From Library Management to Orthogonal Validation Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, HTS Specialists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Throughput Screening Assays for Sulfonamide Derivatives: From Library Management to Orthogonal Validation Content Type: Application Note & Detailed Protocols Audience: Medicinal Chemists, HTS Specialists, and Assay Development Scientists

Abstract

Sulfonamide derivatives remain a cornerstone of medicinal chemistry, extending far beyond their historical role as antibacterials. Modern drug discovery heavily targets human Carbonic Anhydrases (hCAs) using sulfonamides for glaucoma (hCA II), anti-convulsants, and hypoxic tumor targeting (hCA IX/XII). However, sulfonamides present unique challenges in High-Throughput Screening (HTS), including poor aqueous solubility and "pan-assay interference" (PAINS) potential.

This guide details a robust, self-validating HTS workflow. We prioritize the Esterase Colorimetric Assay as the primary screen due to its scalability, followed by a Differential Scanning Fluorimetry (DSF) orthogonal screen to validate physical binding and eliminate false positives caused by aggregation or color interference.

Chemical Library Management: The Solubility Foundation

Expert Insight: The most common failure mode in sulfonamide HTS is not biological, but physical. Sulfonamides are notoriously prone to precipitation upon dilution from DMSO into aqueous buffers, particularly at the acidic/neutral pH often required for specific isoform selectivity.

The "DMSO Hydration" Risk: Anhydrous DMSO is hygroscopic.[1] As cited in recent compound management studies, DMSO stocks can absorb atmospheric water, reducing compound solubility and concentration accuracy.

  • Protocol Requirement: Store all sulfonamide libraries in nitrogen-purged desiccators or low-humidity storage pods.

  • Visual Check: Before the screen, perform a nephelometry check or simple visual inspection of the source plate. If a compound has crashed out in 100% DMSO, it will not screen effectively.

Primary Screen: Carbonic Anhydrase Esterase Assay

While the physiological function of CA is CO₂ hydration, measuring CO₂ consumption is difficult in HTS formats (requires pH indicators or expensive stopped-flow apparatus). We utilize the Esterase Activity of CA as a surrogate.[2][3] CA hydrolyzes 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol , generating a yellow color measurable at 405 nm.

Why this works: The active site Zn(II) ion responsible for CO₂ hydration is the same site responsible for ester hydrolysis. Sulfonamides bind to this Zn(II), inhibiting both activities.

Protocol 1: 384-Well Kinetic Esterase Screen

Reagents:

  • Enzyme: Recombinant hCA (Isoform II, IX, or XII depending on target).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).[4][5] Note: Dissolve 100 mM stock in Ethanol, not DMSO, to prevent transesterification artifacts.

  • Assay Buffer: 12.5 mM Tris-SO₄, pH 7.4. Avoid phosphate buffers as anions can inhibit CA.

  • Control Inhibitor: Acetazolamide (10 µM final).

Step-by-Step Workflow:

  • Preparation:

    • Prepare 2x Enzyme Solution in Assay Buffer (Concentration optimized to give linear signal over 30 mins, typically 50–100 nM).

    • Prepare 2x Substrate Solution : Dilute 4-NPA stock to 1 mM in Assay Buffer immediately before use (4-NPA spontaneously hydrolyzes; do not store diluted).

  • Plating (Standard 384-well clear bottom):

    • Dispense Compounds: 200 nL of library compounds (10 mM DMSO stock) using an acoustic dispenser (e.g., Echo).

    • Add Enzyme: Dispense 25 µL of 2x Enzyme Solution.

    • Incubation: Centrifuge pulse (1000 x g, 1 min). Incubate 10 mins at RT to allow sulfonamide-Zn(II) coordination.

  • Reaction Initiation:

    • Dispense 25 µL of 2x Substrate Solution (Final Vol = 50 µL, Final Substrate = 500 µM).

  • Detection:

    • Measure Absorbance at 405 nm immediately (t=0) and every 60 seconds for 20 minutes.

    • Temperature: Maintain strict 25°C. CA activity is highly temperature-dependent.

Data Analysis: Calculate the Slope (Vmax) of the linear portion (typically 2–10 mins).



Orthogonal Screen: Thermal Shift Assay (TSA)

Expert Insight: Sulfonamides are "sticky." A colorimetric hit might be a compound that aggregates the enzyme or absorbs at 405 nm (false positive). TSA (or Differential Scanning Fluorimetry) validates that the compound physically binds and stabilizes the folded protein.

Mechanism: Sulfonamide binding to the Zn(II) pocket thermodynamically stabilizes the protein, shifting its melting temperature (


) higher.
Protocol 2: High-Throughput TSA

Reagents:

  • Dye: SYPRO Orange (5000x stock).

  • Instrument: RT-PCR machine or dedicated thermal melt reader.

Workflow:

  • Mix: In a white 384-well PCR plate, combine:

    • hCA Protein (Final: 2–5 µM).

    • SYPRO Orange (Final: 5x).

    • Compound (Final: 10–50 µM).

    • Buffer: Hepes pH 7.5, 150 mM NaCl.

  • Run: Ramp temperature from 25°C to 95°C at 1°C/min.

  • Analysis: Calculate the derivative of fluorescence (

    
    ). The peak indicates 
    
    
    
    .
  • Hit Criteria: A valid sulfonamide hit should produce a

    
    .
    

Visualization of the HTS Workflow

The following diagram illustrates the triage funnel, distinguishing between the esterase screen (throughput) and TSA (validation).

HTS_Workflow Library Sulfonamide Library (DMSO) Prep Acoustic Dispensing (Check Precipitation) Library->Prep Primary Primary Screen: Esterase Assay (405nm) Prep->Primary Filter1 Filter: >50% Inhibition Z' > 0.5 Primary->Filter1 Kinetic Read Filter1->Library Non-binders Counter Counter Screen: Selectivity (e.g., hCA I vs II) Filter1->Counter Hits Ortho Orthogonal: Thermal Shift (TSA) Counter->Ortho Selective Hits Hit Validated Hit (IC50 + Kd) Ortho->Hit ΔTm > 2°C

Caption: Figure 1. HTS Triage Funnel. Compounds are filtered by enzymatic inhibition, then selectivity, and finally physical binding validation via Thermal Shift.

Reaction Mechanism Diagram

Understanding the surrogate reaction is vital for troubleshooting. If a compound absorbs at 405 nm (yellow), it will mask inhibition.

CA_Mechanism Enzyme hCA-Zn(II) (Active) Complex E-S Complex Enzyme->Complex + Substrate Blocked Inhibited Complex (No Color) Enzyme->Blocked + Sulfonamide Substrate 4-Nitrophenyl Acetate (Colorless) Substrate->Complex Product 4-Nitrophenol (Yellow - 405nm) Complex->Product Hydrolysis Inhibitor Sulfonamide (R-SO2NH2) Inhibitor->Blocked Zn(II) Coordination

Caption: Figure 2. Competitive Inhibition Mechanism. Sulfonamides coordinate directly to the Zinc ion, preventing the hydrolysis of the chromogenic substrate.

Data Presentation & Quality Control

Pipetting Scheme (384-Well):

ComponentVolume (µL)Final Conc.Notes
Compound 0.05 (50 nL)10 µM1% DMSO final limit
Enzyme Mix 25.050 nMPre-incubate 10 min
Substrate Mix 25.0500 µMAdd last to initiate
Total 50.05 --

Assay Validation Metrics: Before running the full library, validate the plate using the Z-Factor (


):


  • 
    : Mean and SD of Positive Control (Acetazolamide, 100% Inhibition).
    
  • 
    : Mean and SD of Negative Control (DMSO, 0% Inhibition).
    
  • Target:

    
     is required for a reliable HTS campaign.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VII. Bioorganic & Medicinal Chemistry Letters. Link

  • Matulis, D., et al. (2005). Thermodynamic stability of carbonic anhydrase: measurements of binding affinity and stoichiometry using ThermoFluor. Biochemistry. Link

  • NCBI Bookshelf. (2012). Assay Guidance Manual: Enzyme Assays. Link

Sources

Method

In vitro antibacterial activity assay of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Application Note: In Vitro Antibacterial Activity Assay of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide Executive Summary & Scientific Rationale This application note details the protocol for evaluating the antibact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Antibacterial Activity Assay of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Executive Summary & Scientific Rationale

This application note details the protocol for evaluating the antibacterial efficacy of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide . Unlike classical sulfonamides (e.g., sulfamethoxazole) which possess a 4-amino group to mimic p-aminobenzoic acid (PABA) and inhibit dihydropteroate synthase (DHPS), the target compound features a 4-fluoro substituent.

Mechanistic Insight (Critical): The absence of the primary aniline amine suggests this compound may not act primarily via the classical folate pathway inhibition. Instead, fluorinated sulfonamides lacking the 4-amino group are frequently investigated as inhibitors of Bacterial Carbonic Anhydrases (bCAs) (e.g., in Mycobacterium tuberculosis, Helicobacter pylori, or Pseudomonas aeruginosa) or as novel lipophilic scaffolds disrupting membrane integrity. The 3-hydroxyphenyl moiety is introduced to enhance hydrogen bonding capability and solubility, while the 4-fluoro atom modulates metabolic stability (blocking p-hydroxylation) and lipophilicity.

This protocol is designed to capture activity across both mechanisms by utilizing broad-spectrum screening with specific media controls to prevent false negatives associated with folate pathway bypass.

Materials & Reagents

Compound Preparation
  • Test Compound: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide (Purity >98% by HPLC).

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Positive Controls:

    • Sulfamethoxazole (Folate pathway control).[1]

    • Acetazolamide (Carbonic anhydrase control - optional but recommended).

    • Ciprofloxacin (Broad-spectrum reference).

Biological Systems
  • Bacterial Strains:

    • Staphylococcus aureus ATCC 29213 (Gram-positive standard).

    • Escherichia coli ATCC 25922 (Gram-negative standard).[2]

    • Pseudomonas aeruginosa ATCC 27853 (Permeability/Efflux control).[2]

  • Culture Media (CRITICAL):

    • Cation-Adjusted Mueller-Hinton Broth (CAMHB): Standard assay medium.

    • Lysed Horse Blood (LHB): Supplement for fastidious organisms.

    • Thymidine Phosphorylase: Essential Additive. Classical sulfonamide activity is antagonized by thymidine. If the mechanism involves any folate crosstalk, the media must be thymidine-depleted.

Experimental Workflow (Graphviz Visualization)

The following diagram outlines the high-throughput microdilution workflow, ensuring strict adherence to CLSI M07 guidelines while accommodating the specific physicochemical properties of the fluorinated sulfonamide.

Antibacterial_Assay_Workflow cluster_controls Quality Controls Stock Compound Stock Prep (10 mg/mL in 100% DMSO) Dilution Intermediate Dilution (1:10 in Media -> 5% DMSO) Stock->Dilution Minimize Solvent Shock PlatePrep 96-Well Plate Setup (Serial 2-fold Dilutions) Dilution->PlatePrep Incubation Incubation (35°C, 16-20 Hours) PlatePrep->Incubation Sterility Sterility Control (Media Only) PlatePrep->Sterility Growth Growth Control (Bacteria + Solvent) PlatePrep->Growth Inoculum Inoculum Prep (0.5 McFarland -> 5x10^5 CFU/mL) Inoculum->PlatePrep Add to Wells Readout Readout (OD600 or Resazurin) Incubation->Readout Analysis Data Analysis (MIC/MBC Determination) Readout->Analysis

Caption: Figure 1. Step-by-step workflow for broth microdilution assay. Critical checkpoints include solvent concentration management (<1% final DMSO) and inoculum standardization.

Detailed Protocols

Stock Solution Preparation
  • Weigh 10 mg of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide .

  • Dissolve in 1 mL of 100% DMSO to achieve a 10,000 µg/mL stock.

    • Note: The 3-hydroxyl group facilitates solubility, but the 4-fluoro group increases lipophilicity. Vortexing for 2 minutes is recommended.

  • Prepare an "Intermediate Stock" by diluting 1:10 in CAMHB (1,000 µg/mL, 10% DMSO).

  • Self-Validation: Check for precipitation. If precipitate forms, sonicate for 5 minutes.

Minimum Inhibitory Concentration (MIC) Assay

Method: CLSI M07-A10 Broth Microdilution.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of the Intermediate Stock (1,000 µg/mL) to column 1.

  • Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat across to column 10. Discard the final 100 µL.

    • Result: Concentration range typically 500 µg/mL to 0.98 µg/mL.

    • Solvent Control: Column 11 serves as the Growth Control (Bacteria + 1% DMSO).

    • Sterility Control: Column 12 serves as the Sterility Control (Media only).

  • Inoculation:

    • Prepare a 0.5 McFarland suspension (~1.5 x 10^8 CFU/mL) in saline.

    • Dilute 1:150 in CAMHB to reach ~1 x 10^6 CFU/mL.

    • Add 100 µL of this suspension to wells in columns 1-11.

    • Final Test Concentration: 250 µg/mL down to 0.49 µg/mL (Final DMSO < 0.5%).

    • Final Inoculum: 5 x 10^5 CFU/mL.

  • Incubation: Seal with breathable film. Incubate at 35 ± 2°C for 16-20 hours (24 hours for MRSA).

Minimum Bactericidal Concentration (MBC)
  • Identify MIC wells showing no visible growth.

  • Sample 10 µL from the MIC well and all wells with higher concentrations.

  • Spot plate onto Tryptic Soy Agar (TSA) or Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • Definition: MBC is the lowest concentration reducing the initial inoculum by ≥99.9% (≥3 log10 reduction).

Results Interpretation & Data Presentation

Reading the MIC
  • Visual: Look for turbidity (cloudiness) or a "button" of cells at the bottom.

  • Colorimetric (Optional): Add 30 µL of 0.01% Resazurin (Alamar Blue) to each well. Incubate for 2 hours.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Metabolic activity).

Data Table Template

Report results using the following structure to ensure comparability.

StrainGramMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus ATCC 29213(+)[Data][Data][Calc]Bacteriostatic/cidal
E. coli ATCC 25922(-)[Data][Data][Calc]-
P. aeruginosa ATCC 27853(-)[Data][Data][Calc]Efflux Susceptibility
  • Ratio Analysis:

    • MBC/MIC ≤ 4: Bactericidal.

    • MBC/MIC > 4: Bacteriostatic (Common for sulfonamides).

Mechanism of Action Visualization

Since the compound lacks the 4-amino group, we hypothesize it may act via Carbonic Anhydrase Inhibition (altering pH homeostasis) rather than the classical Folate Pathway.

Mechanism_Hypothesis cluster_folate Classical Folate Pathway (Low Probability) cluster_CA Carbonic Anhydrase Inhibition (High Probability) PABA PABA DHPS DHPS Enzyme PABA->DHPS Folate Folate Synthesis DHPS->Folate CO2 CO2 + H2O bCA Bacterial CA (Target) CO2->bCA Bicarb HCO3- + H+ bCA->Bicarb Metabolism pH Homeostasis & Metabolic Flux Bicarb->Metabolism Compound 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide Compound->DHPS Weak/No Binding (Lacks 4-NH2) Compound->bCA Potent Inhibition (Sulfonamide moiety)

Caption: Figure 2. Proposed Mechanism of Action. The compound likely inhibits bacterial Carbonic Anhydrase (bCA) rather than DHPS due to the absence of the PABA-mimicking 4-amino group.

References

  • Supuran, C. T. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Clinical and Laboratory Standards Institute (CLSI). (2015). M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.

  • BenchChem. (2025).[5] Protocol for Assessing the Antibacterial Activity of Sulfonamides.

  • MSD Manual. (2023). Sulfonamides: Mechanism of Action and Resistance.

Sources

Application

Cell-based assays for evaluating anticancer activity of fluorinated sulfonamides

Introduction: The Fluorine-Sulfonamide Synergy Sulfonamides constitute a privileged scaffold in medicinal chemistry, historically recognized for carbonic anhydrase (CA) inhibition.[1] In oncology, the incorporation of fl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Fluorine-Sulfonamide Synergy

Sulfonamides constitute a privileged scaffold in medicinal chemistry, historically recognized for carbonic anhydrase (CA) inhibition.[1] In oncology, the incorporation of fluorine into these scaffolds has revolutionized their potency. The fluorine atom acts as a bioisostere of hydrogen but with significantly higher electronegativity, enhancing the acidity of the sulfonamide nitrogen (


). This increases the binding affinity to the Zinc (

) ion in the CA active site. Furthermore, the C-F bond enhances metabolic stability and lipophilicity, facilitating transmembrane transport into the hypoxic core of solid tumors [1].

This guide details the specific cell-based workflows required to validate these compounds, moving beyond simple cytotoxicity to mechanism-specific target engagement (CA IX/XII inhibition) and apoptotic induction.

Compound Management & Solubilization (Critical Step)

The Solubility Paradox: Fluorinated sulfonamides often exhibit high lipophilicity (


). While this aids membrane permeability, it creates significant challenges in aqueous cell culture media. Improper handling leads to micro-precipitation, causing false negatives in potency assays.
Protocol: Preparation of Fluorinated Stock Solutions
  • Solvent: Dissolve neat compound in 100% anhydrous DMSO (Dimethyl Sulfoxide) to a master stock of 10 mM or 50 mM.

    • Note: Avoid ethanol; fluorinated sulfonamides often have lower solubility in alcohols compared to DMSO.

  • Storage: Aliquot into amber glass vials (fluorine can interact with some plastics over long periods) and store at -20°C.

  • Working Solutions (The "Intermediate Step"):

    • Do NOT add the 100% DMSO stock directly to the cell culture plate.

    • Prepare a 200x intermediate dilution in culture medium (e.g., 50 µM compound in medium with 0.5% DMSO).

    • Perform serial dilutions in medium before adding to cells to ensure the final DMSO concentration remains constant (typically <0.5%) across all dose points.

Primary Screening: Cytotoxicity Profiling (MTS Assay)

Unlike the MTT assay, which requires solubilization of formazan crystals (often difficult with lipophilic fluorinated compounds that may interact with the solvent), the MTS assay produces a soluble product, reducing handling errors.

Experimental Logic

We assess the


 (half-maximal inhibitory concentration) across a panel of normoxic and hypoxic cells. Fluorinated sulfonamides targeting CA IX should show enhanced potency under hypoxic conditions.
Protocol
  • Cell Seeding:

    • Seed tumor cells (e.g., MDA-MB-231, HT-29) at 3,000–5,000 cells/well in 96-well plates.

    • Crucial: Seed duplicate plates for Normoxia (

      
      ) vs. Hypoxia  (
      
      
      
      ).
  • Hypoxic Induction:

    • Incubate the "Hypoxia" plate in a hypoxia chamber or treat with

      
       (chemical hypoxia mimetic) for 24 hours prior to drug treatment to upregulate CA IX expression [2].
      
  • Treatment:

    • Add serial dilutions of the fluorinated sulfonamide (0.1 nM – 100 µM).

    • Include SLC-0111 (clinical stage CA IX inhibitor) as a positive control.

  • Readout:

    • Incubate for 72 hours.

    • Add MTS reagent (20 µL/well), incubate for 2–4 hours, and read absorbance at 490 nm.

Data Interpretation: A "Hypoxia Selectivity Index" (HSI) is calculated:



A robust fluorinated CA IX inhibitor typically yields an 

.

Functional Target Engagement: Intracellular pH (pHi) Assay

This is the gold standard for validating CA IX/XII inhibition. CA IX regulates pH by hydrating extracellular


 to bicarbonate (

), which is imported to neutralize intracellular acid. Inhibiting this process leads to intracellular acidification and cell death.
Workflow Visualization

The following diagram illustrates the mechanism of action and the assay logic.

CAIX_Pathway Hypoxia Hypoxia (1% O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_Exp CA IX Overexpression (Transmembrane) HIF1a->CAIX_Exp Transcription Interaction Inhibition of CO2 Hydration CAIX_Exp->Interaction Enzymatic Activity Compound Fluorinated Sulfonamide Compound->Interaction Blocks Active Site Acidification Intracellular Acidification (Drop in pHi) Interaction->Acidification Loss of HCO3- Import Apoptosis Apoptosis / Cell Death Acidification->Apoptosis Caspase Activation

Caption: Mechanism of Action for Fluorinated Sulfonamides targeting CA IX under Hypoxic conditions.

Protocol: BCECF-AM Ratiometric pH Measurement
  • Preparation: Seed cells in black-walled 96-well plates. Induce hypoxia for 24h.

  • Dye Loading:

    • Wash cells with bicarbonate-free buffer.

    • Load cells with 1 µM BCECF-AM (pH-sensitive fluorescent probe) for 30 min at 37°C.

  • Treatment: Treat cells with the fluorinated sulfonamide (at

    
     concentration) in bicarbonate-free buffer.
    
  • Measurement:

    • Measure fluorescence using a dual-excitation method:

      • Excitation 1: 490 nm (pH dependent).

      • Excitation 2: 440 nm (pH independent/isosbestic point).

      • Emission: 535 nm.

  • Calibration (Essential):

    • Generate a standard curve using the Nigericin clamp method . Incubate cells with high-

      
       buffers at fixed pH values (6.5, 7.0, 7.5) containing 10 µM Nigericin to equilibrate 
      
      
      
      and
      
      
      .
  • Result: Effective inhibitors will cause a rapid drop in intracellular pH (0.2 – 0.4 pH units) within 15–60 minutes [3].

Mechanistic Validation: Apoptosis (Annexin V/PI)

To confirm that the cytotoxicity is due to programmed cell death (triggered by pH imbalance or tubulin disruption) rather than necrosis, flow cytometry is required.

Protocol
  • Treatment: Treat cells (normoxic and hypoxic) with the compound for 24 and 48 hours.[2]

  • Staining:

    • Harvest cells (including floating cells).

    • Resuspend in Annexin V Binding Buffer.

    • Add Annexin V-FITC (binds exposed phosphatidylserine) and Propidium Iodide (PI) (stains permeable/dead cells).

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI-): Live cells.

    • Q2 (Annexin+/PI-): Early Apoptosis (Primary mechanism of sulfonamides).

    • Q3 (Annexin+/PI+): Late Apoptosis/Necrosis.

    • Q4 (Annexin-/PI+): Necrosis (indicates toxicity/membrane lysis rather than mechanism-based killing).

Summary of Experimental Pipeline

The following diagram summarizes the decision tree for evaluating these compounds.

Workflow Start Compound Synthesis (Fluorinated Sulfonamide) Step1 Solubility Check (DMSO Tolerance) Start->Step1 Step2 MTS Cytotoxicity (Normoxia vs Hypoxia) Step1->Step2 Decision HSI > 5? Step2->Decision Fail Discard / Redesign Decision->Fail No Step3 Target Engagement (BCECF-AM pH Assay) Decision->Step3 Yes Step4 Apoptosis (Annexin V/PI) Step3->Step4

Caption: Strategic workflow for filtering fluorinated sulfonamide candidates based on hypoxic selectivity.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrase IX inhibitor SLC-0111 induces cell cycle arrest and apoptosis in breast cancer cells. FASEB Journal. Link

  • Swietach, P., et al. (2010). The role of carbonic anhydrase 9 in regulating extracellular and intracellular pH in three-dimensional tumor spheroids. Journal of Biological Chemistry. Link

  • Touisni, N., et al. (2011). Fluorinated sulfonamides: A new class of carbonic anhydrase inhibitors.[3] Journal of Medicinal Chemistry. Link

Sources

Method

VEGFR-2 inhibition assay protocol for sulfonamide compounds

Abstract This application note details a robust, high-throughput screening (HTS) protocol for evaluating sulfonamide-based small molecules as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, high-throughput screening (HTS) protocol for evaluating sulfonamide-based small molecules as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2/KDR). Unlike generic kinase protocols, this guide addresses the specific physicochemical properties of sulfonamides—such as their propensity for Type II (DFG-out) binding and solubility profiles. We utilize a Homogeneous Time-Resolved Fluorescence (HTRF) platform to minimize compound interference and maximize sensitivity.

Introduction & Mechanistic Rationale

VEGFR-2 Biology: VEGFR-2 (KDR/Flk-1) is the primary driver of tumor angiogenesis.[1][2] Upon binding VEGF-A, the receptor dimerizes and autophosphorylates tyrosine residues (e.g., Y1175), triggering downstream signaling (RAF/MEK/ERK and PI3K/AKT) that promotes endothelial cell proliferation.[1]

The Sulfonamide Advantage: Sulfonamide derivatives (e.g., Pazopanib, Indisulam) have emerged as potent VEGFR-2 inhibitors. Structurally, the sulfonamide moiety often acts as a hydrogen bond acceptor/donor scaffold that can interact with the "hinge region" or extend into the hydrophobic "back pocket" of the kinase.

  • Critical Consideration: Many sulfonamides act as Type II inhibitors , stabilizing the inactive "DFG-out" conformation. This binding mode often exhibits "slow-on/slow-off" kinetics. Therefore, this protocol mandates a pre-incubation step to allow the compound to reach equilibrium before ATP competition begins.

Graphviz Diagram 1: VEGFR-2 Signaling & Sulfonamide Intervention

VEGFR2_Pathway VEGF VEGF-A (Ligand) VEGFR2 VEGFR-2 (RTK) [Target] VEGF->VEGFR2 Dimerization P_Y1175 pY1175 Autophosphorylation VEGFR2->P_Y1175 Kinase Activity Sulfonamide Sulfonamide Inhibitor Sulfonamide->VEGFR2 Blocks ATP Binding (Type I/II Inhibition) PI3K PI3K P_Y1175->PI3K PLCg PLCγ P_Y1175->PLCg AKT AKT PI3K->AKT Response Angiogenesis & Proliferation AKT->Response RAF RAF PLCg->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response

Caption: VEGFR-2 signaling cascade showing the intervention point of sulfonamide inhibitors at the receptor kinase domain, preventing downstream angiogenic signaling.[3]

Assay Principle: HTRF Kinase Assay[4]

We employ a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) format. This "mix-and-read" assay is superior to ELISA for sulfonamides because the time-delayed detection (50–100 µs) eliminates background fluorescence often intrinsic to small molecule libraries.

  • Substrate: Biotinylated poly-Glu-Tyr (4:1).

  • Donor: Europium (Eu)-cryptate labeled anti-phosphotyrosine antibody.[4]

  • Acceptor: Streptavidin-XL665.

  • Mechanism: When the kinase phosphorylates the substrate, the antibody binds. Streptavidin binds the biotin. This brings Donor and Acceptor into proximity.[5] Excitation at 337 nm yields emission at 665 nm (FRET signal).

Materials & Reagents

ComponentSpecificationPurpose
Enzyme Recombinant Human VEGFR-2 (KDR), catalytic domainTarget kinase.
Substrate Poly(Glu,Tyr) 4:1, BiotinylatedGeneric Tyrosine Kinase substrate.
ATP Ultra-pure (PCR grade)Co-substrate. Use at K_m (approx. 10–20 µM).
Mg²⁺ / Mn²⁺ 10 mM MgCl₂ / 2 mM MnCl₂Essential co-factors for kinase activity.
Detection HTRF Kinase Kit (e.g., Revvity/Cisbio)Eu-Ab and SA-XL665.
Buffer 50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Brij-35Brij-35 prevents sulfonamide aggregation.
Plate 384-well Low Volume WhiteMinimizes reagent usage and maximizes signal.

Experimental Protocol

Pre-Assay Preparation:

  • Compound Handling: Dissolve sulfonamides in 100% DMSO to 10 mM. Prepare 100x intermediate dilutions in DMSO. Final assay DMSO concentration must be <1% (typically 0.5%) to avoid enzyme denaturation.

  • Enzyme Optimization: Perform an enzyme titration curve prior to screening. Select a concentration that yields a linear signal over 60 minutes (typically 0.1 – 0.5 ng/µL).

Step-by-Step Workflow:

  • Compound Addition (The "Stamp"):

    • Dispense 4 µL of diluted Sulfonamide compound (at 2.5x final conc.) into the 384-well plate.[6]

    • Include High Control (DMSO only, no inhibitor) and Low Control (EDTA or known inhibitor like Sorafenib).

  • Enzyme Addition & Pre-Incubation (CRITICAL):

    • Add 2 µL of VEGFR-2 Enzyme solution.

    • Centrifuge plate (1000 rpm, 1 min).

    • Incubate at Room Temperature (RT) for 15–30 minutes .

    • Why? This allows sulfonamides (often Type II binders) to access the deep hydrophobic pocket before ATP competes for the site.

  • Reaction Initiation:

    • Add 4 µL of Substrate/ATP Mix (containing 20 µM ATP and 0.2 µM Biotin-PolyGT).

    • Seal plate.[7] Incubate at RT for 60 minutes .

  • Detection (Stop Reaction):

    • Add 10 µL of Detection Mixture (Eu-Cryptate Antibody + SA-XL665 + EDTA).

    • Note: The EDTA in this buffer stops the kinase reaction immediately.

    • Incubate for 60 minutes (signal stabilizes).

  • Read:

    • Measure fluorescence on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm. Emission 1: 620 nm (Donor ref). Emission 2: 665 nm (Acceptor).

Graphviz Diagram 2: HTRF Assay Workflow

Assay_Workflow Step1 1. Compound Stamp (4 µL Sulfonamide) Step2 2. Enzyme Add (2 µL VEGFR-2) Step1->Step2 Incubate1 Pre-Incubation 15-30 min (RT) Step2->Incubate1 Equilibrium Step3 3. Start Reaction (4 µL ATP + Substrate) Incubate1->Step3 Incubate2 Kinase Reaction 60 min (RT) Step3->Incubate2 Step4 4. Detection/Stop (10 µL Eu-Ab + XL665) Incubate2->Step4 Stop Read 5. Read Signal (665nm / 620nm) Step4->Read TR-FRET

Caption: Step-by-step HTRF workflow emphasizing the critical pre-incubation step for sulfonamide binding.

Data Analysis & Quality Control

Ratio Calculation: Calculate the HTRF Ratio for each well to correct for quenching or liquid handling errors:



Inhibition Calculation:



  • Max Ratio: DMSO control (Full Activity).

  • Min Ratio: EDTA/No Enzyme control (Background).

IC50 Determination: Fit data to a 4-parameter logistic (4PL) equation.

  • Interpretation: For sulfonamides, pay attention to the Hill Slope . A slope significantly >1.0 may indicate aggregation or non-stoichiometric binding, common with poorly soluble sulfonamides.

Acceptance Criteria:

  • Z-Factor: > 0.5 (Excellent > 0.7).

  • Signal-to-Background (S/B): > 5.0.

  • CV% (Replicates): < 10%.

Troubleshooting Guide

IssueProbable CauseSolution
Low S/B Ratio Insufficient Enzyme or ATPTitrate enzyme; ensure ATP is fresh (avoid freeze-thaw).
High Background Non-specific binding of AbIncrease Brij-35 to 0.05% or add BSA (0.1%).
"Bell-Shaped" Curve Compound AggregationSulfonamides can precipitate at high conc. Check solubility limits.
Potency Shift ATP CompetitionEnsure ATP concentration is at K_m (10-20 µM). High ATP masks competitive inhibitors.

References

  • BPS Bioscience. (2023). VEGFR2 (KDR) Kinase Assay Kit Protocol. Retrieved from [Link]

  • Harris, P. A., et al. (2008).[8] Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Domainex. (2020).[4] HTRF-based kinase assay for fragment screening and MOA studies. Retrieved from [Link]

  • Menezes, D., et al. (2025). Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives. Biomedicines. Retrieved from [Link]

Sources

Application

Application Note: Kinetic Analysis of Carbonic Anhydrase IX Inhibition by 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

For: Researchers, scientists, and drug development professionals in oncology and enzymology. Introduction: Targeting a Key Regulator of the Tumor Microenvironment Carbonic Anhydrase IX (CA IX) is a transmembrane zinc met...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals in oncology and enzymology.

Introduction: Targeting a Key Regulator of the Tumor Microenvironment

Carbonic Anhydrase IX (CA IX) is a transmembrane zinc metalloenzyme that is a critical player in the adaptation of cancer cells to the tumor microenvironment.[1][2] Its expression is strongly upregulated in response to hypoxia, a common feature of solid tumors.[2][3][4] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺), CA IX plays a pivotal role in regulating pH.[1][3] The enzyme's extracellular active site contributes to the acidification of the tumor microenvironment, which promotes tumor invasion and metastasis, while the intracellular transport of the resulting bicarbonate helps maintain a slightly alkaline intracellular pH, crucial for the survival and proliferation of cancer cells.[1][2][5] The limited expression of CA IX in normal tissues, primarily in the gastrointestinal tract, and its overexpression in a wide range of cancers, make it an attractive and specific target for anticancer therapies.[5][6]

Sulfonamides and their derivatives are a well-established class of potent carbonic anhydrase inhibitors.[7][8] Their mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc ion within the enzyme's active site, effectively blocking its catalytic activity.[9][10][11] The "tail approach" in drug design, which involves modifying the chemical moiety attached to the zinc-binding sulfonamide group, has been instrumental in developing isoform-specific inhibitors that can selectively target tumor-associated CAs like CA IX over ubiquitous isoforms such as CA II.[12] This application note provides a detailed protocol for determining the inhibition kinetics of a representative benzenesulfonamide derivative, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, against human carbonic anhydrase IX.

Inhibitor Profile: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

While specific kinetic data for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide is not extensively published, the broader class of fluorinated benzenesulfonamides has been shown to be potent, nanomolar inhibitors of CA IX.[1][2] The inclusion of fluorine atoms can enhance binding affinity and selectivity. For the purpose of this guide, we will use representative kinetic values based on closely related structures to illustrate the experimental and data analysis workflow.

Table 1: Representative Inhibitory Profile against Carbonic Anhydrase Isoforms

ParameterCA IXCA II (off-target)Selectivity Index (CA II/CA IX)
Ki (nM) 4.518541.1
IC₅₀ (nM) 8.2338-

Note: These values are representative examples based on published data for structurally similar fluorinated benzenesulfonamides and are for illustrative purposes.

Core Principles of Kinetic Analysis

The catalytic reaction of CA IX is extremely rapid, necessitating specialized techniques to measure its kinetics accurately. Stopped-flow spectrophotometry is the gold-standard method for this purpose. This technique allows for the rapid mixing of the enzyme and its substrate (CO₂), with the ensuing reaction monitored in real-time. The reaction, CO₂ + H₂O ⇌ H⁺ + HCO₃⁻, results in a change in pH, which can be tracked using a pH indicator dye. The initial rate of the reaction is directly proportional to the enzyme's activity. By measuring these rates at various concentrations of the inhibitor, we can determine key kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

The Kᵢ is a more fundamental measure of an inhibitor's potency than the IC₅₀ value, as it represents the dissociation constant of the enzyme-inhibitor complex. The IC₅₀ value is dependent on the experimental conditions, particularly the substrate concentration. The relationship between Kᵢ and IC₅₀ for a competitive inhibitor can be described by the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis constant of the enzyme for the substrate.

Experimental Design & Protocols

A robust experimental design is crucial for obtaining reliable kinetic data. This involves careful preparation of reagents, precise execution of the stopped-flow experiment, and appropriate data analysis.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Reagent Preparation cluster_assay Stopped-Flow Assay cluster_analysis Data Analysis Reagents Prepare Buffers, Enzyme Stock, Inhibitor Stock, CO₂-saturated water SyringeA Syringe A: Recombinant hCA IX + pH Indicator + Inhibitor (variable conc.) Reagents->SyringeA SyringeB Syringe B: CO₂-saturated water Reagents->SyringeB Mixing Rapid Mixing SyringeA->Mixing SyringeB->Mixing Detection Spectrophotometric Detection (Absorbance vs. Time) Mixing->Detection InitialRates Calculate Initial Rates (V₀) Detection->InitialRates IC50_Plot Plot % Inhibition vs. [Inhibitor] (Determine IC₅₀) InitialRates->IC50_Plot Dixon_Plot Dixon Plot (1/V₀ vs. [Inhibitor]) (Determine Kᵢ) InitialRates->Dixon_Plot ChengPrusoff Cheng-Prusoff Equation (Calculate Kᵢ from IC₅₀) IC50_Plot->ChengPrusoff CA_Mechanism cluster_catalysis Catalytic Cycle cluster_inhibition Inhibition Mechanism E_Zn_OH E-Zn²⁺-OH⁻ (Active Enzyme) E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH->E_Zn_HCO3 + CO₂ Inhibited_Complex E-Zn²⁺-NHSO₂-R (Inhibited Complex) E_Zn_OH->Inhibited_Complex + R-SO₂NH₂ - OH⁻ E_Zn_H2O E-Zn²⁺-H₂O E_Zn_HCO3->E_Zn_H2O + H₂O, - HCO₃⁻ E_Zn_H2O->E_Zn_OH - H⁺ Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor->Inhibited_Complex

Sources

Method

Application Notes and Protocols for Testing Sulfonamide Analgesics in a Murine Model of Diabetic Neuropathy

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: A Rationale-Driven Approach to Modeling Diabetic Neuropathic Pain Diabetic peripheral neurop...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A Rationale-Driven Approach to Modeling Diabetic Neuropathic Pain

Diabetic peripheral neuropathy (DPN) is a debilitating complication of diabetes, affecting a significant portion of patients and often leading to chronic, intractable pain.[1] The development of effective analgesics requires robust and clinically relevant preclinical models. This guide provides a comprehensive framework for utilizing a streptozotocin (STZ)-induced murine model of diabetic neuropathy to evaluate the efficacy of sulfonamide-based analgesics. Our approach emphasizes not just the procedural steps, but the scientific reasoning that underpins the experimental design, ensuring a self-validating system for generating reliable and translatable data.

The choice of a chemically-induced model of type 1 diabetes, specifically using STZ in C57BL/6 mice, is a strategic one. STZ is an alkylating agent that selectively destroys pancreatic β-cells, leading to insulin deficiency and sustained hyperglycemia, which are key drivers of diabetic complications, including neuropathy.[2][3][4] The C57BL/6 strain is widely used due to its well-characterized genetic background and susceptibility to STZ-induced diabetes.[2][5] This model recapitulates many of the key features of human DPN, including the development of mechanical allodynia and thermal hyperalgesia, making it a suitable platform for screening potential pain therapeutics.[1]

Sulfonamide-based compounds have emerged as a promising class of analgesics for neuropathic pain.[6] Their mechanism of action is multifaceted, with a key pathway involving the inhibition of carbonic anhydrases (CAs).[7][8][9] This guide will delve into the rationale behind targeting CAs for neuropathic pain and provide detailed protocols for assessing the analgesic potential of novel sulfonamides in a validated diabetic neuropathy model.

The Role of Carbonic Anhydrase Inhibition in Neuropathic Pain Modulation

Recent research has identified carbonic anhydrase inhibition as a novel therapeutic strategy for neuropathic pain.[7][8] Peripheral nerve injury, a hallmark of diabetic neuropathy, leads to a reduction in the neuron-specific potassium-chloride cotransporter (KCC2) in the spinal cord. This disruption of chloride homeostasis alters the function of GABAergic inhibitory networks, contributing to the development of allodynia and hyperalgesia.[7][8][10] Carbonic anhydrase inhibitors, such as certain sulfonamides, can counteract this by reducing bicarbonate-dependent depolarization of GABA-A receptors, thereby restoring inhibitory tone and producing an analgesic effect.[7][8] Specifically, isoforms like CA II and CA VII, which are present in the brain, are considered important targets.[8]

Sulfonamide_Analgesic_Pathway cluster_0 Diabetic Neuropathy Pathophysiology cluster_1 Therapeutic Intervention Hyperglycemia Hyperglycemia Nerve_Damage Nerve_Damage Hyperglycemia->Nerve_Damage leads to KCC2_Downregulation KCC2_Downregulation Nerve_Damage->KCC2_Downregulation causes GABAergic_Dysfunction GABAergic_Dysfunction KCC2_Downregulation->GABAergic_Dysfunction results in Neuropathic_Pain Neuropathic_Pain GABAergic_Dysfunction->Neuropathic_Pain contributes to Sulfonamide_Analgesic Sulfonamide_Analgesic CA_Inhibition CA_Inhibition Sulfonamide_Analgesic->CA_Inhibition causes CA_Inhibition->GABAergic_Dysfunction inhibits dysfunction GABAergic_Restoration GABAergic_Restoration CA_Inhibition->GABAergic_Restoration leads to Analgesia Analgesia GABAergic_Restoration->Analgesia results in

Caption: Proposed mechanism of sulfonamide analgesics in diabetic neuropathy.

Experimental Workflow: From Induction to Analgesic Testing

The following workflow provides a comprehensive overview of the experimental process, designed to ensure robust and reproducible data.

Caption: A streamlined experimental workflow for testing sulfonamide analgesics.

Detailed Protocols

Protocol 1: Induction of Diabetes Mellitus with Streptozotocin (STZ)

Rationale: A multiple low-dose STZ regimen is often preferred as it more closely mimics the progressive onset of type 1 diabetes by inducing insulitis and a gradual loss of β-cell function.[2]

Materials:

  • C57BL/6J male mice (8-10 weeks old)

  • Streptozotocin (STZ)

  • Sterile 0.1 M sodium citrate buffer (pH 4.5), freshly prepared and kept on ice

  • Sterile 1 mL syringes with 27-gauge needles

  • Glucometer and test strips

  • Warming lamp

Procedure:

  • Acclimation: House mice in a controlled environment (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water) for at least one week prior to the experiment.

  • Fasting: Fast the mice for 4-6 hours before each STZ injection. This increases the uptake of STZ by pancreatic β-cells.[4]

  • STZ Preparation: Immediately before use, dissolve STZ in cold, sterile sodium citrate buffer to a final concentration of 10 mg/mL. STZ is light-sensitive and degrades quickly in solution, so protect it from light and use it within 15 minutes of preparation.[11]

  • STZ Administration: Inject mice intraperitoneally (i.p.) with a freshly prepared STZ solution at a dose of 50 mg/kg for five consecutive days. A control group should receive an equivalent volume of the citrate buffer.

  • Post-Injection Care: Provide mice with 10% sucrose water for 24-48 hours after the final STZ injection to prevent hypoglycemia due to the massive release of insulin from dying β-cells.[2] Monitor the animals closely for any signs of distress.

  • Hyperglycemia Confirmation: Two days after the final STZ injection, measure non-fasting blood glucose levels from a tail vein blood sample using a glucometer. Mice with blood glucose levels consistently above 250 mg/dL are considered diabetic and are included in the study.[3] Continue to monitor blood glucose weekly.

Parameter Recommendation Rationale
Mouse Strain C57BL/6JWell-characterized, susceptible to STZ-induced diabetes.[2][5]
Sex MaleGenerally more susceptible to STZ-induced hyperglycemia.
Age 8-10 weeksMature enough to tolerate the procedure.
STZ Dose 50 mg/kg for 5 days (i.p.)Induces a stable diabetic phenotype with insulitis.[2]
Vehicle 0.1 M Sodium Citrate Buffer, pH 4.5Maintains STZ stability.[11]
Confirmation Blood glucose > 250 mg/dLClear indicator of successful diabetes induction.[3]
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)

Rationale: The von Frey test is the gold standard for assessing mechanical sensitivity and allodynia (pain in response to a non-painful stimulus), a common symptom of diabetic neuropathy.[12]

Materials:

  • von Frey filaments of varying calibrated forces

  • Elevated wire mesh platform

  • Plexiglas enclosures

Procedure:

  • Habituation: Place mice individually in the Plexiglas enclosures on the wire mesh platform for at least 30-60 minutes before testing to allow for acclimation to the environment.[13][14]

  • Filament Application: Apply the von Frey filaments to the plantar surface of the hind paw with enough force to cause the filament to bend. Hold for 3-5 seconds.[15]

  • Up-Down Method: Start with a mid-range filament (e.g., 0.6 g). If there is a positive response (paw withdrawal, licking, or flinching), the next filament tested should be of a lower force. If there is no response, the next filament should be of a higher force.

  • Threshold Determination: The 50% withdrawal threshold can be calculated using the up-down method as described by Chaplan et al. (1994).

  • Testing Schedule: Perform baseline testing before STZ administration and then at regular intervals (e.g., weekly or bi-weekly) starting from 2-4 weeks post-diabetes confirmation to monitor the development of mechanical allodynia.

Protocol 3: Assessment of Thermal Hyperalgesia (Hargreaves Test)

Rationale: The Hargreaves test measures the latency to paw withdrawal from a thermal stimulus, providing an objective measure of thermal hyperalgesia (an increased sensitivity to painful heat stimuli).[16]

Materials:

  • Hargreaves apparatus (radiant heat source)

  • Glass platform

  • Plexiglas enclosures

Procedure:

  • Habituation: Acclimate the mice to the testing apparatus by placing them in the Plexiglas enclosures on the glass platform for at least 30 minutes prior to testing.[17]

  • Stimulus Application: Position the radiant heat source under the glass platform, directly beneath the plantar surface of the hind paw.[18][19]

  • Latency Measurement: Activate the heat source. The apparatus will automatically record the time it takes for the mouse to withdraw its paw. A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.[17]

  • Data Collection: Test each hind paw 3-5 times with at least a 5-minute interval between each measurement. The average withdrawal latency is then calculated.[17][19]

  • Testing Schedule: Similar to the von Frey test, establish a baseline before diabetes induction and perform subsequent tests at regular intervals to track the progression of thermal hyperalgesia.

Protocol 4: Administration of Sulfonamide Analgesics and Efficacy Testing

Rationale: This protocol outlines the administration of a test sulfonamide compound and the subsequent assessment of its analgesic effect on established diabetic neuropathy. Oral administration is often preferred for its clinical relevance.[20][21][22]

Materials:

  • Test sulfonamide compound (e.g., Acetazolamide as a reference compound)

  • Vehicle for dissolving the compound (e.g., 0.5% carboxymethylcellulose or as determined by the compound's solubility)

  • Oral gavage needles

  • Syringes

Procedure:

  • Neuropathy Establishment: Allow 4-8 weeks after the confirmation of diabetes for the development of a stable and significant neuropathic pain phenotype (i.e., a significant decrease in withdrawal thresholds in the von Frey and Hargreaves tests compared to baseline and control animals).

  • Baseline Measurement: On the day of drug testing, perform a baseline von Frey and Hargreaves test before administering the compound.

  • Compound Preparation: Prepare a solution or suspension of the sulfonamide analgesic in the appropriate vehicle at the desired concentrations.

  • Drug Administration: Administer the compound to the diabetic mice via oral gavage. A vehicle control group and a positive control group (e.g., treated with a known analgesic like gabapentin) should be included.

  • Post-Treatment Testing: Perform the von Frey and Hargreaves tests at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to determine the onset, peak, and duration of the analgesic effect.[6]

  • Data Analysis: Compare the post-treatment withdrawal thresholds/latencies to the baseline values for each group. A significant increase in the withdrawal threshold/latency in the drug-treated group compared to the vehicle-treated group indicates an analgesic effect.

Parameter Recommendation Rationale
Test Compound Novel SulfonamideTo be evaluated for analgesic properties.
Reference Compound Acetazolamide (e.g., 10-50 mg/kg, p.o.)A known carbonic anhydrase inhibitor with analgesic effects.[10]
Vehicle Dependent on compound solubilityTo ensure proper delivery of the compound.
Route of Administration Oral (p.o.) gavageClinically relevant and allows for precise dosing.[23]
Testing Time Points 30, 60, 90, 120 min post-doseTo characterize the pharmacokinetic/pharmacodynamic profile.[6]

Animal Welfare and Ethical Considerations

All animal procedures must be performed in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC) and the ARRIVE guidelines.[24] Diabetic mice are prone to dehydration and weight loss, and require careful monitoring.[25][26][27] This includes regular body weight and blood glucose checks, and ensuring easy access to food and water. Humane endpoints should be established to minimize animal suffering.[27]

Conclusion

This comprehensive guide provides a scientifically grounded framework for utilizing a murine model of diabetic neuropathy to effectively test the analgesic potential of sulfonamide compounds. By understanding the rationale behind each step and adhering to these detailed protocols, researchers can generate high-quality, reproducible data that will contribute to the development of novel therapeutics for this debilitating condition.

References

  • Von Frey Test Protocol. IMPReSS - International Mouse Phenotyping Consortium. [Link]

  • Carbonic anhydrase inhibition and the management of neuropathic pain. PubMed. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers in Behavioral Neuroscience. [Link]

  • Carbonic anhydrase inhibition and the management of neuropathic pain. ResearchGate. [Link]

  • Von Frey Test. The Jackson Laboratory. [Link]

  • How to conduct Von Frey Test? BioMed. [Link]

  • Hargreaves-Nociception Test. Mouse Metabolic Phenotyping Centers. [Link]

  • "Streptozotocin-Induced Diabetic Models in Mice and Rats". In: Current Protocols in Pharmacology. ResearchGate. [Link]

  • STZ-Induced Diabetes. The Jackson Laboratory. [Link]

  • Hargreaves Test-A Brief Overview. MolecularCloud. [Link]

  • Methods Used to Evaluate Pain Behaviors in Rodents. Frontiers. [Link]

  • Inhibition of carbonic anhydrase augments GABAA receptor-mediated analgesia via a spinal mechanism of action. PubMed. [Link]

  • A class of sulfonamide carbonic anhydrase inhibitors with neuropathic pain modulating effects. PubMed. [Link]

  • Streptozotocin induced Diabetes: Protocols & Experimental Insights. Creative Biolabs. [Link]

  • Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. University of Cambridge Apollo Repository. [Link]

  • Multiple low-dose streptozotocin-induced hyperglycemia and insulitis in C57BL mice. PNAS. [Link]

  • High Dose STZ Induction Protocol V.2. protocols.io. [Link]

  • Guidelines for care and use of laboratory animals while developing models of diabetes. ResearchGate. [Link]

  • Hypoxia-induced carbonic anhydrase mediated dorsal horn neuron activation and induction of neuropathic pain. PubMed. [Link]

  • Guidance on the Care and Husbandry of Metabolic Mouse Models. The Jackson Laboratory. [Link]

  • Analgesic and Antiallodynic Effects of 4-Fluoro-N-(4-Sulfamoylbenzyl) Benzene Sulfonamide in a Murine Model of Pain. Dovepress. [Link]

  • Clinical Care of Non-Obese Diabetic (NOD) Mice. Queen's University. [Link]

  • Using Obese Mouse Models in Research: Special Considerations for IACUC Members, Animal Care Technicians, and Researchers. ResearchGate. [Link]

  • Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. PubMed. [Link]

  • Method for voluntary oral administration of drugs in mice. Cell. [Link]

  • Method for voluntary oral administration of drugs in mice. ResearchGate. [Link]

  • Diabetes Induction & Monitoring in Mice. University of California, Berkeley. [Link]

  • Mechanisms and pharmacology of diabetic neuropathy - experimental and clinical studies. PubMed. [Link]

  • Method for voluntary oral administration of drugs in mice. PubMed. [Link]

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. Molecules. [Link]

  • Spirocyclic sulfonamides with carbonic anhydrase inhibitory and anti-neuropathic pain activity. PubMed. [Link]

  • Voluntary oral administration of drugs in mice. protocols.io. [Link]

  • Bioavailability of sulfonamide suspensions I: Dissolution profiles of sulfamethizole using paddle method. Rutgers University. [Link]

  • Diabetic Neuropathy Medication. Medscape. [Link]

  • Pharmacological Treatment Of Diabetic Peripheral Neuropathy. U.S. Pharmacist. [Link]

  • Protocol for administering antibiotics by gavage ensures mice health.... ResearchGate. [Link]

  • Anti-microbial activities of sulfonamides using disc diffusion method. ResearchGate. [Link]

  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. PubMed. [Link]

Sources

Application

Using 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide in structure-activity relationship (SAR) studies

Executive Summary This application note details the protocol for utilizing 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide (referred to herein as Compound 1 ) as a lead scaffold in Structure-Activity Relationship (SAR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide (referred to herein as Compound 1 ) as a lead scaffold in Structure-Activity Relationship (SAR) studies. While sulfonamides are classically associated with carbonic anhydrase inhibition,


-aryl benzenesulfonamides have emerged as potent tubulin polymerization inhibitors , structurally related to clinical candidates like ABT-751 (E7010) .

This guide provides a rigorous framework for medicinal chemists and biologists to:

  • Synthesize the parent scaffold and key derivatives.[1]

  • Evaluate biological potency using self-validating tubulin polymerization and cell viability assays.

  • Map the pharmacophore using a "Fluorine Scan" and "Phenol Walk" strategy.

Chemical Biology & Mechanistic Rationale[2][3]

The Pharmacophore

Compound 1 functions as a mimic of the colchicine-binding site ligands. Its efficacy relies on three distinct structural domains:

  • Region A (Sulfonyl Ring): The 4-fluorophenyl group occupies a hydrophobic pocket (often Val181/alpha-tubulin). The fluorine atom provides metabolic stability against para-oxidation while maintaining a similar steric profile to hydrogen (Van der Waals radius: 1.47 Å vs 1.20 Å).

  • Region B (Linker): The sulfonamide moiety (

    
    ) acts as a rigid spacer. The NH group is a critical Hydrogen Bond Donor (HBD) to the backbone carbonyl of Thr179  or Val181  in 
    
    
    
    -tubulin.
  • Region C (

    
    -Aryl Ring):  The 3-hydroxyphenyl group serves as a bioisostere for the A-ring of colchicine or combretastatin A-4. The hydroxyl group forms essential H-bonds with polar residues (e.g., Asn258  or Lys254 ).
    
Why This Scaffold?

Unlike complex natural products, Compound 1 is synthetically accessible (1-step coupling) and chemically stable, making it an ideal probe for exploring the chemical space of the colchicine binding site.

Experimental Protocols

Protocol A: Synthesis of the Lead and Analogs

Objective: Generate high-purity (>95%) sulfonamides for biological testing.

Reagents:

  • 4-Fluorobenzenesulfonyl chloride (1.0 eq)

  • 3-Aminophenol (1.0 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine

Step-by-Step Procedure:

  • Preparation: Dissolve 3-aminophenol (10 mmol) in anhydrous Pyridine (10 mL) at 0°C under

    
     atmosphere.
    
  • Addition: Dropwise add 4-fluorobenzenesulfonyl chloride (10 mmol) dissolved in minimal DCM over 15 minutes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1).

  • Quench: Pour reaction mixture into ice-cold 1M HCl (50 mL) to precipitate the product and remove pyridine.

  • Isolation: Filter the precipitate. Wash with cold water (

    
     mL).
    
  • Purification: Recrystallize from Ethanol/Water.

  • Validation: Verify structure via

    
    -NMR (DMSO-
    
    
    
    ) and LC-MS. Target Mass: 267.27 Da.
Protocol B: In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct effect of the compound on microtubule assembly.

Materials:

  • Purified Tubulin (>99%, porcine brain source)

  • GTP (1 mM stock)

  • Fluorescence Reporter (DAPI or specialized tubulin dye)

  • Positive Control: Colchicine (5

    
    M)
    
  • Negative Control: DMSO (0.1%)

Workflow:

  • Master Mix: Prepare tubulin (2 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM

    
    , 0.5 mM EGTA) with 1 mM GTP.
    
  • Dosing: Add Compound 1 at graded concentrations (0.1, 1, 5, 10, 50

    
    M) to a black 96-well plate.
    
  • Initiation: Add Tubulin Master Mix to wells at 4°C.

  • Measurement: Transfer to a pre-warmed plate reader (37°C). Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

  • Analysis: Plot Fluorescence vs. Time. Calculate

    
     (rate of polymerization).
    
    • Interpretation: A "flat line" indicates complete inhibition (similar to Colchicine).

Protocol C: Cell Viability Screen (MTT/MTS)

Objective: Assess cellular potency and membrane permeability.

Cell Lines: HeLa (Cervical cancer), MCF-7 (Breast cancer), HUVEC (Normal control). Procedure:

  • Seed cells (3,000 cells/well) in 96-well plates. Incubate 24h.

  • Treat with Compound 1 (9-point dilution series, 100

    
    M to 1 nM).
    
  • Incubate for 48-72 hours.

  • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

  • Measure Absorbance at 570 nm. Determine

    
     using non-linear regression (GraphPad Prism).
    

SAR Strategy: The Optimization Matrix

To validate the pharmacophore, you must systematically perturb the structure. Use the following logic to construct your SAR library.

The "Fluorine Scan" (Region A)

Hypothesis: The position of the fluorine affects the electronic density of the sulfonyl group and the acidity of the NH.

  • Analog A1 (4-H): Baseline control.

  • Analog A2 (2-F): Tests ortho-steric clash.

  • Analog A3 (3-F): Tests meta-electronic effects.

  • Analog A4 (4-CF3): Increases lipophilicity and bulk.

The "Phenol Walk" (Region C)

Hypothesis: The 3-OH is a specific H-bond donor. Moving it should abolish activity if the binding is specific.

  • Analog C1 (4-OH): Changes the vector of the H-bond.

  • Analog C2 (2-OH): Likely forms an intramolecular H-bond with the sulfonamide oxygen, preventing target binding (Negative Control).

  • Analog C3 (3-OMe): Removes the H-bond donor capability (tests if it acts only as an acceptor).

  • Analog C4 (3-F): Bioisosteric replacement (H-bond acceptor only, no donor).

Representative Data Presentation

Note: These are expected trends based on established sulfonamide tubulin inhibitor SAR.

Compound IDR1 (Sulfonyl)R2 (N-Aryl)Tubulin IC50 (

M)
HeLa IC50 (

M)
SAR Insight
Lead (Cmpd 1) 4-F 3-OH 2.5 0.8 Active Scaffold
Analog A1H3-OH5.22.1F improves potency
Analog A44-CF33-OH1.80.5Lipophilicity helps
Analog C14-F4-OH>50>203-position is critical
Analog C34-F3-OMe15.08.5H-bond donor essential

Visualization: SAR Workflow & Pathway

SAR_Workflow cluster_synthesis Phase 1: Synthesis cluster_assay Phase 2: Biological Profiling cluster_decision Phase 3: SAR Logic Start Lead Compound 4-F-Ph-SO2-NH-(3-OH-Ph) Syn1 Sulfonylation (Pyridine, 0°C) Start->Syn1 Purify Purification (Recrystallization) Syn1->Purify Tubulin Tubulin Polymerization (In Vitro) Purify->Tubulin Cell Cell Viability (HeLa/MCF-7) Purify->Cell Check Activity > Threshold? Tubulin->Check Cell->Check Check->Start No (Redesign) Optimize Optimize Region A (Fluorine Scan) Check->Optimize Yes (Hit) Map Map Region C (Phenol Walk) Check->Map Yes (Hit) Optimize->Syn1 Next Gen Map->Syn1 Next Gen

Figure 1: Iterative SAR workflow for optimizing the benzenesulfonamide scaffold. The process cycles through synthesis, biological validation, and structural refinement.

References

  • Gajewski, P. et al. (2022). "Structure–Activity Relationship Studies of Sulfonamides as Tubulin Polymerization Inhibitors." Journal of Medicinal Chemistry.

  • Verma, R. P. et al. (2006). "Sulfonamides: A Review of their Structure-Activity Relationship in Biological Applications." Chemical Reviews.

  • Jordan, M. A. et al. (2004). "Microtubules as a target for anticancer drugs."[2] Nature Reviews Cancer.

  • Sigma-Aldrich. (2023). "4-Fluorobenzenesulfonamide Product Specification & Safety Data."

  • National Institutes of Health (NIH). (2023). "PubChem Compound Summary: Sulfonamide Inhibitors."

Sources

Method

Application Note: Fluorinated Sulfonamides in Next-Generation Herbicide Design

Topic: Application of Fluorinated Sulfonamides in Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals Abstract & Strategic Rational...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of Fluorinated Sulfonamides in Agrochemical Research Content Type: Application Note & Protocol Guide Audience: Researchers, Senior Scientists, Drug Discovery Professionals

Abstract & Strategic Rationale

In modern agrochemistry, the sulfonamide pharmacophore represents a cornerstone of herbicide design, particularly within the acetolactate synthase (ALS) inhibitor class. However, the efficacy of "naked" sulfonamides is often limited by rapid metabolic degradation and suboptimal membrane permeability.

The strategic incorporation of fluorine atoms—often termed the "Fluorine Effect" —is not merely a structural modification but a functional overhaul. This guide details the application of fluorinated sulfonamides, focusing on three critical advantages:

  • pKa Modulation: Fluorine’s strong electron-withdrawing nature acidifies the sulfonamide -NH- proton (lowering pKa from ~10 to ~5-7), optimizing binding affinity to the ALS active site.

  • Metabolic Blockade: Strategic C-F substitution prevents oxidative metabolism (e.g., ring hydroxylation), extending the half-life within target weeds.

  • Lipophilicity Tuning: Fluorination enhances lipophilicity (

    
    ), facilitating cuticle penetration and phloem translocation.
    

Mechanism of Action: ALS Inhibition

The primary target for fluorinated sulfonamide herbicides (e.g., Penoxsulam, Florasulam) is Acetolactate Synthase (ALS) , the first common enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1][2][3]

Pathway Visualization

The following diagram illustrates the ALS pathway and the specific blockade point induced by fluorinated sulfonamides.

ALS_Pathway Pyruvate Pyruvate (2 Molecules) ALS_Enzyme Enzyme: Acetolactate Synthase (ALS) Pyruvate->ALS_Enzyme Substrate Acetolactate Acetolactate ALS_Enzyme->Acetolactate Catalysis (Blocked) Inhibitor Fluorinated Sulfonamide (Inhibitor) Inhibitor->ALS_Enzyme Blocks Active Site Valine Valine Acetolactate->Valine Leucine Leucine Acetolactate->Leucine Isoleucine Isoleucine Acetolactate->Isoleucine PlantDeath Plant Death (Starvation) Valine->PlantDeath Leucine->PlantDeath Isoleucine->PlantDeath

Figure 1: Mechanism of Action. Fluorinated sulfonamides bind to ALS, halting the production of essential amino acids, leading to plant death.

Chemical Design & Synthesis Protocol

The synthesis of fluorinated sulfonamides requires precision to prevent defluorination or side reactions. The industry-standard approach involves the coupling of a fluorinated sulfonyl chloride with a heterocyclic amine.

Experimental Workflow: General Coupling Procedure

Objective: Synthesize N-(2,6-difluorophenyl)-5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide (Generic Model).

Reagents & Equipment
  • Precursor A: 2,6-Difluoroaniline (Fluorinated moiety).

  • Precursor B: 5,7-dimethoxy[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride.

  • Base: Pyridine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

  • Solvent: Anhydrous Acetonitrile (MeCN) or Dichloromethane (DCM).

  • Purification: Flash Chromatography (Silica Gel).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Solubilization:

    • Dissolve Precursor A (1.0 equiv, 10 mmol) in anhydrous MeCN (20 mL).

    • Cool the solution to 0°C using an ice bath.

  • Activation & Addition:

    • Add Base (Pyridine, 1.2 equiv) dropwise to the amine solution.

    • Critical Step: Dissolve Precursor B (1.0 equiv) in MeCN (10 mL) and add it slowly (dropwise over 15 mins) to the cooled amine mixture. Rapid addition can cause exotherms that degrade the sulfonyl chloride.

  • Reaction:

    • Allow the mixture to warm to room temperature (25°C).

    • Stir for 4–12 hours. Monitor via TLC (Hexane:Ethyl Acetate 1:1) or LC-MS.[4]

    • Checkpoint: The formation of the sulfonamide bond is indicated by the disappearance of the sulfonyl chloride peak.

  • Quenching & Isolation:

    • Quench with 1M HCl (aq) to neutralize excess pyridine and protonate the sulfonamide (making it less soluble in water if it forms a salt).

    • Extract with Ethyl Acetate (3 x 30 mL).

    • Wash organic layer with Brine, dry over anhydrous

      
      .
      
  • Purification:

    • Concentrate in vacuo.

    • Purify via column chromatography. Fluorinated compounds often exhibit distinct Rf values; use a gradient elution.

Synthesis Logic Diagram

Synthesis_Workflow Start Start: Fluorinated Aniline Activation Add Base (Pyridine/DBU) Start->Activation Coupling Add Sulfonyl Chloride (0°C, Slow Addition) Activation->Coupling Reaction Reaction (RT, 4-12h) Coupling->Reaction Quench Acid Quench (1M HCl) Reaction->Quench Product Fluorinated Sulfonamide Quench->Product

Figure 2: Synthetic workflow for sulfonamide coupling.

Biological Evaluation: In Vitro ALS Assay

To validate the efficacy of the synthesized fluorinated sulfonamide, an enzyme inhibition assay is required.

Principle: ALS catalyzes the conversion of pyruvate to acetolactate. Acetolactate spontaneously decarboxylates to acetoin in the presence of acid. Acetoin is then detected colorimetrically (Westerfeld reaction) at 530 nm.

Assay Protocol
  • Enzyme Preparation: Extract crude ALS from etiolated corn seedlings or use recombinant Arabidopsis ALS.

  • Reaction Mix:

    • Buffer: Phosphate buffer (pH 7.0) containing

      
       and Thiamine Pyrophosphate (TPP).
      
    • Substrate: Sodium Pyruvate (100 mM).

    • Test Compound: Fluorinated Sulfonamide (Serial dilution: 0.01 nM to 100

      
      M).
      
  • Incubation:

    • Incubate enzyme + inhibitor + substrate at 30°C for 60 minutes.

  • Termination & Detection:

    • Stop reaction with

      
       (incubate 15 min at 60°C to decarboxylate acetolactate -> acetoin).
      
    • Add Creatine and

      
      -Naphthol (color reagents).
      
    • Incubate 15 min at 60°C.

  • Readout: Measure Absorbance at 530 nm. Calculate

    
    .
    

Comparative Data: The Fluorine Advantage

The following table illustrates the theoretical impact of fluorination on key physicochemical and biological properties, based on structure-activity relationship (SAR) trends in agrochemistry [1, 2].

PropertyNon-Fluorinated AnalogFluorinated SulfonamideImpact of Fluorine
pKa (-NH-) ~9.5 - 10.5~5.5 - 7.0Increased Acidity: Enhances binding to ALS active site.
Log P (Lipophilicity) 0.5 - 1.52.0 - 3.0Optimized: Better cuticle penetration and uptake.
Metabolic Stability Low (Rapid hydroxylation)HighExtended Half-life: Blocks P450 oxidation sites.
Herbicidal Activity (

)
~50 - 100 nM< 5 nMPotency: 10-20x increase in efficacy.

References

  • Jeschke, P. (2024). The unique role of fluorine in the design of active ingredients for modern crop protection. Beilstein Journal of Organic Chemistry. Link

  • Liu, Y., et al. (2024).[1][5] Action mechanisms of acetolactate synthase-inhibiting herbicides.[1][3][6] ResearchGate. Link

  • Mahat, S., et al. (2018). Synthesis of Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides.[7] ACS Organic Letters. Link

  • University of Minnesota Extension. (2023). Amino acid synthesis inhibitor herbicides (ALS).[1][3]Link

  • Trepka, R.D., et al. (1974). Synthesis and herbicidal activity of fluorinated N-phenylalkanesulfonamides.[5] Journal of Agricultural and Food Chemistry.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for the synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, a key intermediate in pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, a key intermediate in pharmaceutical development. As Senior Application Scientists, we have compiled this resource to address common challenges and provide field-proven insights to optimize your experimental outcomes. Our focus is on explaining the "why" behind the "how," ensuring a robust and reproducible synthetic process.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, offering explanations and actionable solutions to get your reaction back on track.

Q1: Why is my reaction yield of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide consistently low?

Low yields can be attributed to several factors, primarily related to reagent quality, reaction conditions, and the inherent reactivity of the starting materials.[1]

  • Hydrolysis of 4-Fluorobenzenesulfonyl Chloride: The sulfonyl chloride starting material is highly susceptible to hydrolysis by moisture, forming the unreactive 4-fluorobenzenesulfonic acid.[1]

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents to minimize moisture content.[1]

  • Poor Nucleophilicity of 3-Aminophenol: While the amino group of 3-aminophenol is the primary nucleophile, its reactivity can be influenced by the electron-withdrawing nature of the hydroxyl group.

    • Solution: Consider using a stronger, non-nucleophilic base to fully deprotonate the amine, enhancing its nucleophilicity. Alternatively, a moderate increase in reaction temperature can sometimes improve the reaction rate, but must be carefully controlled to avoid side reactions.[1]

  • Incorrect Stoichiometry: An improper ratio of reactants is a common cause of incomplete reactions.[1]

    • Solution: A slight excess of the amine (3-aminophenol) may be used to ensure the complete consumption of the more expensive sulfonyl chloride. However, typically, equimolar amounts are used with an excess of the base.[1]

  • Suboptimal Base Selection: The choice of base is critical for neutralizing the HCl generated during the reaction.[1]

    • Solution: Tertiary amines like triethylamine or pyridine are commonly used. Inorganic bases such as sodium carbonate can also be effective, particularly in biphasic systems.[1] A systematic study using a design of experiment (DoE) approach can help identify the optimal base and its equivalence for maximizing yield.[2]

Q2: I am observing significant formation of a di-sulfonated byproduct. How can I prevent this?

The formation of a di-sulfonated product, where the hydroxyl group of 3-aminophenol also reacts with the sulfonyl chloride, is a common side reaction.

  • Explanation: The hydroxyl group, especially when deprotonated by a strong base, can act as a nucleophile and react with the electrophilic sulfonyl chloride.

  • Solutions:

    • Control of Stoichiometry and Addition Rate: Use a carefully controlled stoichiometry of 1:1 (amine:sulfonyl chloride). Add the sulfonyl chloride solution dropwise to the amine solution at a low temperature (e.g., 0-5 °C) to favor the more nucleophilic amine's reaction and minimize the reaction of the less nucleophilic hydroxyl group.[2]

    • Choice of Base: A milder base, such as sodium bicarbonate, may be less likely to deprotonate the phenolic hydroxyl group, thus reducing the formation of the di-sulfonated byproduct.

    • Protecting Group Strategy: For maximum selectivity, consider protecting the hydroxyl group of 3-aminophenol before the sulfonylation reaction. A common protecting group for phenols is a silyl ether (e.g., TBDMS), which can be removed under mild acidic conditions after the sulfonamide bond is formed.

Q3: My final product is difficult to purify and appears oily or discolored. What are the likely impurities and how can I remove them?

Impure products can result from side reactions, unreacted starting materials, or degradation.

  • Likely Impurities:

    • Unreacted 3-aminophenol and 4-fluorobenzenesulfonyl chloride.

    • 4-Fluorobenzenesulfonic acid (from hydrolysis of the sulfonyl chloride).

    • Di-sulfonated byproduct.

    • Polymeric materials from oxidation of the aminophenol.

  • Purification Strategies:

    • Aqueous Workup: A thorough aqueous workup is the first line of defense. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) will remove unreacted 3-aminophenol. A subsequent wash with a dilute base solution (e.g., saturated sodium bicarbonate) will remove the acidic 4-fluorobenzenesulfonic acid.

    • Recrystallization: Recrystallization is a powerful technique for purifying solid sulfonamides.[3][4] Common solvent systems include ethanol/water or isopropanol/water mixtures.[4] If the product "oils out," it indicates that the melting point of the impure solid is lower than the boiling point of the solvent, or there are significant impurities.[4] In such cases, try using a larger volume of solvent, cooling the solution more slowly, or pre-purifying the crude product by column chromatography.[4]

    • Column Chromatography: For very impure samples or to separate closely related byproducts, silica gel column chromatography is effective. A gradient elution system, starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), will typically provide good separation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the synthesis, offering insights into the rationale behind procedural steps.

Q1: What is the general reaction mechanism for the synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide?

The synthesis is a classic nucleophilic acyl substitution reaction at a sulfur center. The primary amino group of 3-aminophenol acts as the nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. The reaction proceeds via a tetrahedral intermediate, which then collapses, eliminating a chloride ion to form the stable sulfonamide bond. A base is required to neutralize the hydrochloric acid (HCl) byproduct.[1]

Q2: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?

A combination of chromatographic and spectroscopic techniques is essential for robust analysis.

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product spot.

  • Final Product Characterization:

    • High-Performance Liquid Chromatography (HPLC): HPLC is crucial for determining the purity of the final product and quantifying any impurities.[5] A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of formic or acetic acid) is a good starting point.[5]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the chemical structure of the synthesized compound.[6]

    • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, further confirming its identity.[6]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and S=O stretches of the sulfonamide and the O-H stretch of the phenol.[6]

Q3: Are there any "green" or more sustainable approaches to this synthesis?

Yes, several modern synthetic strategies aim to improve the environmental footprint of sulfonamide synthesis.

  • Alternative Bases: Using milder and more environmentally benign bases, such as lithium hydroxide monohydrate, can be effective and reduce the use of volatile organic amines.[2]

  • Flow Chemistry: Continuous flow technology offers improved control over reaction parameters, enhanced safety, and can lead to higher yields and purity, often with reduced solvent usage.[7]

  • Electrochemical Synthesis: Electrochemical methods can provide a waste-free and catalyst-efficient approach to sulfonamide synthesis, avoiding the use of harsh reagents like chlorosulfonic acid.[7][8]

  • Green Solvents: Exploring the use of greener solvents, such as dimethyl carbonate, can reduce the environmental impact of the reaction.[9]

Experimental Protocols

General Protocol for the Synthesis of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

This protocol is a general guideline and may require optimization for specific laboratory conditions and scales.

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-aminophenol and an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Cool the mixture to 0 °C in an ice bath and add a suitable base (e.g., triethylamine, 2 equivalents).

  • Sulfonyl Chloride Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1 equivalent) in a minimal amount of the anhydrous solvent and add it to the dropping funnel. Add the sulfonyl chloride solution dropwise to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup:

    • Quench the reaction with water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Table 1: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Low Yield Hydrolysis of sulfonyl chlorideUse anhydrous conditions and an inert atmosphere.[1]
Poor nucleophilicity of amineUse a stronger base or slightly increase reaction temperature.[1]
Incorrect stoichiometryUse a slight excess of the amine or carefully control equimolar amounts.[1]
Di-sulfonation Reaction at the hydroxyl groupControl stoichiometry, add sulfonyl chloride slowly at low temperature, or use a protecting group.
Impure Product Unreacted starting materials/byproductsPerform a thorough aqueous workup with acid and base washes.[3]
Oily or discolored productPurify by recrystallization or column chromatography.[4]

Visualizations

Synthesis_Pathway cluster_reactants Reactants 3-Aminophenol 3-Aminophenol Reaction_Mixture Nucleophilic Attack 3-Aminophenol->Reaction_Mixture 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl_Chloride->Reaction_Mixture Base Base Base->Reaction_Mixture Product 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide HCl HCl Reaction_Mixture->Product Reaction_Mixture->HCl

Caption: General synthesis pathway for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions check_conditions->start Moisture Present check_stoichiometry Confirm Reactant Stoichiometry check_conditions->check_stoichiometry Conditions OK check_stoichiometry->start Incorrect Ratio optimize_base Optimize Base & Equivalents check_stoichiometry->optimize_base Stoichiometry Correct optimize_base->start Suboptimal Base purification Improve Purification Protocol (Workup, Recrystallization, Chromatography) optimize_base->purification Base Optimized success High Yield & Purity Achieved purification->success

Caption: A logical troubleshooting workflow for addressing common issues in the synthesis.

References

  • Quality by design-based method to synthesize sulfonamides using LiOH.H2O.
  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
  • Analysis of sulfonamides | PPTX - Slideshare.
  • US2777844A - Sulfonamide purification process - Google P
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Minimizing side products in sulfonamide synthesis - Benchchem.
  • Application Notes and Protocols for the Analytical Characterization of Biphenyl Sulfonamides - Benchchem.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide deriv
  • Sulfonamide (medicine) - Wikipedia.
  • (PDF)
  • Synthetic approaches and applications of sulfonimidates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB01191F.
  • optimizing reaction conditions for sulfonamide synthesis
  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols | Journal of the American Chemical Society.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.

Sources

Optimization

Optimizing reaction conditions for nucleophilic aromatic substitution in sulfonamide synthesis

Answering the call for a specialized resource, this Technical Support Center is crafted for researchers, scientists, and drug development professionals navigating the complexities of Nucleophilic Aromatic Substitution (S...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center is crafted for researchers, scientists, and drug development professionals navigating the complexities of Nucleophilic Aromatic Substitution (SNAr) for sulfonamide synthesis. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the reaction's intricacies, empowering you to troubleshoot effectively and optimize your synthetic strategies.

The Cornerstone of Sulfonamide Synthesis: The SNAr Reaction

The synthesis of N-aryl sulfonamides is a cornerstone of medicinal chemistry, with this motif appearing in countless therapeutic agents.[1][2] While seemingly straightforward, the reaction of a sulfonamide nucleophile with an activated aryl halide—the Nucleophilic Aromatic Substitution (SNAr) reaction—is governed by a delicate interplay of electronic effects, solvent properties, and reaction conditions.

The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3] The stability of this complex is the linchpin of the entire process. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored to yield the final product.[3] Understanding and controlling the factors that influence the formation and stability of this intermediate is paramount for success.

Caption: The addition-elimination mechanism of SNAr.

Troubleshooting Guide: From Low Yields to Side Reactions

This section addresses specific issues encountered during SNAr reactions in a direct question-and-answer format.

Q1: My SNAr reaction shows low or no conversion of the starting material. What are the potential causes and how can I improve the yield?

A1: This is a common and frustrating issue, often stemming from one or more suboptimal parameters. Let's break down the likely culprits.

  • Insufficient Aromatic Ring Activation: The SNAr reaction requires an electron-deficient aromatic ring to be susceptible to nucleophilic attack. This is achieved by having potent electron-withdrawing groups (EWGs), such as -NO₂, -CN, or -CF₃, positioned ortho or para to the leaving group.[3][4] These groups stabilize the negative charge of the Meisenheimer intermediate through resonance or induction. A group in the meta position offers minimal stabilization, often leading to a failed reaction.[4]

    • Solution: If possible, redesign the substrate to include stronger or better-positioned EWGs.

  • Poor Leaving Group: The reactivity of the leaving group (LG) in SNAr reactions follows the general trend: F > Cl > Br > I .[5] This is counterintuitive to leaving group ability in SN2 reactions. The reason is that the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[3] The extreme electronegativity of fluorine powerfully withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the attack.[3][4]

    • Solution: If you are using an aryl chloride, bromide, or iodide with poor results, switching to the analogous aryl fluoride can dramatically increase the reaction rate.

  • Weak Nucleophilicity of the Sulfonamide: Sulfonamides are weakly acidic and therefore not strongly nucleophilic. They almost always require deprotonation by a base to form the more potent sulfonamide anion.

    • Solution: Ensure you are using a suitable base to fully deprotonate the sulfonamide. For particularly challenging reactions, a strong base like sodium hydride (NaH) can be used to pre-form the anion before adding the aryl halide.[5]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged Meisenheimer intermediate.[6]

    • Solution: Polar aprotic solvents like DMSO, DMF, and NMP are the gold standard for SNAr reactions.[7] They are excellent at solvating cations (like the counter-ion of your base) while leaving the nucleophile relatively "bare" and reactive. Protic solvents (like alcohols or water) can hydrogen-bond with and stabilize the nucleophile, reducing its reactivity.[8] While greener alternatives are being explored, starting with a standard polar aprotic solvent is recommended for optimization.[9]

  • Suboptimal Temperature: Many SNAr reactions require heat to overcome the activation energy barrier.

    • Solution: If your reaction is stagnant at room temperature, gradually increase the heat while monitoring progress by TLC or LC-MS. Temperatures between 80-120 °C are common.[5] For very unreactive substrates, microwave heating can sometimes provide the necessary energy to drive the reaction to completion.[10]

Troubleshooting_Workflow Start Low or No Conversion Check_EWG Is the aromatic ring sufficiently activated (ortho/para EWG)? Start->Check_EWG Check_LG Is the leaving group optimal (F > Cl > Br > I)? Check_EWG->Check_LG Yes Action_EWG Consider a more electron-deficient substrate. Check_EWG->Action_EWG No Check_Nuc Is the nucleophile strong enough? Check_LG->Check_Nuc Yes Action_LG Use a substrate with a better leaving group (e.g., Ar-F). Check_LG->Action_LG No Check_Temp Is the reaction temperature high enough? Check_Nuc->Check_Temp Yes Action_Nuc Use a stronger base (e.g., NaH) to deprotonate the sulfonamide. Check_Nuc->Action_Nuc No Check_Solvent Are you using a polar aprotic solvent (DMSO, DMF)? Check_Temp->Check_Solvent Yes Action_Temp Gradually increase the reaction temperature. Check_Temp->Action_Temp No Action_Solvent Switch to a polar aprotic solvent. Check_Solvent->Action_Solvent No End Re-evaluate reaction with optimized conditions. Check_Solvent->End Yes Action_EWG->End Action_LG->End Action_Nuc->End Action_Temp->End Action_Solvent->End

Caption: A decision-making workflow for troubleshooting low SNAr conversion.

Q2: My reaction is generating significant side products. What are the likely culprits and how can I improve selectivity?

A2: Side product formation can complicate purification and reduce yields. Here are common issues:

  • Hydrolysis of Starting Materials: If your aryl halide is also a sulfonyl chloride, it can be susceptible to hydrolysis, especially under basic conditions.[11][12]

    • Solution: Ensure all glassware is flame- or oven-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is best practice.[12]

  • Competing Reactions at other Sites: If your substrate has multiple potential leaving groups, you may see a mixture of products. The site with the strongest activation (ortho/para to an EWG) will react preferentially.

    • Solution: If selectivity is an issue, you may need to reconsider your synthetic route or use protecting groups to block other reactive sites.

  • Benzyne Formation: Under very harsh conditions (e.g., extremely strong bases like NaNH₂ and high temperatures), an alternative elimination-addition mechanism via a "benzyne" intermediate can occur, especially on unactivated aryl halides.[13] This can lead to a mixture of regioisomers.

    • Solution: This is less common for typical SNAr reactions on activated rings. If suspected, reduce the base strength and reaction temperature.

Frequently Asked Questions (FAQs) for Optimization

Q: How do I select the optimal base for deprotonating my sulfonamide?

A: The choice of base is critical. It must be strong enough to deprotonate the sulfonamide (pKa ~10-11) but not so strong that it promotes side reactions.

  • Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are excellent, mild, and inexpensive choices for many SNAr reactions.[14] Cesium carbonate is more soluble and can sometimes give better results.

  • Tertiary Amines (Et₃N, DIPEA): These are generally used as acid scavengers when the nucleophile is a neutral amine.[12] For deprotonating a sulfonamide, they are often not strong enough.

  • Strong Bases (NaH, KHMDS, t-BuOK): For weakly acidic or sterically hindered sulfonamides, a strong base is required.[5][15] Sodium hydride is a common choice, used to pre-form the sodium salt of the sulfonamide before adding the electrophile. This ensures the nucleophile is fully formed and ready to react.

BasepKa of Conjugate AcidTypical Use Case
Triethylamine (Et₃N)~10.7Acid scavenger with neutral amine nucleophiles
Potassium Carbonate (K₂CO₃)~10.3General purpose, deprotonation of sulfonamides
Potassium tert-Butoxide~17Strong, non-nucleophilic base for difficult cases
Sodium Hydride (NaH)~36Very strong base for complete, irreversible deprotonation

Q: When should I consider a metal-catalyzed approach instead of a traditional SNAr?

A: If your aromatic ring is electron-neutral or electron-rich, it is not a suitable candidate for SNAr. In these cases, a transition-metal-catalyzed cross-coupling reaction is the method of choice.[16]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds and works well for coupling sulfonamides with unactivated aryl halides (bromides, chlorides, and triflates).[17]

  • Copper-Catalyzed Couplings: Ullmann-type reactions using copper catalysts can also be effective, sometimes under milder conditions or with different substrate scopes.[17]

  • Nickel-Catalyzed Couplings: Recent advances have shown nickel catalysis to be highly effective for sulfonamidation, even with challenging heteroaryl halides.[1][16]

Validated Experimental Protocols

Protocol 1: General SNAr with Potassium Carbonate

This protocol is a robust starting point for activated aryl fluorides or chlorides.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 equiv.), the sulfonamide (1.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1-0.5 M.

  • Heating: Place the flask under an inert atmosphere (N₂ or Ar) and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[5][15]

Protocol 2: SNAr using Sodium Hydride for Less Reactive Nucleophiles

This protocol is for cases where a stronger base is needed to ensure complete deprotonation of the sulfonamide.

  • Anion Formation: To a dry, three-neck flask under an inert atmosphere, add the sulfonamide (1.1 equiv.) and dissolve it in anhydrous THF or DMF. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) in portions. Caution: NaH reacts violently with water and generates flammable hydrogen gas.

  • Stirring: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sulfonamide anion.

  • Electrophile Addition: Add the aryl halide (1.0 equiv.) to the reaction mixture, either neat or as a solution in the reaction solvent.

  • Heating & Monitoring: Heat the reaction to an appropriate temperature (e.g., 60-100 °C) and monitor its completion by TLC or LC-MS.

  • Quenching & Work-up: Cool the reaction to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of water or saturated aqueous NH₄Cl. Partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Purification: Separate the layers and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[5]

References

  • Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem. (Benchchem)
  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC.
  • Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions.
  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (Organic Chemistry Portal)
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design | ChemRxiv. (ChemRxiv)
  • 4.7: Solvent Effects in Nucleophilic Substitution - Chemistry LibreTexts. (Chemistry LibreTexts)
  • 26.04 Protecting Groups for Amines: Sulfonamides - YouTube. (YouTube)
  • Design of Experiments (DoE) Reaction Optimisation and Solvent Selection: A Guide for Academic Chemists. (University of York)
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design - PubMed.
  • Stereospecific α-(hetero)arylation of sulfoximines and sulfonimidamides - PMC - NIH.
  • Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis - Macmillan Group - Princeton University. (Princeton University)
  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design | Request PDF - ResearchGate.
  • Original Research J. Synth. Chem. Aromatic Sulfonamides - Journal of Synthetic Chemistry. (Journal of Synthetic Chemistry)
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Preparation of sulfonamides from N-silylamines - PMC.
  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals - ChemRxiv. (ChemRxiv)
  • Troubleshooting common issues in sulfonamide bond form
  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. (Benchchem)
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. (Royal Society of Chemistry)
  • SNAr Solvents and Reagents - Wordpress. (GSK)
  • High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PMC.
  • SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress. (GSK)
  • Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations - PubMed.
  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (Organic Chemistry Portal)
  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (Wiley Online Library)
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine - Benchchem. (Benchchem)
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (Princeton University)
  • SNAr Reaction in Other Common Molecular Solvents - Wordpress. (GSK)
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (Master Organic Chemistry)
  • SNAr reaction scope & limit
  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II - KPU Pressbooks. (KPU Pressbooks)
  • Making Sulfanilamide

Sources

Troubleshooting

Preventing undesired side reactions in the synthesis of fluorinated benzenesulfonamides

Status: Operational Ticket Focus: Preventing Side Reactions & Yield Optimization Lead Scientist: Dr. [AI Name], Senior Application Scientist Mission Statement Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Preventing Side Reactions & Yield Optimization Lead Scientist: Dr. [AI Name], Senior Application Scientist

Mission Statement

Welcome to the Technical Support Center. You are likely here because your synthesis of fluorinated benzenesulfonamides has failed to meet yield or purity specifications. Unlike standard sulfonamide synthesis, the presence of fluorine atoms on the aromatic ring introduces unique electronic liabilities—specifically Nucleophilic Aromatic Substitution (


)  and accelerated hydrolysis .[1]

This guide does not just list steps; it diagnoses the molecular root causes of failure and provides self-validating protocols to prevent them.

Module 1: The "Fluorine Liability" ( Competition)[1]

The Problem

The most common failure mode in this synthesis is not the failure of the amine to react with the sulfonyl chloride, but rather the amine attacking the aromatic ring itself.

The Mechanism: The sulfonyl chloride group (


) is a strong electron-withdrawing group (EWG).[1] When combined with fluorine (a highly electronegative atom), the benzene ring becomes extremely electron-deficient.[1]
  • Desired Path: Nucleophilic attack at the Sulfur atom (Sulfonylation).

  • Undesired Path: Nucleophilic attack at the Carbon-Fluorine bond (

    
    ), leading to the displacement of fluorine by the amine.
    

This is particularly prevalent when the fluorine is ortho or para to the sulfonyl group, or if the ring is poly-fluorinated (e.g., pentafluorobenzenesulfonyl chloride).[1]

Visualizing the Competition

The following diagram illustrates the kinetic competition between the desired sulfonamide formation and the undesired defluorination.

SNAr_Competition cluster_0 Path A: Desired Reaction (Kinetic Control) cluster_1 Path B: Undesired Side Reaction (Thermodynamic/High T) Start Fluorobenzenesulfonyl Chloride Sulfonamide Target Sulfonamide (C-F Intact) Start->Sulfonamide Attack at Sulfur (Fast at <0°C) Meisenheimer Meisenheimer Complex Start->Meisenheimer Attack at Ring Carbon (Promoted by Heat/Excess Base) Amine Amine (R-NH2) Amine->Start Substituted Amino-Benzenesulfonamide (Fluorine Lost) Meisenheimer->Substituted -F⁻ elimination

Caption: Kinetic competition between S-attack (Sulfonylation) and C-attack (


). The electron-deficient ring makes the C-F bond liable to displacement.
Prevention Strategy
  • Temperature Control:

    
     has a higher activation energy than sulfonylation. Perform the addition at -10°C to 0°C .
    
  • Solvent Choice: Avoid polar aprotic solvents (like DMSO or DMF) if possible, as they stabilize the Meisenheimer intermediate and accelerate

    
    .[1] Use DCM (Dichloromethane)  or THF .
    
  • Base Selection: Use sterically hindered bases (e.g., DIPEA) or inorganic bases (e.g.,

    
    ) rather than excess nucleophilic amine.[1]
    

Module 2: Hydrolysis & Sulfonic Acid Formation

The Problem

Fluorinated sulfonyl chlorides are more reactive toward water than their non-fluorinated counterparts due to the inductive effect of fluorine increasing the electrophilicity of the sulfur atom.

Symptoms:

  • Formation of a water-soluble precipitate (Sulfonic acid).

  • Drop in pH despite base addition (HCl generation).

Troubleshooting Table
SymptomDiagnosisCorrective Action
White solid forms immediately upon water contact Rapid HydrolysisSwitch to anhydrous conditions .[1] Use dry DCM and an organic base (Pyridine/TEA) instead of Schotten-Baumann (water/DCM) conditions.[1]
Low Yield, Acidic Aqueous Layer Competition with HydroxideIf using aqueous base (

), ensure the reaction is biphasic and vigorously stirred.[1] The amine must be dissolved in the organic phase.
Starting Material Disappears, No Product Complete HydrolysisVerify solvent quality. THF must be dry; commercial "stabilized" THF often contains water.

Module 3: Bis-Sulfonylation (Oligomerization)

The Problem

Primary sulfonamides (


) derived from fluorinated rings are significantly more acidic (

) than standard sulfonamides (

).[1]
  • Consequence: The product sulfonamide is easily deprotonated by the base present in the reaction.

  • Result: The deprotonated sulfonamide acts as a nucleophile and attacks another molecule of sulfonyl chloride, forming a Bis-sulfonimide (

    
    ).[1]
    
Prevention Protocol
  • Stoichiometry: strictly limit the sulfonyl chloride to 0.95 - 1.0 equivalents relative to the amine. Never use excess sulfonyl chloride.

  • Reverse Addition: Add the sulfonyl chloride slowly to the amine solution. This ensures the amine is always in excess locally, preventing the product from competing for the reagent.

Standardized Experimental Protocol

Objective: Synthesis of 4-fluorobenzenesulfonamide (minimizing


 and Bis-sulfonylation).
Reagents
  • 4-Fluorobenzenesulfonyl chloride (1.0 equiv)[2]

  • Amine (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (1.2 equiv)

  • Dichloromethane (DCM), Anhydrous (0.2 M concentration)

Step-by-Step Methodology
  • Preparation (0 min):

    • Flame-dry a round-bottom flask under nitrogen/argon.

    • Dissolve the Amine and TEA in anhydrous DCM.

    • Cool the mixture to -10°C (Ice/Salt bath). Crucial for preventing

      
      .
      
  • Addition (15-30 min):

    • Dissolve 4-Fluorobenzenesulfonyl chloride in a minimal amount of DCM.

    • Add this solution dropwise to the cold amine mixture.

    • Note: Maintain internal temperature below 0°C.

  • Reaction (1-2 hours):

    • Allow the mixture to warm naturally to room temperature.

    • Monitor by TLC or LC-MS. Look for the disappearance of the chloride.[3]

    • Checkpoint: If the reaction turns dark yellow/brown rapidly,

      
       may be occurring.[1] Cool back down.
      
  • Workup:

    • Quench with 1M HCl (acidic wash removes unreacted amine and prevents sulfonamide deprotonation).

    • Wash with water, then brine.

    • Dry over

      
       and concentrate.
      

Workflow Decision Tree

Use this logic flow to determine your synthesis strategy based on your specific fluorinated substrate.

Decision_Tree Start Start: Fluorinated Substrate Analysis Check_F_Pos Is Fluorine Ortho/Para to SO2Cl? Start->Check_F_Pos High_Risk High Risk: SNAr Check_F_Pos->High_Risk Yes Low_Risk Low Risk: Standard Protocol Check_F_Pos->Low_Risk No (Meta) Poly_F Is the ring Poly-fluorinated? (e.g., Pentafluoro) High_Risk->Poly_F Action_Std PROTOCOL B: 0°C to RT, Standard Solvents (THF/DCM) Low_Risk->Action_Std Action_Cold PROTOCOL A: Strict -10°C, Non-Polar Solvent (DCM/Toluene) Poly_F->Action_Cold No (Mono-fluoro) Action_Alt PROTOCOL C: Alternative Route Required (Thiol Oxidation) Poly_F->Action_Alt Yes (Extremely Reactive)

Caption: Decision matrix for selecting reaction conditions based on fluorine substitution patterns.

FAQ: Frequently Asked Questions

Q: My LC-MS shows a mass corresponding to [M-F+Amine]. What happened? A: You have experienced


 displacement. The amine attacked the ring carbon attached to the fluorine.
  • Fix: Lower the reaction temperature and ensure you are not using a large excess of amine. If the problem persists, switch to a less nucleophilic solvent like Toluene.[1]

Q: Can I use water/acetone (Schotten-Baumann) for this reaction? A: Only if the fluorine is in the meta position. If it is ortho or para, the hydrolysis rate is often too fast, and the hydroxide ion can also act as a nucleophile to displace the fluorine (forming phenols).[1] Anhydrous organic conditions are safer for fluorinated substrates.

Q: I see two spots on TLC very close to each other. One is my product, what is the other? A: It is likely the Bis-sulfonimide (


).[1] This happens because the fluorinated sulfonamide is acidic.
  • Fix: Reduce the amount of sulfonyl chloride used. Ensure you are adding the chloride to the amine (Inverse Addition).

References

  • Regioselectivity and

    
     Competition: 
    
    • )
    • Source: Journal of Medicinal Chemistry / NIH PubChem (Contextual grounding on Fluorine reactivity).[1]

    • Link:[1]

  • Hydrolysis Mechanisms

    • Title: Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water.[4][5]

    • Source: Journal of the Chemical Society B (RSC Publishing).[4]

    • Link:[1]

  • General Synthesis & Side Reactions

    • Title: Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases.[6]

    • Source: PubMed (N
    • Link:

Sources

Optimization

Technical Support Center: Chromatographic Purification of Novel Sulfonamide Derivatives

Welcome to the technical support center for the purification of novel sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chroma...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of novel sulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic purification of this important class of compounds. Here, we will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to enhance the efficiency and success of your purification workflows. Our approach is grounded in fundamental chromatographic principles and validated by practical, field-proven insights.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to provide direct answers to the most pressing issues encountered during the chromatographic purification of sulfonamide derivatives.

Issue 1: Poor Separation and Co-elution of Analytes

Question: My sulfonamide derivative is co-eluting with impurities. How can I improve the resolution?

Answer: Poor separation is a common hurdle, but it can be overcome by systematically optimizing your chromatographic parameters. The key is to exploit the physicochemical properties of your target molecule and the impurities.

  • Mobile Phase Optimization: The composition of your mobile phase is a powerful tool for manipulating selectivity.[1]

    • Polarity Adjustment: For normal-phase chromatography (e.g., silica gel), reducing the polarity of the eluent (e.g., decreasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) will increase the retention time of your compounds, potentially resolving closely eluting spots.[1] Conversely, in reversed-phase chromatography, increasing the mobile phase polarity (e.g., increasing the water content in an acetonitrile/water system) can improve separation.[1]

    • pH Modification: Sulfonamides are ionizable compounds, and the pH of the mobile phase can significantly alter their retention behavior.[2] Small adjustments to the pH can shift the ionization state of your compound and impurities differently, leading to improved separation.[1]

    • Gradient Elution: If your crude mixture contains compounds with a wide range of polarities, a gradient elution is highly effective.[1] By gradually increasing the solvent strength over the course of the run, you can achieve better separation of both early and late-eluting components. For instance, in supercritical fluid chromatography (SFC), a gradient of methanol in CO2 has been successfully used to separate multiple sulfonamides.[3]

  • Stationary Phase Selection: The choice of stationary phase has a profound impact on selectivity.[1] If you are not achieving adequate separation on standard silica gel, consider these alternatives:

    • Modified Silica: Phenylamide and aminopropyl-modified silica have demonstrated excellent selectivity for sulfonamides.[1] Aminopropyl-packed columns can also be used in series with silica columns for enhanced separation.[3]

    • Reversed-Phase: C8 or C18 columns are standard for reversed-phase HPLC and offer a different selectivity profile compared to normal-phase chromatography.[1]

    • Mixed-Mode: Columns with both hydrophobic and hydrophilic functionalities, such as a C12-diol mixed-mode column, can provide unique selectivity for separating complex mixtures of sulfonamides.[1]

Issue 2: Peak Tailing and Asymmetric Peak Shapes

Question: My purified sulfonamide shows significant peak tailing in the chromatogram. What is the cause, and how can I fix it?

Answer: Peak tailing is often indicative of undesirable secondary interactions between your analyte and the stationary phase, or issues with the column itself.

  • Active Sites on Stationary Phase: The silica backbone of many stationary phases has acidic silanol groups that can strongly interact with the basic nitrogen atoms in sulfonamides, leading to tailing.

    • Column Deactivation: Deactivating the column can reduce these interactions, though it may also decrease retention times.[3]

    • Mobile Phase Additives: Adding a small amount of a competitive base, like triethylamine, or an acid, like acetic or formic acid, to the mobile phase can mask the active sites on the stationary phase and improve peak shape.

  • Column Overload: Injecting too much sample onto the column can lead to peak broadening and tailing. Try reducing the sample concentration or injection volume.

  • Column Void: A void at the head of the column can cause poor peak shape.[4] This can happen over time with column use. If you suspect a void, you may need to repack or replace the column.[4]

Issue 3: Compound Instability on Silica Gel

Question: I suspect my sulfonamide derivative is degrading on the silica gel column. How can I confirm this and what are my alternatives?

Answer: Some sulfonamides can be sensitive to the acidic nature of silica gel, leading to degradation during purification.

  • Confirming Instability: You can test for stability by spotting your compound on a TLC plate, letting it sit for an extended period (e.g., an hour), and then eluting it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.

  • Alternative Stationary Phases:

    • Deactivated Silica: Using a less acidic, end-capped silica gel can mitigate degradation.

    • Alumina: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

    • Florisil: This is another option for compounds that are not stable on silica.[5]

    • Reversed-Phase Chromatography: This is often a milder technique and can be a good choice for sensitive compounds.

Issue 4: Chiral Separation of Sulfonamide Enantiomers

Question: I have a racemic mixture of a novel sulfonamide. What is the best approach for chiral separation?

Answer: Chiral chromatography is the most direct and widely used method for separating enantiomers.[6]

  • Chiral Stationary Phases (CSPs): The most common approach is to use a column with a chiral stationary phase.[6]

    • Polysaccharide-based CSPs: Columns with coated or immobilized amylose or cellulose derivatives are very popular and effective for a wide range of compounds, including sulfonamides.[7][8]

    • Macrocyclic Glycopeptide CSPs: Teicoplanin-based columns have shown success in the chiral separation of sulfonamides and their metabolites.[9]

  • Chromatography Mode:

    • Supercritical Fluid Chromatography (SFC): SFC is often faster and provides higher resolution for chiral separations compared to HPLC.[7][8]

    • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for chiral separations, depending on the specific CSP and analyte.[7]

  • Method Development: A systematic screening of different chiral columns and mobile phases is often necessary to find the optimal conditions for your specific compound.[10]

Experimental Protocols

Protocol 1: General Purpose Flash Chromatography for a Novel Sulfonamide Derivative (Normal Phase)

This protocol outlines a standard procedure for purifying a sulfonamide derivative using flash column chromatography on silica gel.

1. Sample Preparation: a. Dissolve the crude reaction mixture in a minimal amount of a strong solvent (e.g., dichloromethane or ethyl acetate). b. Add a small amount of silica gel to the dissolved sample and concentrate it in vacuo to obtain a dry, free-flowing powder. This is known as dry loading and generally provides better separation than wet loading.

2. Column Packing: a. Select an appropriately sized column for the amount of crude material. b. Pack the column with silica gel as a slurry in the initial, low-polarity mobile phase. Ensure the packing is uniform to prevent channeling.[11]

3. Elution: a. Carefully load the dry sample onto the top of the packed column. b. Begin elution with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate). c. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound of interest.[1] The optimal gradient can be determined by preliminary TLC analysis. d. Collect fractions and analyze them by TLC to identify those containing the pure product.

4. Product Isolation: a. Combine the fractions containing the pure product. b. Remove the solvent in vacuo to obtain the purified sulfonamide derivative.

Protocol 2: Analytical HPLC Method Development for a Novel Sulfonamide Derivative (Reversed Phase)

This protocol provides a starting point for developing an analytical HPLC method for assessing the purity of a sulfonamide derivative.

1. Column and Mobile Phase Selection: a. Column: Start with a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[12] b. Mobile Phase A: 0.1% formic acid in water. c. Mobile Phase B: 0.1% formic acid in acetonitrile.

2. Initial Gradient Conditions: a. Flow Rate: 1.0 mL/min. b. Detection: UV at 254 nm or a wavelength appropriate for your compound's chromophore.[12] c. Gradient:

  • 0-2 min: 10% B
  • 2-15 min: 10% to 90% B
  • 15-17 min: 90% B
  • 17-18 min: 90% to 10% B
  • 18-20 min: 10% B (re-equilibration)

3. Optimization: a. Based on the initial chromatogram, adjust the gradient to improve the resolution of your target peak from any impurities. b. If peak shape is poor, consider adding a different modifier or changing the pH. c. If separation is still not optimal, screen other stationary phases (e.g., C8, Phenyl-Hexyl).[13]

Data Presentation

ParameterCondition 1Condition 2Condition 3
Stationary Phase Silica GelC18Chiral (Amylose)
Mobile Phase Hexane/Ethyl AcetateWater/AcetonitrileHeptane/Isopropanol
Elution Mode GradientIsocraticIsocratic
Typical Application Flash PurificationPurity Analysis (HPLC)Enantiomeric Separation

Visualization of Workflows

General Purification Workflow

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Product dissolve Dissolve in Minimum Solvent crude->dissolve dry_load Adsorb onto Silica (Dry Load) dissolve->dry_load load Load Sample dry_load->load pack Pack Column pack->load elute Elute with Gradient load->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate pure_product Pure Sulfonamide evaporate->pure_product

Caption: A typical workflow for the flash chromatographic purification of a novel sulfonamide.

Troubleshooting Logic for Poor Separation

G cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Change cluster_other Other Factors start Poor Separation | Co-elution opt_polarity Adjust Polarity start->opt_polarity opt_gradient Implement Gradient start->opt_gradient opt_ph Adjust pH start->opt_ph change_sp Select Different Stationary Phase (e.g., C18, Amide, Alumina) start->change_sp check_load Reduce Sample Load start->check_load check_flow Optimize Flow Rate start->check_flow end_node Improved Resolution opt_polarity->end_node opt_gradient->end_node opt_ph->end_node change_sp->end_node check_load->end_node check_flow->end_node

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

  • Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. MDPI. [Link]

  • Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science. [Link]

  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. PMC. [Link]

  • TLC of Sulfonamides | Request PDF. ResearchGate. [Link]

  • Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance. PubMed. [Link]

  • Quantitative Analysis of Sulfonamide Residues in Natural Animal Casings by HPLC. ResearchGate. [Link]

  • Optimization and validation of a fast ultrahigh-pressure liquid chromatographic method for simultaneous determination of selected sulphonamides in water samples using a fully porous sub-2 μm column at elevated temperature. ResearchGate. [Link]

  • Chiral separation of new sulfonamide derivatives and evaluation of their enantioselective affinity for human carbonic anhydrase II by microscale thermophoresis and surface plasmon resonance | Request PDF. ResearchGate. [Link]

  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]

  • HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. PMC. [Link]

  • REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Journal of the AOAC. [Link]

  • Sulfonamide purification process.
  • Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. PMC. [Link]

  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. [Link]

  • How to Select the Optimal Chromatography Column. Cole-Parmer. [Link]

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Oxford Academic. [Link]

  • When Other Separation Techniques Fail: Compound-Specific Carbon Isotope Ratio Analysis of Sulfonamide Containing Pharmaceuticals by High-Temperature-Liquid Chromatography-Isotope Ratio Mass Spectrometry. ResearchGate. [Link]

  • Troubleshooting Guide. Phenomenex. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. [Link]

Sources

Troubleshooting

Technical Support Center: Addressing Bacterial Resistance in the Screening of New Sulfonamide Antibiotics

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the screening of novel sulfonamide antibiotics. This guide is designed to provide practical, in-depth tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the screening of novel sulfonamide antibiotics. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, grounded in the fundamental principles of antimicrobial resistance and susceptibility testing. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome common experimental hurdles, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Landscape

This section addresses common conceptual and practical questions that arise during the development and screening of new sulfonamide compounds.

Q1: Why are many of our newly synthesized sulfonamide derivatives showing high Minimum Inhibitory Concentrations (MICs) against common bacterial strains?

A1: High MIC values for novel sulfonamides often stem from pre-existing and widespread bacterial resistance mechanisms. The primary modes of resistance to this class of antibiotics are not easily overcome by minor structural modifications to the core sulfonamide scaffold.[1][2] Bacteria have evolved sophisticated strategies to circumvent the inhibitory action of sulfonamides on folic acid synthesis.[3][4]

The two most prevalent mechanisms are:

  • Target Modification via Acquired Resistance Genes: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sul genes (sul1, sul2, sul3, and sul4).[3][5] These genes encode for alternative, drug-resistant variants of the dihydropteroate synthase (DHPS) enzyme, the primary target of sulfonamides.[1] These variant enzymes have a significantly lower binding affinity for sulfonamides but can still efficiently utilize the natural substrate, para-aminobenzoic acid (pABA), to synthesize folic acid.[1][6]

  • Chromosomal Mutations in the Target Enzyme: Spontaneous mutations in the bacterial folP gene, which encodes the native DHPS enzyme, can lead to amino acid substitutions in the active site.[3][4] These alterations reduce the enzyme's affinity for sulfonamides, thereby conferring resistance.[4]

Therefore, if your test strains possess these resistance mechanisms, your novel compounds may be ineffective from the outset. It is crucial to characterize the genetic background of your screening panel.

Q2: We are observing inconsistent MIC results for the same compound across different experimental runs. What could be the cause?

A2: Inconsistent MIC values are a common source of frustration and can jeopardize the reliability of your screening data. The root causes are often multifactorial, involving both technical and biological variables.

Technical Factors:

  • Inoculum Preparation: The density of the bacterial inoculum is critical. A higher-than-recommended cell density can lead to artificially elevated MICs due to the so-called "inoculum effect," where a larger bacterial population can overcome the antibiotic's inhibitory effect. Conversely, a low inoculum may result in falsely low MICs. Strict adherence to standardized protocols for inoculum preparation (e.g., using a McFarland standard) is essential.

  • Media Composition: The type and quality of the growth medium can significantly impact sulfonamide activity. For instance, Mueller-Hinton Broth (MHB) is the standard for many susceptibility tests, but batch-to-batch variability can occur. Furthermore, the presence of thymidine in the media can allow bacteria to bypass the folic acid synthesis pathway targeted by sulfonamides, leading to inaccurate results.

  • Compound Stability and Solubility: Ensure your sulfonamide derivatives are fully solubilized in the chosen solvent (e.g., DMSO) and stable under experimental conditions. Precipitation of the compound will lead to an underestimation of its true potency.

Biological Factors:

  • Sub-culturing and Genetic Drift: Repeatedly sub-culturing bacterial strains can lead to the selection of resistant subpopulations. It is advisable to use fresh cultures from frozen stocks for each experiment.

Q3: How can we differentiate between a compound that is inherently inactive and one that is being actively resisted by the bacteria?

A3: This is a critical question in early-stage drug discovery. A multi-pronged approach is necessary to distinguish between intrinsic inactivity and active resistance.

  • Expanded Screening Panel: Test your compound against a well-characterized panel of bacterial strains, including:

    • Known sulfonamide-susceptible strains (e.g., reference strains from ATCC).

    • Clinical isolates with confirmed resistance mechanisms (e.g., strains carrying sul1 or sul2 genes).

    • Strains with known mutations in the folP gene.

    If your compound is active against susceptible strains but not resistant ones, this strongly suggests that active resistance mechanisms are at play.

  • Mechanism of Action Studies: If your compound shows promising activity, preliminary mechanism-of-action studies can provide valuable insights. For example, you can assess its ability to inhibit recombinant DHPS enzyme activity in a cell-free assay. This can help confirm that your compound is targeting the intended pathway.

  • Synergy Testing: Evaluate your compound in combination with other antibiotics. For example, a checkerboard assay with trimethoprim, which targets the subsequent step in the folic acid pathway, can reveal synergistic effects.[7] Synergy can indicate that your compound is indeed acting on the intended pathway, even if its standalone activity is modest.

Section 2: Troubleshooting Guides

This section provides structured guidance for addressing specific problems you may encounter during your screening experiments.

Troubleshooting Scenario 1: High MICs Against Gram-Negative Bacteria
  • Problem: Your novel sulfonamide shows some activity against Gram-positive bacteria (e.g., Staphylococcus aureus) but is largely ineffective against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa).

  • Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Outer Membrane Permeability The outer membrane of Gram-negative bacteria acts as a formidable barrier, preventing many compounds from reaching their intracellular targets.1. Chemical Modification: Consider structural modifications to your sulfonamide to enhance its ability to penetrate the outer membrane (e.g., adding cationic groups). 2. Use of Permeabilizing Agents: In your screening assays, include a sub-inhibitory concentration of an outer membrane permeabilizing agent (e.g., EDTA, polymyxin B nonapeptide) to assess if the lack of activity is due to poor uptake.
Efflux Pumps Gram-negative bacteria possess a wide array of efflux pumps that can actively expel antibiotics from the cell before they can exert their effect.[4][8]1. Screening in the Presence of Efflux Pump Inhibitors (EPIs): Perform MIC assays with and without a broad-spectrum EPI (e.g., PAβN). A significant reduction in the MIC in the presence of the EPI suggests your compound is a substrate for efflux pumps.
Prevalent Resistance Genes Gram-negative enteric bacteria are known to frequently carry plasmid-borne sul genes, conferring high-level resistance.[1]1. Genotypic Characterization: Use PCR to screen your test strains for the presence of sul1, sul2, and sul3 genes. This will help you understand the resistance landscape of your screening panel.
Troubleshooting Scenario 2: Discrepancies Between Disk Diffusion and Broth Microdilution Assays
  • Problem: A compound appears potent in a disk diffusion assay (large zone of inhibition) but shows a high MIC in a broth microdilution assay.

  • Potential Causes & Solutions:

Potential CauseExplanationRecommended Action
Compound Diffusion Properties The size of the zone of inhibition in a disk diffusion assay is influenced by the compound's molecular weight and its ability to diffuse through the agar. A small, highly diffusible compound may produce a large zone even if its intrinsic activity is moderate.1. Prioritize Broth Microdilution: For quantitative structure-activity relationship (SAR) studies, rely on the MIC values obtained from broth microdilution, as this method is less affected by the physicochemical properties of the compound.[9]
Compound Stability in Broth The compound may be less stable in liquid broth over the course of a 16-20 hour incubation compared to its stability in agar.1. Stability Assessment: Assess the stability of your compound in your chosen broth medium over the incubation period using analytical methods like HPLC.
Workflow for Investigating Sulfonamide Resistance

The following diagram illustrates a logical workflow for investigating the potential mechanisms of resistance when a new sulfonamide compound shows poor activity.

resistance_workflow cluster_investigation Investigation Pathway start High MIC Observed for New Sulfonamide check_panel Is the MIC high against both susceptible and resistant strains? start->check_panel check_permeability Assess Outer Membrane Permeability (Gram-Negatives) check_panel->check_permeability No conclusion_inactive Compound Likely Intrinsically Inactive or Poor Permeability check_panel->conclusion_inactive Yes check_efflux Test for Efflux Pump Activity check_permeability->check_efflux check_target_genes Sequence folP Gene for Mutations check_efflux->check_target_genes check_sul_genes PCR for sul Genes (sul1, sul2, sul3) check_target_genes->check_sul_genes conclusion_resistance Resistance Mechanism Identified check_sul_genes->conclusion_resistance

Caption: A workflow for diagnosing the cause of high MICs in new sulfonamides.

Section 3: Experimental Protocols

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Sulfonamide compound stock solution (e.g., 10 mg/mL in DMSO)

  • Sterile saline (0.85% NaCl)

  • McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), pick several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: a. Prepare serial two-fold dilutions of the sulfonamide compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. b. Include a growth control well (broth only, no compound) and a sterility control well (broth only, no bacteria).

  • Inoculation: a. Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). This brings the total volume to 100 µL.

  • Incubation: a. Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: a. The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.

Protocol 2: PCR for Detection of sul1 and sul2 Resistance Genes

Materials:

  • Bacterial genomic DNA extract

  • PCR primers for sul1 and sul2 (refer to published literature for validated sequences)

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Thermocycler

  • Agarose gel electrophoresis equipment

Procedure:

  • PCR Reaction Setup: a. Prepare a master mix containing water, PCR buffer, dNTPs, forward and reverse primers, and Taq polymerase. b. Aliquot the master mix into PCR tubes. c. Add the template genomic DNA to each respective tube. Include a positive control (DNA from a known sul-positive strain) and a negative control (no template DNA).

  • Thermocycling: a. Use a standard three-step PCR protocol: i. Initial denaturation (e.g., 95°C for 5 minutes). ii. 30-35 cycles of:

    • Denaturation (e.g., 95°C for 30 seconds)
    • Annealing (e.g., 55-60°C for 30 seconds, primer-dependent)
    • Extension (e.g., 72°C for 1 minute) iii. Final extension (e.g., 72°C for 5-10 minutes).
  • Gel Electrophoresis: a. Run the PCR products on a 1-1.5% agarose gel stained with a DNA-binding dye. b. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for the respective sul gene.

Folic Acid Biosynthesis Pathway and Sulfonamide Action

The diagram below illustrates the mechanism of action of sulfonamides and the primary resistance mechanism involving a modified DHPS enzyme.

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Resistant_DHPS Resistant DHPS (from sul genes) PABA->Resistant_DHPS Pteridine Pteridine Precursor Pteridine->DHPS Pteridine->Resistant_DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Normal Synthesis Sulfonamide Sulfonamide Sulfonamide->DHPS Competitive Inhibition Sulfonamide->Resistant_DHPS No Inhibition Resistant_DHPS->DHF Synthesis Continues

Sources

Optimization

Enhancing the selectivity of sulfonamide inhibitors for specific enzyme isoforms

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Selectivity for Carbonic Anhydrase Isoforms (hCA IX/XII vs. hCA I/II) Welcome to the Advanced Application Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Enhancing Selectivity for Carbonic Anhydrase Isoforms (hCA IX/XII vs. hCA I/II)

Welcome to the Advanced Application Support Center.

My name is Dr. Aris, Senior Application Scientist. You are likely here because your sulfonamide inhibitors are showing high potency but poor selectivity, or you are seeing discrepancies between your enzymatic


 values and cellular efficacy.

Sulfonamides are the archetype of "promiscuous" inhibitors. The zinc-binding group (ZBG) anchors them to the active site of nearly all 15 human Carbonic Anhydrase (hCA) isoforms. To achieve selectivity—specifically targeting tumor-associated transmembrane isoforms (hCA IX/XII) over ubiquitous cytosolic ones (hCA I/II)—we must move beyond simple affinity and engineer steric and kinetic discrimination .

This guide synthesizes structural biology, kinetic analysis, and medicinal chemistry into actionable troubleshooting workflows.

Module 1: Structural Design & SAR Troubleshooting

The Problem: "My inhibitor binds to the target (hCA IX) but hits the off-target (hCA II) with equal potency."

The Mechanism: The catalytic center (Zn²⁺ coordinated by three Histidines) is highly conserved across isoforms.[1] You cannot achieve selectivity solely through the sulfonamide-zinc interaction. You must utilize the "Tail Approach."

The active site of hCAs is a conical cavity with two distinct halves: a hydrophobic pocket and a hydrophilic pocket . The entrance to this cavity varies significantly between isoforms.[2]

  • hCA II (Off-Target): Possesses a bulky Phe131 residue at the active site entrance, creating a steric bottleneck.[1]

  • hCA IX (Target): Possesses a smaller Val131 residue.

  • hCA XII (Target): Possesses an Ala131 residue.

Troubleshooting Protocol: If your selectivity ratio (


 hCA II / 

hCA IX) is < 10, your "tail" is likely too flexible or too small.
  • Exploit the Steric Clash: Design tails with bulky aromatic or heteroaromatic rings that physically clash with Phe131 in hCA II but fit comfortably in the wider entrance of hCA IX/XII created by Val131/Ala131 [1].

  • Target the Hydrophobic Pocket: hCA IX has a more defined hydrophobic pocket near the entrance. Ureido-linkers (as seen in SLC-0111 ) provide the flexibility to orient a hydrophobic tail into this pocket while maintaining ZBG contact [2].

Visualization: The Tail Approach Logic

TailApproach Start Inhibitor Design ZBG Zinc Binding Group (Sulfonamide) Start->ZBG Anchors to Zn2+ Linker Linker Region (Ureido/Amide) ZBG->Linker Spans Active Site Tail Tail Moiety (Bulky/Hydrophobic) Linker->Tail Extends to Rim Target hCA IX / XII (Val131 / Ala131) Tail->Target Fits in wide entry OffTarget hCA II (Phe131) Tail->OffTarget Hits Bulky Phe131 Result_Sel High Affinity (Selectivity Achieved) Target->Result_Sel Result_Clash Steric Clash (Binding Prevented) OffTarget->Result_Clash

Figure 1: The "Tail Approach" exploits steric hindrance at residue 131 to differentiate between ubiquitous hCA II and tumor-associated hCA IX.

Module 2: Assay Optimization & Kinetics

The Problem: "I am getting inconsistent


 values, or my stopped-flow data contradicts my esterase assay data."

The Mechanism: Carbonic anhydrases are among the fastest enzymes known (


).
  • Esterase Assay (4-NPA): Often used for high-throughput screening because it is easy. However, hCAs are not natural esterases. This assay measures a side-activity that may not perfectly correlate with CO₂ hydration inhibition, leading to false positives or skewed

    
     values [3].
    
  • Stopped-Flow CO₂ Hydration: This is the gold standard . It measures the physiological reaction (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) by tracking pH changes with an indicator (e.g., Phenol Red) over milliseconds.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
No Inhibition in Cell Lysates Hemoglobin Interference RBCs are packed with hCA I/II. Even 1% hemolysis releases enough hCA I/II to mask hCA IX inhibition. Use plasma-membrane isolated fractions or specific antibodies to pull down hCA IX before assaying [4].
Non-Linear Lineweaver-Burk Enzyme Concentration For tight-binding inhibitors (Ki < [E]), steady-state assumptions fail. Use the Morrison Equation for tight-binding inhibition rather than standard Michaelis-Menten kinetics.
Drifting Baseline CO₂ Loss CO₂ is volatile. Ensure your substrate solution is freshly saturated and kept in a closed syringe system (Stopped-Flow) rather than an open well plate.
Visualization: Assay Troubleshooting Decision Tree

AssayTroubleshoot Issue Inconsistent Ki Data CheckMethod Check Assay Method Issue->CheckMethod Esterase Esterase Assay (4-NPA) CheckMethod->Esterase Current Method StoppedFlow Stopped-Flow (CO2 Hydration) CheckMethod->StoppedFlow Current Method Action1 Switch to Stopped-Flow (Physiological Relevance) Esterase->Action1 Artifact Risk Decision1 Is Ki < Enzyme Conc? StoppedFlow->Decision1 Action2 Use Morrison Equation (Tight Binding) Decision1->Action2 Yes Action3 Check Hemolysis/Purity Decision1->Action3 No (Data Noisy)

Figure 2: Decision matrix for resolving kinetic discrepancies. Note that esterase assays are often insufficient for final validation of isoform selectivity.

Module 3: In Vitro vs. In Vivo Discrepancies

The Problem: "My compound has a nanomolar


 for hCA IX in the enzyme assay but shows no efficacy in cell proliferation assays."

The Mechanism:

  • Target Expression (Hypoxia): hCA IX expression is strictly regulated by HIF-1α . In standard cell culture (normoxia, ~21% O₂), hCA IX expression is negligible in many cell lines. You are treating a target that isn't there.

  • Membrane Permeability: hCA IX and XII are extracellular enzymes (catalytic domain faces outside). hCA I and II are cytosolic.[3][4]

    • If your inhibitor is highly lipophilic, it crosses the membrane and inhibits hCA I/II (off-target toxicity).

    • Selectivity Trick: Append a charged or highly hydrophilic tail (e.g., a pyridinium salt or sulfonate). This makes the molecule membrane-impermeable , forcing it to stay outside and exclusively target hCA IX/XII [5].

Troubleshooting Protocol:

  • Step 1: Verify hCA IX expression. Perform Western Blot on lysates from cells cultured in Hypoxia (1% O₂) vs Normoxia.

  • Step 2: Use SLC-0111 as a positive control. It is a transmembrane-selective inhibitor that requires hypoxic conditions to show maximum differential efficacy [6].

  • Step 3: If off-target toxicity is high, modify the tail to increase polarity (low LogP).

Frequently Asked Questions (FAQ)

Q: Why do I see time-dependent inhibition with my sulfonamides? A: While sulfonamides are typically reversible, competitive inhibitors, some bulky tails can induce a "induced fit" mechanism where the enzyme loop remodels to accommodate the inhibitor. This can look like slow-binding kinetics. Ensure you pre-incubate the enzyme and inhibitor for at least 15 minutes before adding the substrate (CO₂) to reach equilibrium.

Q: Can I use commercial carbonic anhydrase from bovine erythrocytes (bCA II) as a surrogate for human CA II? A: Generally, yes. bCA II shares very high sequence homology with hCA II and is a cost-effective off-target control. However, for hCA IX/XII, you must use recombinant human enzymes, as there are no bovine equivalents commonly available that mimic the tumor-associated isoforms' specific active site architecture.

Q: How do I solubilize my sulfonamide for the assay without inhibiting the enzyme? A: Sulfonamides often have poor aqueous solubility. Dissolve in 100% DMSO to create a stock. Ensure the final DMSO concentration in the assay buffer is < 1% . hCAs are relatively stable in DMSO up to 1%, but higher concentrations can denature the protein or affect the proton transfer network.

References
  • Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action.[5][6] Journal of Medicinal Chemistry. Link

  • Nocentini, A., et al. (2018). SLC-0111, a first-in-class cancer therapeutic targeting Carbonic Anhydrase IX.[1][7] Expert Opinion on Investigational Drugs. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][8][9][10][11][12] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Al-Soudi, A., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis.[13][14] Frontiers in Physiology. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2016–2018). Expert Opinion on Therapeutic Patents. Link

  • McDonald, P. C., et al. (2012). Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS ONE. Link

Sources

Troubleshooting

Technical Support Center: Interpreting Complex NMR Spectra of Polysubstituted Benzenesulfonamides

Welcome to the technical support center dedicated to unraveling the complexities of Nuclear Magnetic Resonance (NMR) spectra of polysubstituted benzenesulfonamides. This guide is designed for researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to unraveling the complexities of Nuclear Magnetic Resonance (NMR) spectra of polysubstituted benzenesulfonamides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the structural elucidation of these important pharmaceutical compounds. Here, we move beyond basic spectral interpretation, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may face during your experiments.

Introduction: The Challenge of Polysubstituted Benzenesulfonamides

Polysubstituted benzenesulfonamides are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities.[1] However, their structural complexity often translates into intricate NMR spectra. The aromatic region, in particular, can become a dense forest of overlapping multiplets, making unambiguous assignment a significant hurdle. This guide provides practical, field-proven insights to help you navigate these challenges with confidence.

I. Frequently Asked Questions (FAQs)

Q1: Why are the aromatic proton signals in my polysubstituted benzenesulfonamide spectrum so crowded and difficult to interpret?

A: The complexity in the aromatic region (typically δ 6.5-8.5 ppm) arises from several factors inherent to these molecules:

  • Multiple Substituents: Each substituent on the benzene ring electronically influences the chemical shifts of the remaining aromatic protons.[2] Both electron-donating and electron-withdrawing groups cause a combination of shielding and deshielding effects that can be difficult to predict without a deeper analysis.

  • Reduced Symmetry: As the number of different substituents increases, the symmetry of the benzene ring is lost. This results in more unique proton environments, leading to a greater number of distinct signals.[3] For monosubstituted rings, you might observe a more simplified pattern, but with two or more different substituents, the number of signals increases, and their splitting patterns become more complex.[4]

  • Complex Spin-Spin Coupling: In polysubstituted systems, protons are often coupled to multiple non-equivalent neighbors. This leads to complex splitting patterns such as doublets of doublets, triplets of doublets, and even higher-order multiplets that can extensively overlap.[2]

Q2: I'm seeing more signals than expected, or my peaks are unusually broad. What could be the cause?

A: This is a common observation and is often due to the presence of rotamers or conformational isomers. The sulfonamide group can exhibit restricted rotation around the S-N and S-C bonds. If this rotation is slow on the NMR timescale, you may observe distinct signals for each rotational conformer.

  • Troubleshooting: A Variable Temperature (VT) NMR study is the definitive method to investigate this.[5]

    • At low temperatures: Rotational exchange is slow, and you will see separate, sharp signals for each rotamer.

    • At intermediate temperatures (coalescence): As the temperature increases, the rate of rotation becomes comparable to the NMR frequency difference between the signals, causing them to broaden and merge.

    • At high temperatures: Rotation is fast, and the NMR experiment averages the signals, resulting in a single, sharp peak for the affected protons.

Q3: How can I confidently assign the sulfonamide N-H proton?

A: The sulfonamide N-H proton signal can be variable in its chemical shift and is often broad. Here are two common methods for its identification:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly diminish in intensity.[6]

  • Chemical Shift Range: In DMSO-d₆, the sulfonamide N-H proton typically appears as a singlet between δ 8.78 and 10.15 ppm.[7] However, this can vary depending on the solvent and the electronic nature of the substituents.

II. Troubleshooting Guides

Scenario 1: Overlapping Aromatic Signals

This is arguably the most frequent challenge. When your aromatic region is an uninterpretable multiplet, consider the following strategies:

1.1. Strategic Solvent Selection

A simple yet powerful technique is to re-run the NMR in a different deuterated solvent.[6][8] Solvents can induce differential shifts in proton resonances, a phenomenon known as the Aromatic Solvent-Induced Shift (ASIS), which can often resolve overlapping signals.[8]

Solvent Typical Effect on Aromatic Protons When to Use
CDCl₃ Standard, relatively non-interacting.Good starting point for many compounds.
DMSO-d₆ Can form hydrogen bonds, often shifts N-H and O-H protons downfield.[9]Useful for improving solubility of polar compounds and for observing labile protons.
Benzene-d₆ Aromatic solvent that can cause significant upfield or downfield shifts due to anisotropic effects.[10]Excellent for resolving overlapping aromatic and aliphatic signals.
Acetone-d₆ A polar aprotic solvent that can offer a different chemical shift dispersion compared to CDCl₃ and DMSO-d₆.[6]A good alternative when other common solvents fail to provide resolution.

Experimental Protocol: Solvent Effect Analysis

  • Sample Preparation: Prepare separate, identically concentrated solutions of your benzenesulfonamide in different deuterated solvents (e.g., CDCl₃, Benzene-d₆, Acetone-d₆, DMSO-d₆). A concentration of 5-10 mg in 0.5-0.7 mL of solvent is a good starting point.[8]

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing.

  • NMR Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical experimental conditions (e.g., temperature, number of scans).

  • Data Analysis: Process and compare the spectra to identify the solvent system that provides the best signal dispersion.

1.2. Two-Dimensional (2D) NMR Spectroscopy

When solvent changes are insufficient, 2D NMR is your most powerful tool for unambiguous structure elucidation.[11][12][13]

G cluster_1d 1D NMR cluster_2d 2D NMR H1_NMR ¹H NMR COSY COSY H1_NMR->COSY ¹H-¹H Correlations (2-3 bonds) HSQC HSQC H1_NMR->HSQC ¹H-¹³C Correlations (1 bond) HMBC HMBC H1_NMR->HMBC ¹H-¹³C Correlations (2-3 bonds) NOESY NOESY/ROESY H1_NMR->NOESY ¹H-¹H Correlations (through space) C13_NMR ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically over two to three bonds.[14] It is invaluable for tracing out the connectivity of protons within the aromatic spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[13] This is essential for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds.[13][15] It is crucial for identifying quaternary carbons and for connecting different molecular fragments. For instance, the aromatic protons will show HMBC correlations to neighboring carbons and to the carbon attached to the sulfonyl group.

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments show correlations between protons that are close in space, regardless of whether they are coupled through bonds. This is particularly useful for determining the relative stereochemistry and for differentiating between isomers.

Scenario 2: Ambiguous Substitution Patterns

The substitution pattern on the benzene ring dictates the number of signals and their splitting patterns in the ¹H and ¹³C NMR spectra.[3][16][17]

2.1. Predicting and Confirming Substitution Patterns
  • Symmetry Analysis: The number of signals in the ¹³C NMR spectrum is a powerful indicator of molecular symmetry.[3][16]

    • Para-disubstituted: Due to a plane of symmetry, you will observe only four aromatic carbon signals (two for protonated carbons and two for substituted carbons).[16]

    • Ortho- and Meta-disubstituted (with different substituents): These will typically show six distinct aromatic carbon signals.[16]

  • ¹H NMR Splitting Patterns: While complex, some general patterns can be indicative:

    • Para-disubstituted: Often shows two symmetrical doublets (an AA'BB' system).[4][17]

    • Ortho-disubstituted: Can present as four distinct multiplets.[17]

    • Meta-disubstituted: May also show four signals, sometimes with one appearing as a singlet-like peak if it has no ortho or meta couplings.[17]

2.2. Leveraging Computational Chemistry

When experimental data is ambiguous, computational methods can provide valuable confirmation.

Workflow: Computational NMR Prediction

G Start Propose Putative Structure(s) Optimize Geometry Optimization (e.g., DFT) Start->Optimize NMR_Calc NMR Calculation (e.g., GIAO) Optimize->NMR_Calc Compare Compare Calculated vs. Experimental Spectra NMR_Calc->Compare Refine Refine Structure or Propose New Ones Compare->Refine Mismatch Final Final Structure Assignment Compare->Final Good Match Refine->Optimize

  • Structure Input: Draw your proposed structure(s) in a molecular modeling program.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., Density Functional Theory - DFT).

  • NMR Calculation: Use a method like GIAO (Gauge-Including Atomic Orbital) to calculate the NMR chemical shifts and coupling constants.[9]

  • Comparison: Compare the predicted spectrum with your experimental data. A good correlation can provide strong evidence for your proposed structure.[18]

III. Data Presentation: Typical Chemical Shift Ranges

The following table provides approximate ¹H and ¹³C NMR chemical shift ranges for substituted benzenesulfonamides. Note that these are general guidelines, and actual values will depend on the specific substituents and solvent.

Atom Typical Chemical Shift (δ) in ppm Notes
Aromatic Protons (Ar-H) 6.5 - 8.5Protons ortho to the -SO₂NHR group are typically the most downfield.[4][16]
Sulfonamide Proton (SO₂N H-R) 5.0 - 11.0Highly variable and dependent on solvent and concentration. Often broad.[7][18]
Aromatic Carbons (Ar-C) 110 - 150The carbon directly attached to the sulfur (ipso-carbon) is often in the 140-150 ppm range.[16]
Alkyl Protons (on R group) 0.8 - 4.5Depends on the proximity to electronegative atoms.
Alkyl Carbons (on R group) 10 - 70Dependent on the nature of the R group.

IV. Conclusion

Interpreting the NMR spectra of polysubstituted benzenesulfonamides requires a systematic and multi-faceted approach. By understanding the underlying principles, recognizing common challenges, and employing a strategic combination of 1D and 2D NMR techniques, alongside computational methods when necessary, you can confidently elucidate the structures of these complex and vital molecules. This guide serves as a starting point for your troubleshooting efforts, empowering you to extract the maximum information from your NMR data.

V. References

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. (n.d.). Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds - Chemistry LibreTexts. (2024, March 17). Retrieved from [Link]

  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra | Journal of Chemical Education - ACS Publications. (2025, July 9). Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC. (2022, October 31). Retrieved from [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). Retrieved from [Link]

  • H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024, June 4). Retrieved from [Link]

  • Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved from [Link]

  • Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit. (2022, January 13). Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Assignment of Complex NMR Spectra-Chemistry Services - Emery Pharma. (2012, October 3). Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Sulfonamides in Biological Systems

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative approach to enhancing therapeutic potential. This guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has emerged as a transformative approach to enhancing therapeutic potential. This guide provides a comprehensive comparative analysis of the biological activity of fluorinated versus non-fluorinated sulfonamides, a versatile class of compounds with a broad spectrum of pharmacological applications. By delving into the fundamental principles of fluorine's influence and examining specific case studies, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage fluorination for the rational design of next-generation sulfonamide-based therapeutics.

The Enduring Significance of the Sulfonamide Scaffold

Sulfonamides, characterized by the -SO₂NHR functional group, have a rich history in medicinal chemistry, dating back to the discovery of their antibacterial properties.[1] Their mechanism of action in bacteria involves the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis.[2] As mammals obtain folic acid from their diet, this pathway provides a selective target for antimicrobial agents.[2] Beyond their antibacterial effects, sulfonamides have demonstrated a remarkable diversity of biological activities, including anticancer, anti-inflammatory, and diuretic properties, by targeting a range of enzymes such as carbonic anhydrases and cyclooxygenases (COX).[3][4]

The Strategic Introduction of Fluorine: A Paradigm Shift in Drug Design

The introduction of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[5] Fluorine, being the most electronegative element, imparts unique electronic characteristics to a molecule. The carbon-fluorine (C-F) bond is highly polarized and exceptionally strong, which can significantly influence a compound's metabolic stability, binding affinity, and membrane permeability.[6] More than half of all newly approved small-molecule drugs now contain at least one fluorine atom, a testament to its profound impact on drug efficacy and safety.

Key advantages of fluorination in drug design include:

  • Enhanced Metabolic Stability: The strength of the C-F bond makes it less susceptible to enzymatic cleavage by metabolic enzymes like cytochrome P450s, often leading to a longer in vivo half-life.[6]

  • Increased Potency and Selectivity: Fluorine's electronegativity can alter the electronic distribution within a molecule, potentially leading to stronger and more specific interactions with the target protein.[7]

  • Improved Pharmacokinetics: Fluorination can modulate a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

Head-to-Head Comparison: Fluorinated vs. Non-Fluorinated Sulfonamides

The impact of fluorination on the biological activity of sulfonamides is best illustrated through direct comparison with their non-fluorinated analogs across different therapeutic targets.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are implicated in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer.[8] Sulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the zinc ion in the enzyme's active site.

Studies have shown that the introduction of fluorine atoms onto the benzenesulfonamide scaffold can significantly enhance inhibitory potency and isoform selectivity.[8] For instance, substituted tri- and tetrafluorobenzenesulfonamides have been shown to be nanomolar inhibitors of several CA isoforms, including the tumor-associated CA IX and CA XII.[8] The fluorine atoms can engage in favorable interactions within the active site, leading to tighter binding. In some cases, fluorination can also improve selectivity for specific CA isoforms, which is crucial for minimizing off-target effects.[8]

Table 1: Comparative Inhibition of Carbonic Anhydrase Isoforms by Fluorinated and Non-Fluorinated Sulfonamides (Hypothetical Data)

CompoundStructureCA I Ki (nM)CA II Ki (nM)CA IX Ki (nM)
BenzenesulfonamideC₆H₅SO₂NH₂2501225
4-FluorobenzenesulfonamideFC₆H₄SO₂NH₂150815
2,3,5,6-TetrafluorobenzenesulfonamideF₄C₆HSO₂NH₂7525

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

Cyclooxygenase-2 (COX-2) Inhibition

Non-steroidal anti-inflammatory drugs (NSAIDs) often target cyclooxygenase enzymes (COX-1 and COX-2). Selective COX-2 inhibitors are desirable as they can reduce inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[4] Several selective COX-2 inhibitors, such as celecoxib, feature a sulfonamide moiety.

Research on fluorinated pyrazole derivatives has demonstrated that the incorporation of fluorine can lead to remarkable potency, often comparable to or exceeding that of celecoxib.[7] For example, a fluorinated derivative of celecoxib was found to be a slow, tight-binding inhibitor of COX-2 with minimal activity against COX-1.[9][10] The fluorine substituent can enhance the binding affinity to the active site of COX-2, contributing to both potency and selectivity.[4][7]

Table 2: Comparative COX-2 Inhibitory Activity of a Fluorinated vs. Non-Fluorinated Pyrazole Derivative (Hypothetical Data)

CompoundStructureCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Pyrazole-sulfonamide(Structure)>1000.5>200
Fluoro-pyrazole-sulfonamide(Structure with F)>1000.05>2000

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

Anticancer Activity

The anticancer potential of sulfonamides is an active area of research, with mechanisms including the inhibition of carbonic anhydrases, cell cycle arrest, and disruption of microtubule assembly.[3] Fluorinated sulfonamide derivatives have shown promising cytotoxic activity against various cancer cell lines.[11] For instance, a study investigating N-ethyl toluene-4-sulfonamide and 2,5-Dichlorothiophene-3-sulfonamide found that the latter exhibited more potent cytotoxic activity against HeLa, MCF-7, and MDA-MB-231 cancer cell lines.[11] While this particular example doesn't directly compare a fluorinated and non-fluorinated analog, it highlights the potential for halogenation to enhance anticancer efficacy. Other studies have shown that newly synthesized cinnamide-fluorinated derivatives display significant antiproliferative activity against liver cancer cells.[12]

Table 3: Comparative In Vitro Cytotoxicity (IC₅₀, µM) of a Fluorinated vs. Non-Fluorinated Sulfonamide Derivative Against Cancer Cell Lines (Hypothetical Data)

CompoundHepG2 (Liver)MCF-7 (Breast)A549 (Lung)
Sulfonamide Analog A25.432.145.8
Fluorinated Analog A8.210.515.3

Note: This table presents hypothetical data for illustrative purposes, based on trends observed in the literature.

Experimental Protocols for Comparative Analysis

To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is essential. The following are detailed protocols for key assays used to compare the biological activity of fluorinated and non-fluorinated sulfonamides.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.[13]

Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., HepG2, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Seed cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for attachment.[13]

  • Compound Treatment:

    • Prepare stock solutions of the test sulfonamides (fluorinated and non-fluorinated) in a suitable solvent like DMSO.

    • Perform serial dilutions of the compounds in the culture medium to achieve a range of desired concentrations.

    • Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified duration (e.g., 72 hours).[13]

  • MTT Addition and Incubation:

    • Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[13]

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[13]

    • Measure the absorbance of the solution at 540 nm using a microplate reader.[13]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Add Test Compounds (Fluorinated & Non-Fluorinated) B->C D Incubate for 72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilizing Agent F->G H Measure Absorbance at 540 nm G->H I Calculate IC50 Values H->I Enzyme_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Enzyme Solution Mix Mix Enzyme & Inhibitor Enzyme->Mix Substrate Substrate Solution Add_Substrate Add Substrate Substrate->Add_Substrate Inhibitor Inhibitor Solutions (Fluorinated & Non-Fluorinated) Inhibitor->Mix Incubate Pre-incubate Mix->Incubate Incubate->Add_Substrate Measure Monitor Reaction Add_Substrate->Measure Calculate_V Calculate Velocity Measure->Calculate_V Plot Plot Velocity vs. [Inhibitor] Calculate_V->Plot Determine_IC50 Determine IC50/Ki Plot->Determine_IC50

Caption: General workflow for an enzyme inhibition assay.

In Vitro Metabolic Stability Assay

This assay measures the rate at which a compound is metabolized by liver microsomes, providing an indication of its likely in vivo metabolic clearance. [14] Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (pH 7.4).

    • Obtain liver microsomes (e.g., human, rat) and prepare a stock solution.

    • Prepare a stock solution of the NADPH regenerating system.

    • Prepare stock solutions of the test compounds (fluorinated and non-fluorinated).

  • Incubation:

    • In a microcentrifuge tube, combine the buffer, liver microsomes, and the test compound.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t₁/₂) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint).

Metabolic_Stability_Assay start Start prep Prepare Reaction Mix (Buffer, Microsomes, Compound) start->prep prewarm Pre-warm to 37°C prep->prewarm initiate Initiate with NADPH prewarm->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling quench Quench Reaction sampling->quench analyze Analyze by LC-MS/MS quench->analyze data Plot ln(% Remaining) vs. Time analyze->data calculate Calculate t1/2 and CLint data->calculate end End calculate->end

Caption: Workflow for an in vitro metabolic stability assay.

Conclusion and Future Perspectives

The judicious incorporation of fluorine into the sulfonamide scaffold offers a powerful strategy to enhance biological activity and overcome pharmacokinetic limitations. As demonstrated, fluorination can lead to significant improvements in potency, selectivity, and metabolic stability across a range of therapeutic targets. The provided experimental protocols offer a robust framework for the comparative evaluation of fluorinated and non-fluorinated sulfonamides, enabling data-driven decision-making in drug discovery programs.

The future of sulfonamide-based drug design will undoubtedly continue to leverage the unique properties of fluorine. Advances in synthetic chemistry are providing more sophisticated tools for the precise and selective introduction of fluorine into complex molecules. Coupled with a deeper understanding of the intricate interactions between fluorinated compounds and their biological targets, the path is paved for the development of highly optimized and effective sulfonamide therapeutics.

References

  • Gudaitis, P., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(4), 651-661. Retrieved from [Link]

  • D'Ascenzio, M., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. Bioorganic & Medicinal Chemistry, 21(22), 7043-7050. Retrieved from [Link]

  • Gerebtzoff, G., et al. (2008). Novel highly fluorinated sulfamates: synthesis and evaluation of their surfactant properties. Journal of Fluorine Chemistry, 129(10), 963-969. Retrieved from [Link]

  • Khan, I., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(13), 5129. Retrieved from [Link]

  • Angeli, A., et al. (2018). Fluoroenesulphonamides: N-sulphonylurea isosteres showing nanomolar selective cancer-related transmembrane human carbonic anhydrase inhibition. Organic & Biomolecular Chemistry, 16(34), 6262-6268. Retrieved from [Link]

  • Abdellatif, K. R. A., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry, 13(2), 147-166. Retrieved from [Link]

  • Puşcaş, P. I., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1085-1090. Retrieved from [Link]

  • Sławiński, J., et al. (2019). 1,2,4-Triazine Sulfonamides: Synthesis by Sulfenamide Intermediates, In Vitro Anticancer Screening, Structural Characterization, and Molecular Docking Study. Molecules, 24(18), 3349. Retrieved from [Link]

  • Angeli, A., et al. (2021). Modulating the Efficacy of Carbonic Anhydrase Inhibitors through Fluorine Substitution. Angewandte Chemie International Edition, 60(29), 15734-15748. Retrieved from [Link]

  • Smirnovas, V., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2021). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. RSC Advances, 11(48), 30165-30180. Retrieved from [Link]

  • Kumar, A., et al. (2021). Design, Synthesis and Anticancer Activity of Sulfonamide Derivatives of 1,2,3-Triazole-Indoles. ResearchGate. Retrieved from [Link]

  • Supuran, C. T., et al. (2003). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry - Anti-Cancer Agents, 3(2), 117-127. Retrieved from [Link]

  • Alam, M. A., et al. (2005). Biological activities of sulfonamides. ResearchGate. Retrieved from [Link]

  • Uddin, M. J., et al. (2011). Fluorinated COX-2 inhibitors as agents in PET imaging of inflammation and cancer. Cancer Prevention Research, 4(10), 1536-1545. Retrieved from [Link]

  • Altman, R. A., et al. (2016). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry, 59(4), 1384-1406. Retrieved from [Link]

  • Yasmeen, S., et al. (2023). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. Journal of Biomolecular Structure and Dynamics, 1-17. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2011). Fluorinated COX-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer. Cancer Prevention Research, 4(10), 1536-1545. Retrieved from [Link]

  • Chaudhari, S. B., et al. (2024). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Heliyon, 12(1), e32434. Retrieved from [Link]

  • Aslam, M., et al. (2022). Recent Advances in The Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 629-655. Retrieved from [Link]

  • Ghorab, M. M., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceuticals, 5(9), 979-1007. Retrieved from [Link]

  • Kalgutkar, A. S., et al. (2011). Fluorinated COX-2 Inhibitors as Agents in PET Imaging of Inflammation and Cancer. American Association for Cancer Research. Retrieved from [Link]

  • Gryko, D. T., et al. (2020). Trifluoromethanesulfonamide vs. Non-Fluorinated Sulfonamides in Oxidative Sulfamidation of the C=C Bond: An In Silico Study. Molecules, 25(20), 4831. Retrieved from [Link]

  • Altman, R. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • Deuther-Conrad, W., et al. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals, 10(4), 88. Retrieved from [Link]

  • Altman, R. A., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ResearchGate. Retrieved from [Link]

  • Onwudiwe, D. C., et al. (2018). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. ResearchGate. Retrieved from [Link]

  • Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Bioorganic & Medicinal Chemistry, 14(16), 5459-5468. Retrieved from [Link]

  • Khan, I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1239, 130514. Retrieved from [Link]

  • Kieffer, M. E., et al. (2022). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry, 20(31), 6219-6223. Retrieved from [Link]

  • Danish, M., et al. (2020). Antiradical, antimicrobial and enzyme inhibition evaluation of sulfonamide derived esters; synthesis, X-Ray analysis and DFT studies. Semantic Scholar. Retrieved from [Link]

  • Ghorab, M. M., et al. (2024). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 9(16), 18029-18042. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Kinase Cross-Reactivity Profiling of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Abstract The development of small molecule kinase inhibitors is a cornerstone of modern therapeutic discovery, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of small molecule kinase inhibitors is a cornerstone of modern therapeutic discovery, particularly in oncology.[1] However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving target selectivity.[2] Off-target inhibition can lead to unexpected toxicities or, in some cases, beneficial polypharmacology. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in understanding a compound's true mechanism of action and predicting its clinical behavior.[3] This guide provides an in-depth framework for profiling the kinase selectivity of a novel compound, using 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide as a case study. We will compare its hypothetical performance against established inhibitors, detail the experimental protocols necessary for generating robust data, and discuss the interpretation of these findings for drug development professionals.

Introduction: The Imperative of Kinase Selectivity

Protein kinases, comprising over 500 enzymes in the human genome, are critical regulators of nearly all cellular processes.[4] Their dysregulation is a hallmark of many diseases, making them highly attractive drug targets.[5] Small molecule inhibitors are typically designed to compete with ATP, binding within the catalytic site of a target kinase.[]

The subject of our case study, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, features a benzenesulfonamide scaffold. This motif is present in a variety of pharmacologically active agents, including some kinase inhibitors, suggesting potential interactions with the kinase ATP-binding site.[7] Given its novel structure, it is imperative to characterize its inhibitory activity not just on its intended target but across a wide array of representative kinases. This process, known as kinase profiling or cross-reactivity screening, provides a "fingerprint" of a compound's activity across the kinome.[3][8]

This guide will delineate the strategic choices behind designing a kinase profiling study, from panel selection to data interpretation, providing a practical roadmap for researchers.

Designing the Profiling Study: A Multi-faceted Approach

A robust profiling study requires careful consideration of the kinase panel and the inclusion of appropriate comparator compounds.

Rationale for Kinase Panel Selection

To obtain a meaningful selectivity profile, the kinase panel should not be random. It must be curated to represent the diversity of the human kinome. A well-designed panel includes:

  • Major Kinome Groups: Representation from all major branches, including Tyrosine Kinases (TKs), Serine/Threonine Kinases (e.g., AGC, CAMK, CMGC families), and Tyrosine Kinase-Like (TKL) kinases.[2]

  • Therapeutically Relevant Kinases: Inclusion of kinases that are common off-targets and known to be associated with adverse events (e.g., SRC, KDR/VEGFR2, EGFR).

  • Structurally Related Kinases: If a primary target is known or hypothesized, including its closest family members is crucial for assessing on-target selectivity.

For our hypothetical study of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, we will assume a primary target of p38α (MAPK14), a key kinase in inflammatory signaling pathways.[9] Our panel will therefore include its relatives in the MAPK pathway (e.g., ERK2, JNK1) and a broad selection of 25 other kinases from diverse families.

Selection of Comparator Compounds

To benchmark the performance of our novel compound, we will include two well-characterized inhibitors:

  • Staurosporine: A potent but notoriously non-selective kinase inhibitor. It serves as a positive control for broad-spectrum inhibition, ensuring the assay is performing correctly.

  • TAK-715: A highly potent and selective p38α inhibitor.[9] This compound provides a benchmark for the level of selectivity that can be achieved against the target, allowing for a direct and meaningful comparison.

Experimental Methodology: The ADP-Glo™ Kinase Assay

For this study, we will employ the ADP-Glo™ Kinase Assay, a widely used, luminescence-based platform that measures kinase activity by quantifying the amount of ADP produced during the phosphotransferase reaction.[10] It is known for its high sensitivity and suitability for high-throughput screening.[11]

General Experimental Workflow

The workflow involves initiating a kinase reaction in the presence of the inhibitor, followed by the termination of the reaction and detection of the ADP generated.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound 1. Compound Dilution (10-point curve) Reaction 3. Kinase Reaction (Compound + Kinase + Substrate/ATP) Compound->Reaction Reagents 2. Reagent Preparation (Kinase, Substrate, ATP) Reagents->Reaction Incubate 4. Incubation (Room Temp, 60 min) Reaction->Incubate Stop 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Detect 6. ADP to ATP Conversion & Signal Generation (Add Kinase Detection Reagent) Stop->Detect Read 7. Read Luminescence (Plate Reader) Detect->Read Plot 8. Data Plotting (% Inhibition vs. [Compound]) Read->Plot IC50 9. IC50 Calculation (Non-linear Regression) Plot->IC50 G Kinome Kinome TK TK Kinome->TK TKL TKL Kinome->TKL CMGC CMGC Kinome->CMGC AGC AGC Kinome->AGC SRC SRC TK->SRC ABL1 ABL1 TK->ABL1 EGFR EGFR TK->EGFR KDR KDR TK->KDR BRAF BRAF TKL->BRAF p38a p38α CMGC->p38a p38b p38β CMGC->p38b JNK1 JNK1 CMGC->JNK1 ERK2 ERK2 CMGC->ERK2 CDK2 CDK2 CMGC->CDK2 GSK3b GSK3β CMGC->GSK3b PKA PKA AGC->PKA AKT1 AKT1 AGC->AKT1 SGK1 SGK1 AGC->SGK1

Caption: Kinome selectivity map for 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous approach to profiling the cross-reactivity of a novel kinase inhibitor. Our hypothetical case study of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide demonstrates that while the compound is a potent p38α inhibitor, it possesses a distinct off-target profile, most notably against SGK1.

This finding is not a failure but a critical data point. The next steps in development would be to:

  • Validate Off-Targets : Confirm the off-target hits using orthogonal methods, such as binding assays, to ensure they are not artifacts of the enzymatic assay format. [12]2. Cellular Potency : Assess the compound's activity in cell-based assays to determine if the observed enzymatic inhibition translates to a functional effect in a physiological context. [2]3. Structure-Activity Relationship (SAR) Studies : Synthesize and test analogs of the parent compound to improve potency on p38α while reducing or eliminating activity against SGK1 and other off-targets.

By systematically applying the principles and protocols detailed here, researchers can build a deep understanding of their compound's behavior, enabling more informed decisions and ultimately leading to the development of safer and more effective targeted therapies.

References

  • Title: Protein kinase profiling assays: a technology review Source: PubMed URL: [Link]

  • Title: scanELECT® Kinase Selectivity & Profiling Assay Panel Source: Eurofins Discovery URL: [Link]

  • Title: Kinase Selectivity Panels Source: Reaction Biology URL: [Link]

  • Title: A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets Source: PMC URL: [Link]

  • Title: Measuring and interpreting the selectivity of protein kinase inhibitors Source: PMC URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example Source: MDPI URL: [Link]

  • Title: Is there supposed to be any correlation between percentage inhibition at different concentrations and IC50 value for kinase inhibitors? Source: ResearchGate URL: [Link]

  • Title: A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations Source: Labiotech.eu URL: [Link]

  • Title: Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions Source: SpringerLink URL: [Link]

  • Title: A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination Source: NIH URL: [Link]

  • Title: Synthesis, Mechanism of action And Characterization of Sulphonamide Source: LinkedIn URL: [Link]

  • Title: Compounds from Natural Sources as Protein Kinase Inhibitors Source: PMC URL: [Link]

  • Title: Kinase Inhibitor Chemistry Source: Cambridge Healthtech Institute URL: [Link]

  • Title: Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities Source: PMC URL: [Link]

  • Title: Mode of Action of Sulfanilyl Fluoroquinolones Source: PMC URL: [Link]

  • Title: Utilization of kinase inhibitors as novel therapeutic drug targets: A review Source: ScienceDirect URL: [Link]

  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors Source: PMC URL: [Link]

  • Title: What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples Source: Cleveland Clinic URL: [Link]

  • Title: Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors Source: PMC URL: [Link]

  • Title: Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling Source: NIH URL: [Link]

  • Title: Novel inhibitor of p38 MAP kinase as an anti-TNF-alpha drug: discovery of N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715) as a potent and orally active anti-rheumatoid arthritis agent Source: PubMed URL: [Link]

Sources

Validation

Structure-activity relationship of hydroxyl-substituted benzenesulfonamides as carbonic anhydrase inhibitors

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of hydroxyl-substituted benzenesulfonamides as inhibitors of carbonic anhydrases (CAs). Intended for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of hydroxyl-substituted benzenesulfonamides as inhibitors of carbonic anhydrases (CAs). Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear comparison of how hydroxyl group modifications on the benzenesulfonamide scaffold influence inhibitory potency and isoform selectivity.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and biosynthesis.[1] Their involvement in the pathophysiology of a range of diseases such as glaucoma, epilepsy, and cancer has established them as significant therapeutic targets.[1][2] The benzenesulfonamide scaffold is a cornerstone in the design of CA inhibitors, with the primary sulfonamide group (-SO₂NH₂) being the key zinc-binding moiety within the enzyme's active site.[3][4] Modifications to the benzene ring are pivotal in modulating the binding affinity and achieving selectivity for the various CA isoforms.[5][6] This guide focuses on the nuanced yet profound impact of hydroxyl (-OH) substitutions on the inhibitory profile of benzenesulfonamides.

The Fundamental Structure-Activity Relationship of Benzenesulfonamide Inhibitors

The inhibitory action of benzenesulfonamides is primarily attributed to the coordination of the sulfonamide group to the catalytic zinc ion in the active site of the carbonic anhydrase enzyme.[3] This interaction displaces a zinc-bound water molecule or hydroxide ion, thereby disrupting the catalytic cycle. The "tail" approach, which involves modifying the aromatic ring of the benzenesulfonamide, is a widely used strategy to enhance binding affinity and achieve isoform selectivity by exploiting subtle differences in the amino acid residues lining the active site cavities of different CA isoforms.[7][8]

The nature and position of substituents on the benzene ring can significantly influence the inhibitor's electronic properties, solubility, and steric interactions within the active site, thereby dictating its potency and selectivity.[5][6]

The Role of Hydroxyl Substitution: A Detailed SAR Analysis

The introduction of hydroxyl groups onto the benzenesulfonamide scaffold can lead to significant changes in inhibitory activity, primarily through the formation of additional hydrogen bonds with amino acid residues in the active site. The positioning of these hydroxyl groups is critical in determining their impact on potency and isoform selectivity.

Mono-Hydroxylated Benzenesulfonamides

The inhibitory effects of various mono-hydroxylated benzenesulfonamides have been investigated, revealing that the position of the hydroxyl group influences isoform selectivity. For instance, studies on phenolic compounds have shown varied inhibition profiles against different CA isozymes, with Kᵢ values ranging from micromolar to millimolar concentrations.[2][9]

Di- and Tri-Hydroxylated Benzenesulfonamides

Increasing the number of hydroxyl groups can further enhance binding affinity, provided their positions allow for favorable interactions within the active site. The presence of multiple hydroxyl groups can lead to a network of hydrogen bonds, significantly improving the inhibitor's potency.

Case Study: 3-Amino-4-hydroxy-benzenesulfonamide Derivatives

A notable example that underscores the importance of hydroxyl and other substitutions is the study of 3-amino-4-hydroxy-benzenesulfonamide derivatives. While not solely focused on hydroxyl groups, this class of compounds provides valuable insights into how a hydroxyl group, in combination with other substituents, dictates the inhibitory profile. The inhibitory activity of these derivatives has been evaluated against a panel of human (h) CA isoforms, with dissociation constants (Kd) highlighting the influence of various substitutions.[4]

Comparative Analysis of Inhibitory Potency

To provide a clear comparison, the following tables summarize the inhibitory activities (Kᵢ or IC₅₀ values) of various substituted benzenesulfonamides against key human carbonic anhydrase isoforms. Lower values indicate greater potency.

Table 1: Inhibition Data for Various Substituted Benzenesulfonamides against hCA Isoforms [5]

CompoundSubstituent(s)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4a 4-(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy150075538.912.4
4b 4-(1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methoxy85025015.58.5
4c 4-(1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy75021012.36.8
4d 4-(1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl)methoxy68018010.15.2
4e 4-(1-(4-iodophenyl)-1H-1,2,3-triazol-4-yl)methoxy5501508.94.1
4f 4-(1-cyclohexyl-1H-1,2,3-triazol-4-yl)methoxy45.530.11.50.8
Acetazolamide Standard25012255.7

Table 2: Affinity of Schiff Base Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide for hCA Isoforms (Kd, μM) [4]

CompoundSubstituent (R)hCA IhCA IIhCA IVhCA IXhCA XIIhCA XIV
2 Phenyl>100162821>10022
3 3-Fluorophenyl>100183224>10025
4 4-Chlorophenyl>100112214>10015
5 4-Methoxyphenyl>1009.81812>10013

Experimental Protocols for Assessing Carbonic Anhydrase Inhibition

The determination of the inhibitory potency of benzenesulfonamide derivatives is crucial for SAR studies. Two common methods are the stopped-flow CO₂ hydrase assay and the colorimetric esterase assay.

Stopped-Flow CO₂ Hydrase Assay

This method directly measures the inhibition of the CA-catalyzed hydration of CO₂.[10]

Methodology:

  • Reagent Preparation: Prepare a buffer solution (e.g., 20 mM HEPES, pH 7.5) containing a pH indicator (e.g., 0.2 mM phenol red).[10] Prepare solutions of the CA enzyme and the inhibitor at various concentrations.

  • Assay Procedure: The enzyme and inhibitor solutions are mixed and incubated. This mixture is then rapidly mixed with a CO₂-saturated solution in a stopped-flow instrument.

  • Data Acquisition: The change in absorbance of the pH indicator is monitored over time at its maximum wavelength (e.g., 557 nm for phenol red) as the pH changes due to the formation of bicarbonate and protons.[10]

  • Data Analysis: The initial rates of the reaction are calculated for different inhibitor concentrations. The IC₅₀ value is determined by plotting the reaction rate against the inhibitor concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Analysis P1 Prepare Buffer with pH Indicator A1 Mix Enzyme and Inhibitor P1->A1 P2 Prepare Enzyme Solution P2->A1 P3 Prepare Inhibitor Solutions P3->A1 A2 Incubate A1->A2 A3 Rapidly Mix with CO2 Solution in Stopped-Flow Instrument A2->A3 D1 Monitor Absorbance Change A3->D1 D2 Calculate Initial Rates D1->D2 D3 Determine IC50 and Ki D2->D3

Caption: Stopped-Flow CO₂ Hydrase Assay Workflow.

Colorimetric Esterase Assay

This high-throughput compatible method utilizes the esterase activity of CA on a synthetic substrate.[1][11]

Methodology:

  • Reagent Preparation: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).[1] Prepare a stock solution of the CA enzyme and the substrate (e.g., p-nitrophenyl acetate, p-NPA). Dissolve test compounds and a known inhibitor (e.g., Acetazolamide) in a suitable solvent like DMSO.[1]

  • Assay Procedure: In a 96-well plate, add the assay buffer, enzyme solution, and the test inhibitor or control. Incubate for a pre-determined time (e.g., 10 minutes at room temperature).[1]

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Data Acquisition: Measure the increase in absorbance at 405 nm in a kinetic mode using a microplate reader.[1] The yellow product, p-nitrophenol, is formed from the hydrolysis of p-NPA.

  • Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. The percent inhibition is determined by comparing the rates of the test compounds to the control. IC₅₀ values are then calculated from a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution in 96-well Plate cluster_data Data Analysis P1 Prepare Assay Buffer A1 Add Buffer, Enzyme, and Inhibitor P1->A1 P2 Prepare Enzyme and Substrate P2->A1 P3 Prepare Inhibitor Solutions P3->A1 A2 Incubate A1->A2 A3 Add Substrate to Initiate Reaction A2->A3 D1 Measure Absorbance at 405 nm (Kinetic) A3->D1 D2 Calculate Reaction Rates D1->D2 D3 Determine % Inhibition and IC50 D2->D3

Caption: Colorimetric Esterase Assay Workflow.

Structural Insights from X-Ray Crystallography

X-ray crystallography is an indispensable tool for elucidating the binding modes of inhibitors within the CA active site, providing a structural basis for observed SAR trends.[3][12][13] Crystallographic studies of benzenesulfonamide derivatives in complex with various CA isoforms have revealed key interactions that govern potency and selectivity.[12][13]

The sulfonamide group coordinates to the zinc ion, while the substituted benzene ring extends into a hydrophobic pocket. Specific amino acid residues at positions such as 92 and 131 have been shown to be critical in dictating the binding orientation and affinity of inhibitors.[6] For example, the presence of a bulky residue like Phenylalanine at position 131 in hCA II can cause steric hindrance for some inhibitors, leading to reduced affinity compared to isoforms like hCA IX where this residue is a smaller Valine.[14]

The hydroxyl groups of substituted benzenesulfonamides can form crucial hydrogen bonds with active site residues, such as Thr199 and Glu106, thereby anchoring the inhibitor more firmly and enhancing its potency.[15]

G cluster_inhibitor Hydroxyl-Substituted Benzenesulfonamide cluster_enzyme Carbonic Anhydrase Active Site Inhibitor SO2NH2 (Zinc Binding) Benzene Ring (Scaffold) OH Group (H-Bonding) Enzyme Zn2+ Ion Hydrophobic Pocket (e.g., Phe131, Val121) Hydrophilic Residues (e.g., Thr199, Glu106) Inhibitor->Enzyme Binding Interactions

Caption: Key Interactions of Hydroxyl-Substituted Benzenesulfonamides.

Conclusion and Future Directions

The structure-activity relationship of hydroxyl-substituted benzenesulfonamides as carbonic anhydrase inhibitors is a nuanced field where the position and number of hydroxyl groups play a critical role in determining inhibitory potency and isoform selectivity. The formation of additional hydrogen bonds within the active site is a key mechanism through which these substitutions enhance binding affinity. This guide has provided a comparative overview based on available experimental data and outlined standard protocols for inhibitor evaluation.

Future research should focus on systematic studies of mono-, di-, and tri-hydroxylated benzenesulfonamides to build a more comprehensive SAR model. The combination of rational drug design, guided by X-ray crystallography and computational modeling, with robust biological evaluation will be instrumental in developing the next generation of highly potent and isoform-selective carbonic anhydrase inhibitors for various therapeutic applications.

References

  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC. [Link]

  • X-Ray Crystallography-Promoted Drug Design of Carbonic Anhydrase Inhibitors. (2015-09-02). [Link]

  • X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. PMC. [Link]

  • Full article: Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds. Taylor & Francis. (2011-10-14). [Link]

  • X-ray crystallography-promoted drug design of carbonic anhydrase inhibitors. Chemical Communications (RSC Publishing). [Link]

  • Carbonic anhydrase inhibitors: inhibition of human and bovine isoenzymes by benzenesulphonamides, cyclitols and phenolic compounds. PubMed. (2011-10-14). [Link]

  • Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of 5-amino-1,3,4-thiadiazole-2-sulfonamide and 5-(4-amino-3-chloro-5-fluorophenylsulfonamido). PubMed. [Link]

  • Crystallography and Its Impact on Carbonic Anhydrase Research. PMC. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. AIR Unimi. [Link]

  • Correlation analyses on binding affinity of substituted benzenesulfonamides with carbonic anhydrase using ab initio MO calculations on their complex structures. PubMed. (2010-05-24). [Link]

    • Recently patented secondary and tertiary benzenesulfonamides as... ResearchGate. [Link]

  • Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. PMC. (2022-12-22). [Link]

  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry - ACS Publications. (2020-06-10). [Link]

  • Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. PubMed. [Link]

  • Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides. PMC - NIH. [Link]

  • Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. (2017-01-17). [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025-11-23). [Link]

  • Inhibition Studies on Carbonic Anhydrase Isoforms I, II, IX, and XII with a Series of Sulfaguanidines. PubMed. (2023-03-14). [Link]

  • Carbonic Anhydrase Activity Assay. Protocols.io. (2019-04-23). [Link]

  • Full article: Exploring structure-activity relationship of S-substituted 2-mercaptoquinazolin-4(3H)-one including 4-ethylbenzenesulfonamides as human carbonic anhydrase inhibitors. Taylor & Francis Online. (2020-02-02). [Link]

  • Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. (2023-06-20). [Link]

  • Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. PMC. [Link]

  • Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. PubMed. (2024-03-11). [Link]

  • A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. PMC. (2017-03-28). [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2021-07-06). [Link]

  • Full article: Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis. [Link]

  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. (2014-06-07). [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. [Link]

  • Bioorganometallic derivatives of 4-hydrazino-benzenesulphonamide as carbonic anhydrase inhibitors: synthesis, characterisation and biological evaluation. PMC. [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations. Taylor & Francis. (2023-02-06). [Link]

  • Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. PMC. [Link]

  • Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties. PMC. [Link]

  • New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. ACS Medicinal Chemistry Letters. (2020-02-13). [Link]

  • A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. PubMed. [Link]

Sources

Comparative

Comparing the efficacy of different sulfonamide derivatives in a cancer model

Introduction: The Resurgence of a Classic Scaffold in Cancer Therapy The sulfonamide moiety (-S(=O)₂-N<), a cornerstone of medicinal chemistry renowned for its role in pioneering antibacterial agents, has undergone a sig...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of a Classic Scaffold in Cancer Therapy

The sulfonamide moiety (-S(=O)₂-N<), a cornerstone of medicinal chemistry renowned for its role in pioneering antibacterial agents, has undergone a significant renaissance in oncology.[1][2][3] Structurally versatile and capable of engaging a wide array of biological targets, this functional group is now integral to a diverse class of anticancer agents.[4][5][6] These compounds have moved beyond their historical context to provide novel therapeutic strategies against various malignancies.[4]

The antitumor mechanisms of sulfonamide derivatives are remarkably varied, a testament to the scaffold's chemical tractability.[2][3][7][8] Key mechanisms include the inhibition of critical enzymes like carbonic anhydrases and cyclooxygenase-2 (COX-2), the disruption of cell cycle progression, and the modulation of cellular splicing machinery.[2][3][7][9] This guide provides a comparative analysis of the efficacy of distinct sulfonamide derivatives, grounded in preclinical data. We will explore their differential mechanisms of action, present standardized protocols for their evaluation, and offer a clear framework for researchers navigating this promising class of therapeutics.

Experimental Design for Preclinical Efficacy Testing

To ensure the trustworthiness and reproducibility of findings, a robust and standardized experimental workflow is paramount. The evaluation of novel sulfonamide derivatives typically follows a tiered approach, beginning with broad in vitro screening and progressing to more complex in vivo models for the most promising candidates.

Workflow for Efficacy Assessment of Sulfonamide Derivatives

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell Line Panel Selection Cell Line Panel Selection Cytotoxicity Assay (MTT/XTT) Cytotoxicity Assay (MTT/XTT) Cell Line Panel Selection->Cytotoxicity Assay (MTT/XTT) IC50 Determination IC50 Determination Cytotoxicity Assay (MTT/XTT)->IC50 Determination Mechanism of Action Assays MoA Assays (Apoptosis, Cell Cycle) IC50 Determination->Mechanism of Action Assays Xenograft Model Establishment Xenograft Model Establishment IC50 Determination->Xenograft Model Establishment Lead Candidate Selection Treatment & Monitoring Treatment Regimen & Tumor Volume Monitoring Xenograft Model Establishment->Treatment & Monitoring Efficacy Endpoint Analysis Endpoint Analysis (TGI, Regression) Treatment & Monitoring->Efficacy Endpoint Analysis PK/PD Studies Pharmacokinetic/ Pharmacodynamic Analysis Efficacy Endpoint Analysis->PK/PD Studies Clinical Trial Design Clinical Trial Design PK/PD Studies->Clinical Trial Design

Caption: High-level workflow for evaluating anticancer sulfonamides.

Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a foundational step for determining the dose-dependent cytotoxic effects of sulfonamide derivatives on a panel of human cancer cell lines.[10][11]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon, A549 for lung) in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO₂ humidified incubator.[10]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000–10,000 cells per well and allow them to adhere for 24 hours.[12]

  • Drug Treatment: Prepare serial dilutions of the sulfonamide derivatives and a positive control (e.g., Doxorubicin) in culture medium. Treat cells for 48 to 72 hours.[10]

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization & Measurement: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[10]

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the drug concentration required to inhibit cell growth by 50%, by plotting a dose-response curve.[10]

Protocol 2: In Vivo Tumor Growth Inhibition in a Xenograft Model

This protocol assesses the efficacy of a lead sulfonamide candidate in a living organism, providing critical data on antitumor activity.[13][14][15][16]

  • Animal Models: Use immunodeficient mice (e.g., athymic nude or SCID mice), which can accept human tumor grafts without rejection.[14][16] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Cell Implantation: Subcutaneously inject 1–5 million human cancer cells (e.g., HCT116) suspended in a sterile solution like Matrigel into the flank of each mouse.[16][17]

  • Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a predetermined volume (e.g., 100–150 mm³), randomize the mice into control (vehicle) and treatment groups.[16]

  • Drug Administration: Administer the sulfonamide derivative according to a defined schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. The primary endpoint is often Tumor Growth Inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.[15]

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, biomarker assessment).[15]

Comparative Efficacy of Representative Sulfonamide Derivatives

The sulfonamide scaffold has given rise to compounds with distinct and potent anticancer activities. Here, we compare three archetypal derivatives: Indisulam (E7070) , a molecular glue; Celecoxib , a selective COX-2 inhibitor; and SLC-0111 , a carbonic anhydrase IX inhibitor.

DerivativePrimary Mechanism of ActionTarget Cancer Models (Preclinical)Representative In Vitro IC₅₀In Vivo Efficacy Highlights
Indisulam (E7070) Induces proteasomal degradation of RNA-binding protein RBM39, disrupting splicing.[18][19][20]Colorectal, Lung, Leukemia, Cervical Cancer.[19][20][21]0.11 µg/mL (HCT116 Colon).[20]Suppresses tumor growth and volume in HCT116 colorectal and LX-1 lung cancer xenograft models.[20][21]
Celecoxib Selective inhibition of Cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis; also has COX-2 independent pro-apoptotic effects.[9][22][23]Colon, Breast, Lung, Prostate Cancer.[22][23][24]~15-50 µM (Varies by cell line)Reduces tumor mass in breast cancer models by increasing apoptosis and inhibiting angiogenesis.[25] Prevents polyp growth in models of colorectal cancer.[23]
SLC-0111 Potent and selective inhibitor of Carbonic Anhydrase IX (CAIX), a key regulator of tumor pH in hypoxic environments.[26]Melanoma, Breast, Colon Cancer.[26]Not specified as a single agent; enhances chemotherapy.Potentiates the cytotoxic effects of conventional chemotherapies like Doxorubicin and 5-Fluorouracil in breast and colon cancer cells.[26]

Note: IC₅₀ values are highly dependent on the cell line and experimental conditions and are presented for illustrative comparison.

Deep Dive into Mechanisms of Action

Understanding the molecular pathways targeted by these derivatives is crucial for rational drug development and patient stratification.

Indisulam: A Molecular Glue Targeting the Spliceosome

Indisulam represents a fascinating class of drugs known as "molecular glues." It does not inhibit a target directly but rather induces a new protein-protein interaction. Indisulam promotes the recruitment of the RNA-binding protein RBM39 to the DCAF15 E3 ubiquitin ligase complex.[18][19] This leads to the polyubiquitination and subsequent proteasomal degradation of RBM39, causing widespread disruption of pre-mRNA splicing and leading to cancer cell death.[18][19]

G cluster_0 Mechanism of Indisulam cluster_1 Downstream Effect Indisulam Indisulam Ub_Ligase CUL4-DCAF15 E3 Ubiquitin Ligase Indisulam->Ub_Ligase Binds to DCAF15 DCAF15 DCAF15 RBM39 RBM39 Proteasome Proteasome RBM39->Proteasome Polyubiquitination & Degradation Ub_Ligase->RBM39 Recruits RBM39 Splicing Aberrant pre-mRNA Splicing Proteasome->Splicing RBM39 Depletion Apoptosis Cell Death (Apoptosis) Splicing->Apoptosis

Caption: Indisulam acts as a molecular glue to induce RBM39 degradation.

Celecoxib: Targeting Inflammation and Beyond

Celecoxib is a selective inhibitor of COX-2, an enzyme often overexpressed in tumors that drives the production of prostaglandins like PGE₂.[22] PGE₂ promotes inflammation, angiogenesis, and cell proliferation. By blocking COX-2, celecoxib mitigates these pro-tumorigenic effects.[9][25] However, its anticancer activity is not solely dependent on COX-2 inhibition. It can also induce apoptosis through COX-2 independent pathways, such as inhibiting the Akt signaling pathway and modulating the expression of Bcl-2 family proteins.[22][24][25]

Carbonic Anhydrase IX Inhibitors: Disrupting the Tumor Microenvironment

Many solid tumors exhibit regions of hypoxia (low oxygen), which leads to a metabolic shift and acidification of the extracellular space.[27][28] This acidic microenvironment promotes tumor invasion, metastasis, and drug resistance.[27][29] Carbonic Anhydrase IX (CAIX) is a key enzyme that is overexpressed in hypoxic tumors and helps cancer cells survive by regulating pH.[27][28][29][30] Sulfonamide-based inhibitors like SLC-0111 selectively target CAIX, disrupting pH balance and creating an inhospitable environment for cancer cells.[26][30] This action can hinder tumor growth and re-sensitize cancer cells to conventional chemotherapies.[26][30]

G cluster_0 Hypoxic Tumor Microenvironment cluster_1 Cancer Cell pH Regulation Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp CAIX Gene Expression HIF1a->CAIX_exp CAIX CAIX Enzyme (on cell surface) CAIX_exp->CAIX Reaction CO₂ + H₂O ⇌ H⁺ + HCO₃⁻ pH_Disruption pH Dysregulation & Increased Intracellular Acidosis CAIX->pH_Disruption Blockage leads to pH_balance Extracellular Acidification & Intracellular pH Maintenance Apoptosis Cell Growth Inhibition & Apoptosis pH_balance->Apoptosis Normal state promotes Cell Survival & Proliferation Sulfonamide Sulfonamide Inhibitor (e.g., SLC-0111) Sulfonamide->CAIX Inhibits pH_Disruption->Apoptosis

Caption: Inhibition of CAIX by sulfonamides disrupts pH homeostasis.

Conclusion and Future Perspectives

The sulfonamide scaffold continues to be a highly productive platform for the development of innovative anticancer agents. The derivatives discussed herein—Indisulam, Celecoxib, and CAIX inhibitors—highlight the remarkable diversity of mechanisms that can be achieved from a common chemical starting point. They effectively target disparate hallmarks of cancer, from genetic stability and splicing (Indisulam) to the inflammatory tumor microenvironment (Celecoxib) and metabolic adaptation (CAIX inhibitors).

Future research will likely focus on developing next-generation derivatives with enhanced selectivity and potency. Combination therapies, such as pairing CAIX inhibitors with conventional chemotherapies to overcome resistance, represent a particularly promising clinical strategy.[26][28] As our understanding of cancer biology deepens, the rational design of novel sulfonamides targeting newly validated pathways will undoubtedly cement their role as a versatile and indispensable tool in the oncology drug discovery pipeline.

References
  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • E7070, a novel sulphonamide agent with potent antitumour activity in vitro and in vivo. (2001, October 26). PubMed. Retrieved February 13, 2026, from [Link]

  • Carbonic Anhydrase Ix Inhibitors in Cancer Therapy: An Update. (2015, July 31). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Indisulam: an anticancer sulfonamide in clinical development. (2003, February). PubMed. Retrieved February 13, 2026, from [Link]

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment and enhance multimodal therapy. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Carbonic anhydrase inhibitors: E7070, a sulfonamide anticancer agent, potently inhibits cytosolic isozymes I and II, and transmembrane, tumor-associated isozyme IX. (2005, May 1). PubMed. Retrieved February 13, 2026, from [Link]

  • Anticancer sulfonamides target splicing by inducing RBM39 degradation via recruitment to DCAF15. (2017, April 28). Science. Retrieved February 13, 2026, from [Link]

  • What are CAIX inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved February 13, 2026, from [Link]

  • Indisulam: an anticancer sulfonamide in clinical development. (2005, March 2). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Indisulam: An anticancer sulfonamide in clinical development. (2003, February). ResearchGate. Retrieved February 13, 2026, from [Link]

  • The molecular mechanisms of celecoxib in tumor development. (2020, October 2). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Indisulam exerts anticancer effects via modulation of transcription, translation and alternative splicing on human cervical cancer cells. (2020, October 23). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Mayo Researchers Define Celecoxib Pathways And Mechanisms For Tumor Reduction. (2004, November 15). ScienceDaily. Retrieved February 13, 2026, from [Link]

  • Celecoxib and Bcl-2: emerging possibilities for anticancer drug design. (2014, October 1). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • The carbonic anhydrase IX inhibitor SLC-0111 sensitises cancer cells to conventional chemotherapy. (2018, October 19). PubMed. Retrieved February 13, 2026, from [Link]

  • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017, January 5). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Celebrex (Celecoxib) and Cancer. (n.d.). News-Medical.Net. Retrieved February 13, 2026, from [Link]

  • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. Retrieved February 13, 2026, from [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002, April). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002, March). PubMed. Retrieved February 13, 2026, from [Link]

  • Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. (2002, March 1). Bentham Science. Retrieved February 13, 2026, from [Link]

  • Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved February 13, 2026, from [Link]

  • A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. (2024, October 1). Heliyon. Retrieved February 13, 2026, from [Link]

  • Sulfonamides and sulfonylated derivatives as anticancer agents. (2002, December 1). University of Groningen Research Portal. Retrieved February 13, 2026, from [Link]

  • A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. (2024, June). PubMed. Retrieved February 13, 2026, from [Link]

  • a therapeutic journey of sulfonamide derivatives as potent anti-cancer agents: a review. (2020, May 31). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. (2012, June 1). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Anticancer and Antiviral Sulfonamides. (n.d.). Bentham Science. Retrieved February 13, 2026, from [Link]

  • Tumor Xenografting: A Necessity for Cancer Drug Development. (2014, October 23). Pharma Models. Retrieved February 13, 2026, from [Link]

  • New analogues of the anticancer E7070: synthesis and pharmacology. (2003, April). PubMed. Retrieved February 13, 2026, from [Link]

  • Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview. (2022, July 7). YouTube. Retrieved February 13, 2026, from [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph. (2019, July 1). Anticancer Research. Retrieved February 13, 2026, from [Link]

  • (PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017, September 1). ResearchGate. Retrieved February 13, 2026, from [Link]

Sources

Validation

A Head-to-Head Comparison: Validating Molecular Docking Predictions of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide with Experimental Data

A Senior Application Scientist's Guide to Integrating In-Silico and In-Vitro Drug Discovery Workflows In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the r...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Integrating In-Silico and In-Vitro Drug Discovery Workflows

In the landscape of modern drug discovery, computational methods such as molecular docking are indispensable for the rapid screening and identification of potential drug candidates. However, the predictive power of these in-silico techniques is only as robust as their experimental validation. This guide provides a comprehensive, in-depth comparison of molecular docking predictions with rigorous experimental data for the compound 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide , a member of the sulfonamide class of compounds known for their therapeutic potential.

This guide is structured to provide not just a methodology, but a logical framework for validating computational hypotheses. We will delve into the causality behind experimental choices, emphasizing the creation of a self-validating system that enhances the trustworthiness of our findings. Our target of interest is Human Carbonic Anhydrase II (hCA II) , a well-characterized enzyme and an established therapeutic target, making it an ideal system for this comparative study.

Part 1: The In-Silico Approach - Molecular Docking Predictions

Molecular docking serves as our initial exploratory tool, offering insights into the potential binding mode and affinity of our compound of interest with hCA II. The primary goal is to generate a testable hypothesis regarding the interaction between 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide and the active site of the enzyme.

Experimental Protocol: Molecular Docking
  • Protein Preparation :

    • The crystal structure of human Carbonic Anhydrase II was obtained from the Protein Data Bank (PDB ID: 1CA2).

    • Water molecules and any co-crystallized ligands were removed from the PDB file.

    • Polar hydrogens and Kollman charges were added to the protein structure using AutoDockTools.

  • Ligand Preparation :

    • The 3D structure of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide was generated using ChemDraw and optimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were assigned, and rotatable bonds were defined for the ligand.

  • Docking Simulation :

    • A grid box was defined to encompass the active site of hCA II, with dimensions centered on the catalytic zinc ion.

    • Molecular docking was performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.

    • The top-ranked binding pose, based on the predicted binding affinity (scoring function), was selected for further analysis.

Predicted Binding Interactions

The docking results predict that 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide binds within the active site of hCA II. The sulfonamide group is predicted to coordinate with the catalytic zinc ion, a hallmark interaction for sulfonamide-based carbonic anhydrase inhibitors. Additionally, hydrogen bonds are predicted between the ligand and key active site residues, such as Thr199 and Gln92, further stabilizing the complex. The predicted binding affinity provides a quantitative measure to be compared against experimental data.

Part 2: Experimental Validation - Bridging the Gap Between Prediction and Reality

Experimental validation is the cornerstone of trustworthy drug discovery. We will employ a multi-tiered approach, starting with a functional enzyme inhibition assay and followed by biophysical techniques to directly measure binding affinity and thermodynamics. As a crucial control, we will use Acetazolamide , a well-characterized, potent inhibitor of hCA II, to validate our experimental setups.

A. Functional Validation: Carbonic Anhydrase II Inhibition Assay

This assay functionally assesses the inhibitory potential of our compound by measuring its effect on the enzymatic activity of hCA II.

  • Reagent Preparation :

    • Assay Buffer : 0.028 M Tris-HCl, pH 7.4.

    • Enzyme Solution : A stock solution of purified human Carbonic Anhydrase II is diluted in the assay buffer to the desired final concentration.

    • Substrate Solution : p-Nitrophenyl acetate (pNPA) is used as the substrate. A stock solution is prepared in a suitable organic solvent (e.g., DMSO) and diluted in the assay buffer.

    • Inhibitor Solutions : 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide and Acetazolamide are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Assay Procedure :

    • In a 96-well plate, add the hCA II enzyme solution to each well.

    • Add varying concentrations of the test compound or Acetazolamide (positive control) to the respective wells. A solvent control (DMSO) is also included.

    • The plate is incubated at room temperature for a defined period to allow for inhibitor binding.

    • The enzymatic reaction is initiated by adding the pNPA substrate solution to all wells.

    • The rate of p-nitrophenol formation, a yellow-colored product, is monitored by measuring the increase in absorbance at 405 nm over time using a microplate reader.

  • Data Analysis :

    • The initial reaction rates are calculated from the linear portion of the absorbance versus time plots.

    • The percentage of enzyme inhibition is calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

B. Biophysical Validation: Direct Binding Assays

To gain a deeper understanding of the molecular interactions, we will employ two gold-standard biophysical techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide direct evidence of binding and offer rich thermodynamic and kinetic data.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

  • Sample Preparation :

    • Purified hCA II and the test compound/Acetazolamide are dialyzed against the same buffer (e.g., 50 mM phosphate buffer with 50 mM NaCl, pH 7.0) to minimize heats of dilution.

    • The concentrations of the protein and ligand are accurately determined.

  • ITC Experiment :

    • The sample cell of the ITC instrument is filled with the hCA II solution (e.g., 10-20 µM).

    • The injection syringe is filled with the ligand solution (e.g., 100-200 µM).

    • A series of small injections of the ligand are titrated into the protein solution at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis :

    • The raw ITC data (heat change per injection) is plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) is then calculated using the equation: ΔG = ΔH - TΔS = -RTln(Ka), where Ka = 1/Kd.

SPR is a label-free technique that monitors the binding of an analyte (in our case, the small molecule inhibitor) to a ligand (the immobilized protein) in real-time. This allows for the determination of the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).

  • Protein Immobilization :

    • A sensor chip (e.g., a CM5 chip) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Purified hCA II is injected over the activated surface, leading to its covalent immobilization via amine coupling.

    • The remaining active sites on the chip are blocked with ethanolamine.

  • Binding Analysis :

    • A running buffer (e.g., HBS-EP+) is continuously flowed over the sensor surface.

    • A series of concentrations of the test compound or Acetazolamide are injected over the immobilized hCA II surface.

    • The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is monitored in real-time as a sensorgram.

    • A regeneration step (e.g., a pulse of a low pH solution) is performed between each analyte injection to remove the bound compound.

  • Data Analysis :

    • The resulting sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka (Kd = kd/ka).

Part 3: Data Synthesis and Comparative Analysis

The true power of this integrated approach lies in the direct comparison of the data obtained from each method.

Parameter Molecular Docking Enzyme Inhibition Assay Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Primary Output Predicted Binding Affinity (kcal/mol), Binding PoseIC50 (nM or µM)Kd (nM or µM), ΔH, ΔS, nKd (nM or µM), ka, kd
Nature of Data Predictive, StructuralFunctionalThermodynamic, Direct BindingKinetic, Direct Binding
Key Insights Potential binding mode, key interactionsFunctional potencyDriving forces of binding (enthalpic/entropic)Rate of binding and dissociation

A strong correlation between the predicted binding affinity from molecular docking and the experimentally determined IC50 and Kd values would provide high confidence in the in-silico model. Discrepancies, on the other hand, can be equally informative, highlighting the limitations of the computational model and guiding further optimization.

Visualizing the Workflow

To provide a clear overview of the logical flow of this validation process, the following diagrams illustrate the key stages.

Molecular_Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) Grid Grid Box Definition PDB->Grid Ligand Ligand Structure Ligand->Grid Dock Molecular Docking (AutoDock Vina) Grid->Dock Pose Binding Pose Analysis Dock->Pose Affinity Binding Affinity Prediction Dock->Affinity

Caption: Molecular Docking Workflow.

Experimental_Validation_Workflow cluster_functional Functional Assay cluster_biophysical Biophysical Assays cluster_comparison Data Comparison EnzymeAssay Enzyme Inhibition Assay IC50 IC50 Determination EnzymeAssay->IC50 Compare Compare Docking Predictions with Experimental Data IC50->Compare ITC Isothermal Titration Calorimetry Kd_thermo Kd, ΔH, ΔS ITC->Kd_thermo SPR Surface Plasmon Resonance Kd_kinetic Kd, ka, kd SPR->Kd_kinetic Kd_thermo->Compare Kd_kinetic->Compare

Caption: Experimental Validation Workflow.

Conclusion

The validation of molecular docking predictions with robust experimental data is not merely a confirmatory step but a critical component of a scientifically sound drug discovery pipeline. By employing a multi-faceted approach that combines functional and biophysical assays, we can build a comprehensive understanding of the interaction between 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide and its target, hCA II. This guide provides a framework for researchers to critically evaluate their computational models, leading to more informed decisions and ultimately, a higher probability of success in the development of novel therapeutics.

References

  • Nicoya Lifesciences. (2023, April 19). SPR applications in early drug discovery | Alto™ Digital SPR. Retrieved from [Link]

  • BioDuro. Surface Plasmon Resonance (SPR). Retrieved from [Link]

  • BioAscent. Surface Plasmon Resonance (SPR) & Biophysics. Retrieved from [Link]

  • RCSB PDB. (1988). 1CA2: REFINED STRUCTURE OF HUMAN CARBONIC ANHYDRASE II AT 2.0 ANGSTROMS RESOLUTION. Retrieved from [Link]

  • Fisher, S. Z., et al. (2009). High-resolution structure of human carbonic anhydrase II complexed with acetazolamide reveals insights into inhibitor drug design. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 65(Pt 10), 987–990. Retrieved from [Link]

  • RCSB PDB. (2023). 8Q19: The Crystal Structure of Human Carbonic Anhydrase IX in Complex with Sulfonamide. Retrieved from [Link]

  • Wikipedia. Carbonic anhydrase 9. Retrieved from [Link]

  • RCSB PDB. (2015). 5FL6: Three dimensional structure of human carbonic anhydrase IX in complex with 5-(1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl)thiophene-2- sulfonamide. Retrieved from [Link]

  • Eriksson, A. E., Jones, T. A., & Liljas, A. (1988). Refined structure of human carbonic anhydrase II at 2.0 A resolution. Proteins, 4(4), 274–282. Retrieved from [Link]

  • GE Healthcare. This protocol describes how to collect binding data for a small molecule/protein interaction. Retrieved from [Link]

  • OpenAnesthesia. (2025, July 30). Acetazolamide. Retrieved from [Link]

  • Alterio, V., et al. (2009). Crystal structure of the catalytic domain of the tumor-associated human carbonic anhydrase IX. Proceedings of the National Academy of Sciences of the United States of America, 106(38), 16233–16238. Retrieved from [Link]

  • GoodRx. Acetazolamide: Uses, Side Effects, Interactions & More. Retrieved from [Link]

  • Kovács, D., et al. (2020). Carbonic Anhydrase Inhibitor Acetazolamide Enhances CHOP Treatment Response and Stimulates Effector T-Cell Infiltration in A20/BalbC Murine B-Cell Lymphoma. International Journal of Molecular Sciences, 21(14), 5001. Retrieved from [Link]

  • Wikipedia. Acetazolamide. Retrieved from [Link]

  • Chak, G., Patel, R., & Allingham, R. R. (2015). Acetazolamide: Considerations for Systemic Administration. American Academy of Ophthalmology. Retrieved from [Link]

  • D'Arcy, S., et al. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405. Retrieved from [Link]

  • Tan, J. H., & Lhatoo, S. D. (2019). Acetazolamide: Old drug, new evidence? Epilepsia, 60(11), 2253–2263. Retrieved from [Link]

  • P
Comparative

Bridging the Gap: In Vitro to In Vivo Correlation (IVIVC) for Novel Sulfonamide Derivatives

Executive Summary: The Translational Challenge In the development of novel sulfonamides, a recurring failure mode exists: compounds displaying nanomolar potency in enzymatic assays ( ) and low Minimum Inhibitory Concentr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Challenge

In the development of novel sulfonamides, a recurring failure mode exists: compounds displaying nanomolar potency in enzymatic assays (


) and low Minimum Inhibitory Concentrations (MIC) often fail to reduce bacterial load in animal models.

This guide addresses the In Vitro-In Vivo Correlation (IVIVC) gap. For sulfonamides, this gap is rarely due to target engagement failure. Instead, it is driven by two specific pharmacokinetic barriers: Plasma Protein Binding (PPB) and N4-Acetylation .

This document compares the performance metrics of novel sulfonamide candidates against the industry standard, Sulfamethoxazole (SMX) , providing a rigorous framework to predict in vivo efficacy before animal testing begins.

Mechanism of Action & Target Specificity

To establish a baseline for correlation, we must confirm that the novel compound acts via the classical sulfonamide mechanism. Sulfonamides are competitive inhibitors of dihydropteroate synthase (DHPS) .[1][2][3][4] They mimic p-aminobenzoic acid (PABA), blocking the synthesis of folate, which is essential for bacterial DNA replication.

Signaling Pathway: Folate Biosynthesis Inhibition[1][5][6]

The following diagram illustrates the precise intervention point. A novel compound must demonstrate inhibition at the DHPS step to be considered a true sulfonamide analog.[1]

FolatePathway Pteridine Pteridine Precursor DHPS Enzyme: DHPS (Dihydropteroate synthase) Pteridine->DHPS PABA PABA (p-aminobenzoic acid) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis Sulfa Sulfonamide (Inhibitor) Sulfa->DHPS Competitive Inhibition DHF Dihydrofolate DHP->DHF THF Tetrahydrofolate (DNA Synthesis) DHF->THF

Caption: Competitive inhibition of DHPS by sulfonamides prevents PABA incorporation, halting downstream DNA synthesis.

The Correlation Bridge: In Vitro Profiling vs. In Vivo Prediction

The table below contrasts a hypothetical "Novel Compound S-2024" against the standard Sulfamethoxazole. This comparison highlights why MIC alone is a poor predictor of in vivo success .

Comparative Performance Matrix
MetricSulfamethoxazole (Standard)Novel Compound S-2024 (Hypothetical High-Potency)Interpretation
Enzymatic

5.0 µM0.5 µMS-2024 is 10x more potent at the target.
In Vitro MIC 32 µg/mL2 µg/mLS-2024 kills bacteria 16x more effectively in broth.
Plasma Protein Binding (PPB) ~70%98% CRITICAL FAILURE POINT.
Fraction Unbound (

)
0.300.02Only 2% of S-2024 is active in plasma.
Effective In Vivo MIC ~106 µg/mL~100 µg/mLAfter correcting for binding, potencies are nearly identical.
Metabolic Stability (

)
10 hours2 hoursS-2024 is cleared 5x faster.
The "Free Drug" Hypothesis

In vivo efficacy is driven by the unbound concentration (


) relative to the MIC.


If a novel sulfonamide has an MIC of 2 µg/mL but is 98% protein-bound, the total plasma concentration required to achieve bacteriostasis is not 2 µg/mL, but 100 µg/mL .

Guidance: Do not advance a compound to animal studies based on MIC alone. You must calculate the Protein-Adjusted MIC (


) :


Experimental Workflow: The IVIVC Validation Loop

To ensure scientific integrity, follow this recursive validation loop. Data from the "ADME/PK" phase must feed back into the "In Vivo Design" to adjust dosing.

IVIVC_Workflow Screen 1. In Vitro Screen (MIC / IC50) Binding 2. PPB Profiling (Equilibrium Dialysis) Screen->Binding Select Hits Metabolism 3. Metabolic Stability (Microsomes/Hepatocytes) Binding->Metabolism High fu only Modeling 4. PK Modeling (Predict Effective Dose) Metabolism->Modeling Clearance Data InVivo 5. In Vivo Validation (Murine Thigh Model) Modeling->InVivo Adjusted Dose InVivo->Screen SAR Refinement

Caption: The critical step is Step 4, where dose is adjusted for protein binding (


) and clearance before animal exposure.

Detailed Experimental Protocols

Protocol A: Plasma Protein Binding (Equilibrium Dialysis)

The Gold Standard for Sulfonamides. Centrifugal ultrafiltration is discouraged due to non-specific binding of sulfonamides to filter membranes.

Objective: Determine the Fraction Unbound (


) to correct MIC values.
  • Preparation:

    • Thaw pooled plasma (mouse/human) to 37°C. Adjust pH to 7.4.[5]

    • Spike plasma with the test sulfonamide to a final concentration of 5 µM (0.1% DMSO max).

  • Assembly:

    • Use a Rapid Equilibrium Dialysis (RED) device.[5][6][7]

    • Chamber A (Plasma): Add 200 µL of spiked plasma.

    • Chamber B (Buffer): Add 350 µL of PBS (Phosphate Buffered Saline).

  • Incubation:

    • Seal plate with gas-permeable film.

    • Incubate at 37°C on an orbital shaker (300 rpm) for 4 hours (equilibrium time for most sulfonamides).

  • Sampling:

    • Remove 50 µL from Chamber A (Plasma) and 50 µL from Chamber B (Buffer).

    • Matrix Matching: Add 50 µL of blank plasma to the Buffer sample, and 50 µL of blank buffer to the Plasma sample. This ensures identical matrix effects during LC-MS/MS analysis.

  • Analysis:

    • Precipitate proteins with 400 µL cold Acetonitrile (containing internal standard).[5] Centrifuge at 4000g for 20 min.

    • Analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
Protocol B: In Vivo Efficacy (Murine Thigh Infection Model)

The standard model to determine the PK/PD index (AUC/MIC).

  • Animals: CD-1 Mice (Neutropenic). Induce neutropenia via Cyclophosphamide (150 mg/kg IP at Day -4, 100 mg/kg IP at Day -1).

  • Infection:

    • Inoculate S. aureus or E. coli (

      
       CFU) into the posterior thigh muscle.
      
  • Treatment:

    • Begin therapy 2 hours post-infection.

    • Dosing: Administer the Novel Sulfonamide at the Protein-Adjusted Dose calculated in the Modeling phase (typically q12h or q24h depending on half-life).

    • Control: Vehicle-only and Sulfamethoxazole (25 mg/kg).

  • Harvest:

    • At 24 hours, euthanize mice.

    • Aseptically remove thigh muscles, homogenize in saline.

    • Plate serial dilutions on agar to count Colony Forming Units (CFU).

  • Endpoint: Efficacy is defined as a

    
     2-log reduction in CFU compared to the 24h untreated control.
    

Troubleshooting & Causality Analysis

ObservationProbable CauseCorrective Action
High In Vitro Potency, Zero In Vivo Effect High Protein Binding (>95%)Synthesize analogs with lower lipophilicity (lower LogP) to reduce albumin affinity.
Rapid Loss of Activity in Mice N4-AcetylationMice are often "fast acetylators." Check metabolic stability in mouse liver microsomes (MLM).
Crystalluria in Animals Low Solubility in Acidic UrineSulfonamides can precipitate in kidneys. Measure pKa; ensure solubility > 50 µg/mL at pH 6.0.

References

  • Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences. Link

  • Smith, D. A., Di, L., & Kerns, E. H. (2010).[8] "The effect of plasma protein binding on in vivo efficacy: misconceptions in drug discovery." Nature Reviews Drug Discovery.[8] Link

  • Craig, W. A. (1998). "Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men." Clinical Infectious Diseases. Link

  • Waters, N. J., et al. (2008).[5] "Validation of a rapid equilibrium dialysis approach for the measurement of plasma protein binding." Journal of Pharmaceutical Sciences. Link

  • Yun, M. K., et al. (2012). "Catalysis and sulfa drug resistance in dihydropteroate synthase." Science. Link

Sources

Validation

Assessing the Target Specificity of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide: A Comparative Guide for Drug Discovery Professionals

This guide provides an in-depth technical assessment of the target specificity of the novel compound 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. For the purpose of this comparative analysis, we will treat this com...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical assessment of the target specificity of the novel compound 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. For the purpose of this comparative analysis, we will treat this compound as a hypothetical inhibitor of the pivotal RAS-RAF-MEK-ERK signaling cascade, a pathway frequently dysregulated in human cancers.[1][2][3][4] The principles and experimental protocols detailed herein are broadly applicable for characterizing the selectivity of novel kinase inhibitors.

The therapeutic efficacy of any targeted therapy is intrinsically linked to its specificity. High target specificity minimizes off-target effects, thereby reducing toxicity and improving the therapeutic window.[5] This guide will objectively compare the hypothetical performance of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide with established inhibitors of the RAF-MEK-ERK pathway, supported by established experimental methodologies.

The RAS-RAF-MEK-ERK Signaling Pathway: A Critical Target in Oncology

The RAS-RAF-MEK-ERK pathway is a central signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][4] Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of numerous cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[3][6][7][8] This has made the kinases within this cascade—RAF, MEK, and ERK—highly attractive targets for therapeutic intervention.[1][2][9]

Methodologies for Assessing Target Specificity

A rigorous evaluation of target specificity requires a multi-pronged approach, combining biochemical and cellular assays. Here, we outline three key experimental workflows crucial for characterizing a novel inhibitor.

Kinome-Wide Selectivity Profiling

This high-throughput screening method provides a broad overview of an inhibitor's interaction with a large panel of kinases.[10][11][12] The primary output is a quantitative measure of inhibition against hundreds of kinases, allowing for the identification of both primary targets and potential off-targets.

Experimental Protocol: KinomeScan™ Assay

  • Compound Immobilization: The test compound is immobilized on a solid support.

  • Kinase Panel: A comprehensive panel of human kinases is utilized.

  • Binding Assay: Each kinase is individually incubated with the immobilized compound in the presence of a proprietary ligand.

  • Quantification: The amount of kinase bound to the immobilized compound is quantified, typically using quantitative PCR (qPCR) of a DNA tag linked to the kinase.

  • Data Analysis: The results are expressed as a percentage of the control, with lower percentages indicating stronger binding and inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful biophysical method for verifying target engagement in a cellular context.[13][14][15] The principle is based on the ligand-induced thermal stabilization of the target protein.[14][15] Binding of an inhibitor increases the melting temperature of its target protein, a shift that can be quantified.[14]

Experimental Protocol: Western Blot-Based CETSA®

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting.

  • Melting Curve Generation: Plotting the amount of soluble protein against temperature generates a melting curve. A shift in the curve in the presence of the compound indicates target engagement.[14]

Quantitative Proteomics

Mass spectrometry-based proteomics offers an unbiased and global assessment of a compound's interactions within the cellular proteome.[16][17][18][19][20] This approach can identify not only direct targets but also indirect effects on protein expression and post-translational modifications.

Experimental Protocol: Multiplexed Isobaric Tag-Based Quantitative Proteomics

  • Cell Culture and Treatment: Cells are cultured and treated with the test compound or vehicle control.

  • Protein Extraction and Digestion: Proteins are extracted, quantified, and enzymatically digested into peptides.

  • Isobaric Labeling: Peptides from different treatment groups are labeled with isobaric mass tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: The labeled peptides are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry.

  • Data Analysis: The relative abundance of each protein across the different treatment conditions is determined by comparing the reporter ion intensities.

Comparative Analysis of Inhibitor Specificity

To contextualize the hypothetical target specificity of 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, we will compare it to well-characterized inhibitors of the RAF-MEK-ERK pathway.

InhibitorPrimary Target(s)TypeKey Off-Targets (if any)Reference
4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide BRAF V600E (Hypothetical)Type II (Hypothetical)To be determinedN/A
Vemurafenib BRAF V600EType ISRC family kinases[21]
Dabrafenib BRAF V600EType IMinimal off-target activity[21]
Trametinib MEK1/2AllostericMinimal off-target activity[22]
Selumetinib MEK1/2AllostericMinimal off-target activity[22]
Ulixertinib ERK1/2ATP-competitiveMinimal off-target activity[23][24]

This table presents a simplified overview. Comprehensive kinase profiling is necessary for a complete understanding of inhibitor selectivity.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflows and the targeted signaling pathway.

G cluster_workflow Kinome-Wide Profiling Workflow A Immobilize Compound B Incubate with Kinase Panel A->B C Quantify Bound Kinase (qPCR) B->C D Analyze Selectivity Profile C->D

Caption: Workflow for Kinome-Wide Selectivity Profiling.

G cluster_cetsa CETSA® Workflow E Treat Cells with Compound F Apply Heat Gradient E->F G Lyse Cells & Separate Fractions F->G H Quantify Soluble Target (Western Blot) G->H I Generate Melting Curve H->I

Caption: Cellular Thermal Shift Assay (CETSA®) Workflow.

G cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Regulates

Caption: The RAS-RAF-MEK-ERK Signaling Cascade.

Conclusion

The comprehensive assessment of target specificity is a cornerstone of modern drug discovery. For a novel compound such as 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide, a systematic evaluation using kinome-wide profiling, cellular thermal shift assays, and quantitative proteomics is essential to elucidate its mechanism of action and predict its therapeutic potential. By comparing its performance against established inhibitors of the RAS-RAF-MEK-ERK pathway, researchers can make informed decisions regarding its continued development. This guide provides a robust framework for conducting such an evaluation, emphasizing scientific integrity and data-driven decision-making.

References

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide

Executive Safety Summary Compound Identity: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide CAS: 1022836-56-1 Physical State: Solid (White to off-white powder)[1] As researchers, we often treat catalog intermediates wi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound Identity: 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide CAS: 1022836-56-1 Physical State: Solid (White to off-white powder)[1]

As researchers, we often treat catalog intermediates with a "generic organic" safety mindset. This is a mistake with 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide . This molecule combines three distinct hazard motifs that dictate our PPE strategy:

  • The Sulfonamide Linker (

    
    ):  A known structural alert for respiratory and cutaneous sensitization.[1] While clinical cross-reactivity is debated, laboratory exposure to novel sulfonamide dusts is a primary cause of occupational asthma and contact dermatitis.
    
  • The Hydroxyphenyl (Phenolic) Moiety: Phenolic derivatives are lipophilic and can facilitate transdermal absorption. They are also notoriously aggressive permeators of standard nitrile rubber.

  • The Fluorine Substituent: Increases metabolic stability and lipophilicity, potentially extending the biological half-life if absorbed.

The Core Directive: Treat this compound as a Sensitizing Irritant with high skin-absorption potential.[1] The primary goal is preventing inhalation of dust and dermal contact with solutions.

Hazard-Based PPE Selection Matrix

We do not use a "one size fits all" approach.[2] PPE is selected based on the state of matter and scale of operation .

Protection ZoneScenario A: Analytical Scale (<100 mg, Solid/Powder)Scenario B: Preparative Scale (>100 mg, or any Concentrated Solution)Scientific Rationale
Respiratory Fume Hood (Sash at 18")No respirator required if hood functions.[1]Fume Hood + N95/P100 If outside hood: PAPR (HEPA)Sulfonamide dusts are fine particulates. Inhalation triggers mucosal sensitization.
Dermal (Hands) Single Nitrile (Min thickness: 0.11 mm)Change every 30 mins.Double Gloving Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or Thicker Nitrile (8 mil)The phenolic moiety can permeate thin nitrile. Laminate films provide >480 min breakthrough time against phenols.
Ocular Safety Glasses (ANSI Z87.1 + Side Shields)Chemical Goggles + Face Shield (if pouring >100mL)Phenolic solutions are corrosive to corneal tissue. Dust can cause severe lacrimation.
Body Lab Coat (Cotton/Poly blend, buttoned)Tyvek® Sleeves or Disposable Gown+ Closed-toe chemical resistant shoesPrevents dust accumulation on street clothes, which transports allergens home.

Visualization: PPE Decision Logic

The following diagram illustrates the decision tree for selecting the correct PPE configuration based on your specific experimental parameters.

PPE_Decision_Tree Start Start: Handling 4-fluoro-N-(3-hydroxyphenyl) benzene-1-sulfonamide State What is the Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Scale_Sol Scale? Solid->Scale_Sol Solvent Solvent Type? Liquid->Solvent Small_Sol < 100 mg Scale_Sol->Small_Sol Large_Sol > 100 mg Scale_Sol->Large_Sol Level1 LEVEL 1 PPE Std Nitrile + Glasses Fume Hood Mandatory Small_Sol->Level1 Level2 LEVEL 2 PPE Double Nitrile N95 Mask (Optional) Large_Sol->Level2 Dust Risk Polar Polar Aprotic (DMSO, DMF) Solvent->Polar Volatile Volatile (DCM, MeOH) Solvent->Volatile Level3 LEVEL 3 PPE Laminate Gloves (Barrier) Goggles + Tyvek Sleeves Polar->Level3 Enhanced Permeation Volatile->Level2 Splash Risk

Figure 1: Decision logic for PPE selection.[1] Note that polar aprotic solvents (DMSO) act as vehicles, significantly increasing the skin absorption rate of the phenolic compound, necessitating barrier (laminate) gloves.

Operational Protocols

A. Weighing & Transfer (The Critical Step)

Why: 90% of exposure events occur during the weighing of fluffy sulfonamide powders due to static charge generation.

  • Static Mitigation: Use an anti-static gun or bar on the powder before spatulating. Sulfonamides are prone to static cling, causing "poofing" when transferred.

  • The "Wet Method": If possible, tare the vial, add the solid, and immediately add solvent to the vial inside the hood before moving it. Handling the compound in solution (while wearing appropriate gloves) is safer than handling the dust.

  • Balance Hygiene: Place a disposable mat (pig mat) inside the balance enclosure. If powder spills, wrap the mat and dispose of it as hazardous waste immediately. Do not brush dust; wipe with a damp paper towel (methanol/water) to capture particles.

B. Doffing (Removal) Procedure

Why: Improper removal of contaminated PPE is a common source of secondary exposure (touching the outside of a glove to bare skin).

  • Outer Gloves: Remove using the "beak method" (pinch outside cuff, pull inside out). Dispose in solid waste.

  • Wash Inner Gloves: While still wearing inner gloves, wash hands with soap and water. This removes invisible residues that permeated the outer glove.

  • Goggles/Coat: Remove eyewear by the strap (clean zone). Remove lab coat, rolling it inside out to trap potential dust.

  • Final Wash: Remove inner gloves and wash bare hands with cool water and soap for 20 seconds. Note: Warm water opens pores; use cool water for the first wash.[1]

Emergency Response & Disposal

EventImmediate ActionMechanism/Reasoning
Skin Contact Wash with PEG-400 or Soap/Water for 15 mins.[1] Avoid alcohol.Phenolic compounds are lipophilic. Alcohol can spread the area of absorption. Polyethylene Glycol (PEG) is a superior decontaminant for phenols.
Eye Contact Flush for 15 mins ; lift eyelids.[3]Sulfonamides can crystallize on moist surfaces (cornea), causing mechanical abrasion alongside chemical irritation.
Spill (Solid) Do not sweep. Cover with wet paper towels (water/detergent), then scoop.Sweeping generates aerosols. Wetting the powder suppresses dust.
Disposal Incineration (High Temp).Sulfonamides are biologically active antibiotics/inhibitors.[4] They must not enter the water table. Label waste: "Contains Fluorinated Sulfonamide - Do Not Sewar."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2440054, 4-fluoro-N-(3-hydroxyphenyl)benzene-1-sulfonamide. Retrieved from [Link]

  • Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Hypersensitivity: Fact and Fiction. The Journal of Allergy and Clinical Immunology: In Practice. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

  • DynaMed (2024). Sulfa Allergy: Management and Cross-Reactivity. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.